4-Amino-1-methylpiperidin-2-one hydrochloride
Description
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Properties
IUPAC Name |
4-amino-1-methylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKDSIRYNGGSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920241 | |
| Record name | 4-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90673-40-8 | |
| Record name | 4-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-1-methylpiperidin-2-one Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidinone Scaffold
The piperidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at various positions allow for the fine-tuning of pharmacological properties. The introduction of an amino group and a methyl substituent on the piperidin-2-one core, as seen in 4-Amino-1-methylpiperidin-2-one hydrochloride, provides chemists with a versatile intermediate for creating complex molecular architectures with therapeutic potential. This guide aims to serve as a detailed resource for researchers leveraging this compound in their drug discovery endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 1373223-45-0 | - |
| Molecular Formula | C₆H₁₃ClN₂O | - |
| Molecular Weight | 164.63 g/mol | - |
| IUPAC Name | 4-amino-1-methylpiperidin-2-one hydrochloride | - |
| Synonyms | 4-amino-1-methyl-2-oxopiperidine hydrochloride | - |
| Stereoisomer CAS | 2514756-26-2 ((5S)-enantiomer) | [1] |
Synthesis and Mechanistic Insights
While specific, detailed, and peer-reviewed synthesis procedures for 4-Amino-1-methylpiperidin-2-one hydrochloride are not abundantly available in the public domain, general synthetic strategies for related piperidone and aminopiperidine derivatives can provide valuable insights into its probable synthetic routes.
A plausible synthetic approach involves a multi-step sequence starting from a protected piperidone precursor. The causality behind this choice is to ensure regioselectivity and avoid unwanted side reactions involving the amino and keto functionalities.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for 4-Amino-1-methylpiperidin-2-one hydrochloride.
Protocol Considerations:
-
Step 1: Protection: The synthesis would likely commence with the protection of the secondary amine of a suitable piperidine precursor, if not starting directly with an N-methylated compound. More critically, the amino group at the 4-position would require a protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.
-
Step 2: Lactam Formation: The core piperidin-2-one (a δ-lactam) structure can be formed through various methods. One common approach is the oxidation of a corresponding piperidine. Another is the cyclization of an appropriate amino acid derivative.
-
Step 3: Introduction of the Amino Group: If not already present in the starting material, the amino group at the 4-position can be introduced via reductive amination of a 4-piperidone precursor. This involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.
-
Step 4: Deprotection and Salt Formation: The final steps would involve the removal of any protecting groups under acidic conditions, followed by the formation of the hydrochloride salt by treatment with hydrochloric acid. This not only aids in purification but also improves the stability and handling of the final compound.
Analytical Characterization
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the piperidine ring, and the amino group protons. The chemical shifts and coupling patterns of the methylene protons adjacent to the carbonyl group and the nitrogen atom would be characteristic.
-
¹³C NMR: The carbon NMR spectrum would feature a characteristic downfield signal for the carbonyl carbon of the lactam, as well as signals for the carbons of the piperidine ring and the N-methyl group.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base (142.20 g/mol ) and provide fragmentation patterns consistent with the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl groups, and a strong C=O stretching band for the lactam carbonyl.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Amino-1-methylpiperidin-2-one hydrochloride lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The presence of a primary amine and a lactam scaffold allows for a variety of chemical modifications, making it a valuable building block for creating libraries of compounds for high-throughput screening.
Emerging Role as a Kinase Inhibitor Scaffold:
Recent research has highlighted the utility of aminopiperidine derivatives in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The 4-aminopiperidine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The amino group can act as a hydrogen bond donor and acceptor, while the piperidine ring can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
While direct evidence of 4-Amino-1-methylpiperidin-2-one hydrochloride in a marketed drug is not yet established, its structural motifs are present in numerous investigational kinase inhibitors. Its utility lies in its ability to serve as a starting point for the synthesis of more complex molecules with desired pharmacological profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-1-methylpiperidin-2-one hydrochloride. Although a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following precautions:
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion and Future Perspectives
4-Amino-1-methylpiperidin-2-one hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive amino group and a modifiable piperidinone scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. As the quest for more selective and potent kinase inhibitors and other targeted therapies continues, the demand for such well-defined and functionalized heterocyclic intermediates is expected to grow. Further research into the synthesis and applications of this compound will undoubtedly unlock new possibilities in the field of drug discovery.
References
Please note that direct, peer-reviewed references for the synthesis and detailed applications of 4-Amino-1-methylpiperidin-2-one hydrochloride are limited. The following references provide context on related compounds and general principles.
Sources
4-Amino-1-methylpiperidin-2-one hydrochloride molecular structure
An In-depth Technical Guide to 4-Amino-1-methylpiperidin-2-one Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-methylpiperidin-2-one hydrochloride is a heterocyclic organic compound belonging to the piperidone family. Piperidones are six-membered rings containing a nitrogen atom and a ketone functional group. This particular molecule is distinguished by an amino group at the 4-position and a methyl group on the ring's nitrogen. Its hydrochloride salt form enhances stability and solubility in aqueous media, making it a versatile building block in synthetic organic chemistry. The strategic placement of its functional groups—a cyclic lactam, a secondary amine, and a primary amine—makes it a valuable synthon for creating more complex molecules with diverse pharmacological activities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, characterization, and applications, with a focus on its relevance in medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
The structural framework of 4-Amino-1-methylpiperidin-2-one consists of a piperidin-2-one core. The nitrogen atom at position 1 is methylated, and an amino group is attached to the carbon at position 4. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more accessible exocyclic amino group, by hydrochloric acid.
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Caption: Conceptual workflow for the synthesis of the target compound.
General Synthetic Protocol (Illustrative)
-
Preparation of a protected 4-amino-1-methylpiperidine derivative: This can be achieved through various methods, such as the reductive amination of 1-methyl-4-piperidone with a protected amine source (e.g., benzylamine followed by deprotection).
-
Oxidation of the piperidine ring: Selective oxidation of the piperidine ring at the 2-position to form the lactam can be challenging. Methods may involve ring-opening and re-cyclization strategies or direct oxidation using specific reagents.
-
Alternative: Cyclization approach: A linear precursor containing the necessary functional groups can be cyclized to form the piperidin-2-one ring directly.
-
Deprotection (if necessary): If a protecting group was used for the amino function, it is removed in this step.
-
Salt Formation: The resulting free base, 4-amino-1-methylpiperidin-2-one, is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.
-
Isolation and Purification: The precipitated salt is isolated by filtration, washed with a cold solvent, and dried under a vacuum. Purity can be assessed by techniques like HPLC and NMR.
Characterization Techniques
The structural confirmation of 4-amino-1-methylpiperidin-2-one hydrochloride relies on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the N-methyl group (a singlet), the protons on the piperidone ring (multiplets), and the protons of the amino group. The integration of these signals confirms the proton count.
-
¹³C NMR: Will display distinct peaks for the carbonyl carbon of the lactam, the carbons of the piperidone ring, and the N-methyl carbon.
-
Mass Spectrometry (MS):
Adduct Predicted m/z [M+H]⁺ 129.10224 [M+Na]⁺ 151.08418 [M+NH₄]⁺ 146.12878 [M+K]⁺ 167.05812
-
Infrared (IR) Spectroscopy:
-
Key absorption bands would include a strong C=O stretch for the lactam carbonyl group (typically around 1650 cm⁻¹), N-H stretching vibrations for the primary amine, and C-H stretching for the aliphatic and methyl groups.
Applications in Research and Drug Development
The primary utility of 4-amino-1-methylpiperidin-2-one hydrochloride lies in its role as a versatile intermediate in the synthesis of pharmacologically active compounds. The piperidine and piperidone scaffolds are prevalent in many approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).
Role as a Synthetic Building Block
The molecule's three distinct functionalization points (the primary amine, the lactam nitrogen, and the lactam carbonyl) allow for diverse chemical modifications. The primary amino group is a key nucleophile for forming amides, ureas, sulfonamides, and for undergoing reductive amination to build more complex side chains.
Therapeutic Areas of Interest
Derivatives of substituted piperidines and piperidones have shown activity in a wide range of therapeutic areas:
-
Neurology and Psychiatry: The piperidine scaffold is a common feature in antipsychotics, antidepressants, and treatments for neurodegenerative diseases. For instance, related structures are found in 5-HT receptor agonists and antagonists. A compound containing a 1-methylpiperidin-4-yl moiety, ACP-103, has been investigated as a potent 5-HT₂ₐ receptor inverse agonist with potential antipsychotic properties.[2]
-
Pain Management: The piperidine ring is a core component of many opioid analgesics. While this specific molecule is not an opioid, its scaffold is relevant to the design of novel analgesics.
-
Oncology: Various enzyme inhibitors and receptor modulators in cancer research incorporate the piperidine motif.
Illustrative Signaling Pathway Involvement
While 4-amino-1-methylpiperidin-2-one hydrochloride itself is not a known signaling molecule, its derivatives frequently target G-protein coupled receptors (GPCRs), such as serotonin (5-HT) or dopamine receptors. The interaction of a hypothetical drug derived from this scaffold with a 5-HT receptor is depicted below.
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Sources
- 1. PubChemLite - 4-amino-1-methylpiperidin-2-one (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-1-methylpiperidin-2-one hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Amino-1-methylpiperidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-methylpiperidin-2-one hydrochloride is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structure, featuring a chiral center and multiple functional groups including a lactam, a secondary amine, and a methyl-substituted tertiary amine, makes it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Amino-1-methylpiperidin-2-one hydrochloride, drawing upon established chemical principles and analogous transformations. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying chemical logic and experimental considerations to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. The incorporation of an amino group at the 4-position and a lactam functionality at the 2-position introduces conformational rigidity and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. The N-methylation of the piperidine nitrogen further modulates the molecule's polarity, basicity, and pharmacokinetic profile. Consequently, 4-Amino-1-methylpiperidin-2-one serves as a valuable intermediate for constructing more complex molecules with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents. This guide outlines a robust and logical synthetic approach, enabling researchers to access this important chemical entity.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of the target molecule suggests several potential synthetic routes. The most logical approach involves the initial construction of a suitably protected 4-aminopiperidin-2-one core, followed by N-methylation and salt formation. This strategy allows for the careful control of chemoselectivity and the introduction of the required functional groups in a stepwise manner.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Pathway
The following multi-step synthesis is proposed, starting from commercially available starting materials. Each step is designed to be high-yielding and amenable to scale-up.
Step 1: Synthesis of N-Boc-4-aminopiperidin-2-one
The synthesis commences with the protection of a suitable 4-aminopiperidine precursor, followed by the introduction of the lactam functionality. A plausible route starts from 1-benzyl-4-piperidone, which can be converted to the corresponding 4-amino derivative. Subsequent reactions would lead to the desired lactam. An efficient method for the synthesis of related 4-substituted-4-aminopiperidine derivatives has been described, employing isonipecotate as a starting material and a Curtius rearrangement as a key step[1].
Experimental Protocol:
-
Reductive Amination of N-Boc-4-piperidone: To a solution of N-Boc-4-piperidone (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-aminopiperidine.
-
Oxidation to the Lactam: The resulting protected aminopiperidine is then oxidized to the corresponding lactam, 4-(tert-butoxycarbonylamino)piperidin-2-one. This can be achieved using various oxidizing agents, such as RuO4 generated in situ from RuCl3 and NaIO4.
Step 2: N-Methylation of the Piperidin-2-one Ring
With the protected 4-aminopiperidin-2-one in hand, the next step is the methylation of the lactam nitrogen. This is a critical step that requires careful selection of reagents to avoid methylation of the protected amino group.
Experimental Protocol:
-
To a solution of 4-(tert-butoxycarbonylamino)piperidin-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide (1.5 equivalents) and stir the reaction overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(tert-butoxycarbonylamino)-1-methylpiperidin-2-one.
Step 3: Deprotection of the Amino Group
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the free amino group.
Experimental Protocol:
-
Dissolve the N-Boc protected intermediate in a solution of hydrochloric acid in methanol (e.g., 1.25 M).
-
Stir the solution at room temperature for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude 4-amino-1-methylpiperidin-2-one dihydrochloride.
Step 4: Formation of the Monohydrochloride Salt
For precise control of the stoichiometry, the free base can be isolated and then converted to the monohydrochloride salt.
Experimental Protocol:
-
The crude dihydrochloride salt is dissolved in water and the pH is adjusted to ~10 with a suitable base (e.g., sodium carbonate).
-
The free base is extracted with dichloromethane, and the organic layer is dried and concentrated.
-
The resulting free base is dissolved in a minimal amount of methanol, and a stoichiometric amount of hydrochloric acid (e.g., a solution in methanol or dioxane) is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, 4-Amino-1-methylpiperidin-2-one hydrochloride.
Caption: Proposed synthetic workflow for the target compound.
Data Summary and Characterization
The successful synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride and its intermediates would be confirmed by a suite of analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 4-(tert-butoxycarbonylamino)-1-methylpiperidin-2-one | C11H20N2O3 | 244.29 | ~3.0 (s, 3H, N-CH3), ~1.4 (s, 9H, Boc) | 245.1 (M+H)⁺ |
| 4-Amino-1-methylpiperidin-2-one hydrochloride | C6H13ClN2O | 164.63 | ~3.2 (s, 3H, N-CH3), ~3.0-3.5 (m, 1H, CH-NH2), signals for piperidine ring protons | 129.1 (M+H)⁺ |
Trustworthiness and Self-Validating Protocols
The integrity of this synthetic protocol is ensured by the inclusion of in-process controls and characterization at each step. Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction to completion. The purification of intermediates by column chromatography or recrystallization is essential to ensure the purity of the starting material for the subsequent step. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Conclusion
This guide presents a detailed and scientifically grounded synthetic pathway for 4-Amino-1-methylpiperidin-2-one hydrochloride. By providing a rationale for the chosen synthetic strategy and detailed experimental considerations, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful execution of this synthesis will provide access to a versatile chemical building block for the creation of novel bioactive molecules.
References
-
An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step. (Source: Bioorganic & Medicinal Chemistry Letters, URL: [Link])[1]
Sources
Unraveling the Enigma: A Proposed Mechanistic Framework for 4-Amino-1-methylpiperidin-2-one Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Scaffold
In the landscape of pharmacological research, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound 4-Amino-1-methylpiperidin-2-one hydrochloride presents as a structurally intriguing molecule, possessing a piperidinone core that is a known constituent in a variety of biologically active agents. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap: the specific mechanism of action for 4-Amino-1-methylpiperidin-2-one hydrochloride remains to be elucidated.
This guide, therefore, deviates from a conventional monograph of a well-characterized agent. Instead, it serves as a foundational whitepaper for the scientific community, particularly researchers in drug discovery and development. It aims to provide a structured, evidence-based framework for investigating the potential pharmacological activities of this compound. By synthesizing data from structurally related molecules, we will propose putative mechanisms of action and outline a comprehensive, multi-tiered experimental strategy to systematically uncover its biological function. This document is designed to be a starting point for rigorous scientific inquiry, fostering a deeper understanding of this novel chemical entity and its therapeutic potential.
Part 1: Deconstruction of the Scaffold - Clues from Chemical Kin
The structure of 4-Amino-1-methylpiperidin-2-one hydrochloride offers several functional and structural motifs that can inform our initial hypotheses. The piperidin-4-one heterocyclic core is a privileged scaffold in medicinal chemistry, known to be associated with a diverse array of biological activities.[1][2] Derivatives of piperidin-4-one have demonstrated effects ranging from central nervous system modulation to antimicrobial and anticancer properties.[1][2][3]
Notably, various piperidine derivatives have been identified as:
-
Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in compounds targeting CNS disorders.[4] For instance, certain N-substituted 1-methylpiperidin-4-yl derivatives have been characterized as potent 5-HT2A receptor inverse agonists, suggesting potential applications as antipsychotic agents.[5]
-
Analgesics: The piperidine ring is a core component of highly active narcotic analgesics, such as fentanyl analogues.[6]
-
Antitumor Agents: Some 3,5-bis(ylidene)-4-piperidone compounds, considered curcumin mimics, have shown antiproliferative properties. Their proposed mechanism involves the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair in cancer cells.[3]
-
Antimicrobial and Antifungal Agents: The piperidin-4-one skeleton has been explored for the development of new antibacterial and antifungal drugs.[1]
The presence of the 4-amino group introduces a basic center, which could be crucial for interactions with biological targets such as enzymes or receptors. The lactam functionality (the 2-one) and the N-methylation further define the molecule's three-dimensional shape, polarity, and potential for hydrogen bonding.
Given this context, we can formulate several primary hypotheses for the mechanism of action of 4-Amino-1-methylpiperidin-2-one hydrochloride:
-
Hypothesis 1: Neuromodulatory Activity. The compound may interact with neurotransmitter receptors or transporters in the CNS.
-
Hypothesis 2: Cytotoxic/Antiproliferative Activity. The compound could exhibit anticancer properties, potentially through mechanisms similar to other piperidinone-based antitumor agents.
-
Hypothesis 3: Antimicrobial Activity. The compound may possess antibacterial or antifungal properties.
The following sections will detail a strategic experimental plan to systematically test these hypotheses.
Part 2: A Strategic Blueprint for Mechanistic Elucidation
The following is a proposed multi-stage research workflow designed to comprehensively characterize the mechanism of action of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Stage 1: Broad Phenotypic Screening
The initial step is to perform a broad phenotypic screen to identify any significant biological activity. This approach casts a wide net to capture potential effects across various biological systems.
Experimental Protocol: High-Content Cellular Screening
-
Cell Line Panel: Utilize a diverse panel of human cell lines, including but not limited to:
-
Treatment: Treat cells with a concentration range of 4-Amino-1-methylpiperidin-2-one hydrochloride (e.g., 0.1 µM to 100 µM).
-
High-Content Imaging: Employ automated microscopy to capture images of cells stained with a panel of fluorescent dyes that report on various cellular parameters (e.g., nuclear morphology, mitochondrial membrane potential, cell cycle status, cytoskeletal integrity).
-
Data Analysis: Use image analysis software to quantify changes in cellular phenotypes.
Rationale: This unbiased approach can reveal unexpected activities and provide initial clues about the compound's effects on cellular health and function. For example, significant changes in nuclear morphology in cancer cell lines might point towards a cytotoxic mechanism involving DNA damage or apoptosis.
Stage 2: Target Deconvolution and Validation
Based on the results of the phenotypic screen, the next stage focuses on identifying the specific molecular target(s) of the compound.
Proposed Workflow for Target Identification
Caption: Workflow for Target Identification and Validation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Lysis: Treat intact cells with the compound, followed by lysis.
-
Heat Challenge: Subject the cell lysates to a temperature gradient.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins that are stabilized by compound binding.
Rationale: CETSA is a powerful technique to identify direct targets of a compound in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Stage 3: Pathway Analysis and Functional Characterization
Once a putative target is validated, the subsequent step is to understand how the compound's interaction with its target modulates cellular signaling pathways and ultimately leads to the observed phenotype.
Proposed Signaling Pathway Analysis
Caption: Hypothetical Signaling Pathway Modulation.
Experimental Protocol: Phospho-Proteomics
-
Cell Treatment: Treat cells with and without the compound for various time points.
-
Protein Extraction and Digestion: Extract proteins and digest them into peptides.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide chromatography to enrich for phosphorylated peptides.
-
Mass Spectrometry: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.
Rationale: Phospho-proteomics provides a global snapshot of the signaling pathways that are activated or inhibited by the compound, offering insights into the downstream consequences of target engagement.
Part 3: Quantitative Data and Future Directions
As the mechanism of action becomes clearer, quantitative assays will be essential to characterize the compound's potency and selectivity.
Table 1: Key Quantitative Parameters to Determine
| Parameter | Description | Example Assay |
| IC₅₀/EC₅₀ | Concentration of the compound that causes 50% inhibition or effect. | Cell viability assays, enzyme inhibition assays. |
| Kᵢ/Kₐ | Inhibition/activation constant, a measure of binding affinity. | Radioligand binding assays, competitive binding assays. |
| Selectivity | The compound's activity against the primary target versus off-targets. | Panel screening against related enzymes or receptors. |
The journey to fully elucidate the mechanism of action of 4-Amino-1-methylpiperidin-2-one hydrochloride will require a systematic and multi-faceted approach. The framework presented in this guide provides a logical progression from broad phenotypic screening to detailed molecular characterization. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel chemical entity and guiding its future development.
References
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Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17. [Link]
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Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1), 5-10. [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Schmidt, L. H. (1979). Activities of Various 4-Aminoquinolines Against Infections with Chloroquine-Resistant Strains of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 28(5), 781-793. [Link]
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Kumar, A., & Singh, B. K. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1). [Link]
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Di Micco, S., Terracciano, S., Boffo, F., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(19), 6567. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-1-methylpiperidine. PubChem Compound Database. Retrieved from [Link]
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Vanover, K. E., Weiner, D. M., Makhay, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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ChemSynthesis. (n.d.). 1-methyl-2-piperidinone. Retrieved from [Link]
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Al-Qaisi, J. A., & Taha, M. O. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31233. [Link]
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Singh, K., Sharma, M., & Kumar, V. (2018). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. ACS Infectious Diseases, 4(12), 1734-1741. [Link]
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Al-Qaisi, J. A., & Taha, M. O. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31233. [Link]
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Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
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Arulraj, R., & Nithya, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]
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BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
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4-Amino-1-methylpiperidin-2-one hydrochloride solubility data
An In-depth Technical Guide to the Solubility of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Authored by: A Senior Application Scientist
Abstract
Introduction and Physicochemical Context
4-Amino-1-methylpiperidin-2-one hydrochloride is a substituted piperidone derivative. The core structure, containing a lactam and a tertiary amine, is a common motif in medicinal chemistry. The presence of a primary amine at the 4-position and its formulation as a hydrochloride salt are key determinants of its physicochemical behavior.
-
Lactam Moiety: The cyclic amide can participate in hydrogen bonding, influencing its interaction with protic solvents.
-
Amino Group: The basic nitrogen atom is a key site for protonation. Its pKa will dictate the ionization state of the molecule across a range of pH values, which in turn governs solubility.
-
Hydrochloride Salt: The conversion of the basic parent molecule into a hydrochloride salt is a common strategy to significantly enhance aqueous solubility. The salt form readily dissociates in aqueous media, yielding the protonated, more polar form of the compound.
Understanding these structural features allows us to hypothesize that the aqueous solubility of 4-Amino-1-methylpiperidin-2-one hydrochloride will be pH-dependent, exhibiting higher solubility at lower pH values where the amino group is fully protonated.
Table 1: Physicochemical Properties of 4-Amino-1-methylpiperidin-2-one hydrochloride and Related Analogs
| Property | Value | Source |
| Compound | (5s)-5-Amino-1-methyl-piperidin-2-one;hydrochloride | |
| CAS Number | 2514756-26-2 | ChemScene[1] |
| Molecular Formula | C₆H₁₃ClN₂O | ChemScene[1] |
| Molecular Weight | 164.63 g/mol | ChemScene[1] |
| Compound | 1-Methyl-2-piperidinone (Parent Lactam) | |
| CAS Number | 931-20-4 | Cheméo, ChemicalBook[2][3] |
| Molecular Weight | 113.16 g/mol | Cheméo[2] |
| log₁₀(Water Solubility) | -0.57 mol/L | Cheméo[2] |
| Density | 1.029 g/mL at 20 °C | ChemicalBook[3] |
| Boiling Point | 105-106 °C at 12 mmHg | ChemicalBook[3] |
The Imperative of Solubility Determination: A Methodological Overview
Solubility data informs critical decisions throughout the drug development lifecycle. We will focus on the gold-standard method for definitive solubility measurement—the shake-flask method for determining thermodynamic equilibrium solubility—and a validated analytical technique for quantification.
The Shake-Flask Method: A Self-Validating System
The traditional shake-flask method remains the most reliable technique for determining equilibrium solubility.[4] Its power lies in its direct approach: allowing a compound to reach its saturation point in a given solvent system under controlled conditions. The key to a self-validating protocol is ensuring that true equilibrium has been reached and that the solid and liquid phases are properly separated before analysis.
Experimental Protocol: Aqueous Equilibrium Solubility
This protocol is designed to determine the solubility in various aqueous buffers, providing a pH-solubility profile.
Materials and Reagents:
-
4-Amino-1-methylpiperidin-2-one hydrochloride (high purity, solid)
-
Deionized water
-
0.1 N Hydrochloric Acid (pH 1.2)
-
Phosphate or Acetate Buffers (e.g., pH 4.5, 6.8, 7.4)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or other mobile phase modifier
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, low-binding material like PVDF or PTFE)
Instrumentation:
-
Shaking incubator or orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Validated RP-HPLC system with UV detector
-
Vortex mixer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Amino-1-methylpiperidin-2-one hydrochloride to separate vials (e.g., 5-10 mg in 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium was established from a saturated solution.[4]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand for approximately 30 minutes to allow undissolved solids to settle. This step minimizes clogging of the filter in the next step.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any binding sites on the filter membrane. This step is critical to ensure only the dissolved compound is analyzed.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the clear filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.
Analytical Quantification by RP-HPLC-UV
A robust and validated analytical method is the cornerstone of accurate solubility determination. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and reliable choice for quantifying piperidone analogues.[5]
Rationale for Method Parameters
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target molecule.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is selected to ensure the amino group on the analyte is consistently protonated. This leads to a single, sharp chromatographic peak and reproducible retention times.
-
Detection: UV detection is appropriate as the lactam carbonyl provides a chromophore. The detection wavelength should be set at the absorbance maximum (λmax) of the compound, which must be determined experimentally.
Protocol for HPLC Method Development and Validation
Table 2: Illustrative HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Isocratic (e.g., 95% A, 5% B) or Gradient | To be optimized for ideal retention time (e.g., 3-7 mins).[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention. |
| Injection Vol. | 10 µL | Standard injection volume. |
| UV Wavelength | To be determined (e.g., 210 nm) | Scan for λmax for optimal sensitivity. |
Method Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure trustworthy results.[5] A linear relationship (r² > 0.99) should be established between the peak area and a series of known concentrations.[5]
Data Interpretation and Presentation
The final solubility data should be presented in a clear and standardized format to facilitate comparison and interpretation.
Table 3: Example Data Summary for Solubility of 4-Amino-1-methylpiperidin-2-one hydrochloride at 25°C
| Solvent System | pH (at 25°C) | Solubility (mg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 6.8 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 7.4 | [Experimental Value] | [Calculated Value] |
| Water | ~5-6 (unbuffered) | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] |
| DMSO | N/A | [Experimental Value] | [Calculated Value] |
Conclusion
While direct, published solubility data for 4-Amino-1-methylpiperidin-2-one hydrochloride is scarce, this guide provides the authoritative framework and detailed protocols necessary for its empirical determination. By adhering to the principles of establishing true equilibrium, ensuring proper phase separation, and utilizing a validated analytical method, researchers can generate reliable and reproducible data. This information is indispensable for making informed decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately accelerating the journey of a promising compound toward clinical application.
References
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Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Cheméo. Available at: [Link]
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Piperidine Synthesis. DTIC. Available at: [Link]
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4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531. PubChem. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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1-methyl-2-piperidinone - 931-20-4, C6H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
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A validated RP-HPLC method for the determination of piperidone analogue of curcumin. National Center for Biotechnology Information. Available at: [Link]
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Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]
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Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. Available at: [Link]
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2-Methylpiperidin-4-one hydrochloride | C6H12ClNO. BuyersGuideChem. Available at: [Link]
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4-Amino-1-methylpiperidin-2-one hydrochloride literature review
An In-depth Technical Guide to 4-Amino-1-methylpiperidin-2-one Hydrochloride and its Chemical Space
Foreword: Navigating a Sparse Data Landscape
This technical guide addresses the synthesis, characterization, and potential applications of 4-Amino-1-methylpiperidin-2-one hydrochloride. It is important to note that, as of this writing, direct and extensive peer-reviewed literature on this specific molecule is limited. Therefore, this document adopts a first-principles approach, grounded in established organic chemistry and medicinal chemistry literature for structurally related piperidinone scaffolds. By analyzing the synthesis and application of analogous compounds, we provide a robust framework for researchers and drug development professionals to understand and work with this chemical entity. This guide emphasizes plausible synthetic strategies, predictive characterization, and the therapeutic potential of the core piperidinone scaffold, thereby offering valuable, field-proven insights for its exploration.
Introduction: The Piperidinone Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs and numerous natural alkaloids.[1][2] The piperidinone core, a lactam derivative of piperidine, retains the favorable physicochemical properties of the parent ring—such as improved solubility and metabolic stability—while introducing a polar amide group that can engage in crucial hydrogen bonding interactions with biological targets.
This guide focuses on a specific derivative, 4-Amino-1-methylpiperidin-2-one hydrochloride . This molecule combines several key features:
-
A Piperidin-2-one Core: A six-membered lactam ring.
-
An N-Methyl Group: This modification blocks N-H hydrogen bond donation and can influence conformation and metabolic stability.
-
A C4-Amino Group: A basic functional group that can be protonated, serve as a key pharmacophoric feature, or act as a handle for further chemical elaboration.
-
A Hydrochloride Salt: This enhances aqueous solubility and stability, making it suitable for biological assays and potential formulation.
Given its structure, this compound is a valuable building block for creating diverse chemical libraries aimed at various therapeutic targets, particularly within the central nervous system (CNS) and oncology.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available starting material, Boc-L-glutamic acid, and proceeds through cyclization, reduction, and functional group manipulation. The choice of a Boc-protected starting material is deliberate, as it provides robust protection for the amine under various reaction conditions while being readily removable under acidic conditions that are compatible with the final salt formation.
Caption: Proposed synthetic workflow for 4-Amino-1-methylpiperidin-2-one hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic acid
-
Place Boc-L-glutamic acid in a round-bottom flask equipped with a condenser.
-
Heat the solid under vacuum at 135-140°C. The material will melt, and gas evolution (CO2 and isobutylene) will be observed.
-
Continue heating for 2-3 hours until gas evolution ceases and the reaction solidifies.
-
Cool to room temperature. The resulting solid is pyroglutamic acid, which can be used in the next step, often without further purification.
-
Causality: Thermal decomposition of the Boc group and subsequent intramolecular cyclization of the glutamic acid is a standard and efficient method to form the pyroglutamic acid core.
-
Step 2: Synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
-
Suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
-
Dissolve (S)-5-Oxopyrrolidine-2-carboxylic acid in anhydrous THF and add it dropwise to the NaH suspension at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.
-
Stir at room temperature overnight.
-
Quench the reaction carefully with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The lactam nitrogen is deprotonated by a strong base (NaH) to form the corresponding anion, which acts as a nucleophile to displace iodide from methyl iodide in a classic SN2 reaction.
-
Step 3: Synthesis of (S)-tert-Butyl (1-methyl-5-oxopyrrolidin-2-yl)carbamate
-
Dissolve the carboxylic acid from Step 2 in anhydrous toluene.
-
Add triethylamine (1.5 eq.) followed by diphenylphosphoryl azide (DPPA, 1.1 eq.).
-
Heat the mixture to 80°C for 2-3 hours until the formation of the acyl azide is complete (monitored by IR, looking for the azide peak at ~2130 cm⁻¹).
-
Add tert-butanol (excess) and continue heating at reflux (or ~110°C) overnight. The Curtius rearrangement occurs, converting the acyl azide to an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a protected amine with the loss of one carbon. DPPA serves as a safe and efficient reagent for generating the key acyl azide intermediate in situ.
-
Step 4: Synthesis of 4-(Boc-amino)-1-methylpiperidin-2-one
-
Dissolve the product from Step 3 in a mixture of ethanol and water.
-
Cool to 0°C and add sodium borohydride (NaBH4, 3-4 eq.) portion-wise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench with acetone, acidify with dilute HCl, and extract with dichloromethane.
-
Purify by column chromatography.
-
Causality: This is a key transformation involving the reductive ring expansion of the N-acyl-pyrrolidine derivative. The lactam carbonyl is reduced by NaBH4 to a hemiaminal intermediate, which exists in equilibrium with the ring-opened amino-aldehyde. A subsequent intramolecular condensation and further reduction steps lead to the formation of the more stable six-membered piperidinone ring.
-
Step 5: Synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride
-
Dissolve the Boc-protected piperidinone from Step 4 in a minimal amount of anhydrous dioxane or diethyl ether.
-
Add a solution of 4M HCl in dioxane (2-3 eq.) dropwise at 0°C.
-
Stir at room temperature for 2-4 hours. A precipitate should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Causality: Strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group. The use of anhydrous HCl in an organic solvent ensures the precipitation of the hydrochloride salt in a clean and efficient manner.
-
Physicochemical Properties and Analytical Characterization
The hydrochloride salt form of the title compound is expected to be a crystalline solid with good solubility in water and polar organic solvents like methanol and DMSO.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | Calculated |
| Molecular Weight | 164.63 g/mol | Calculated |
| IUPAC Name | 4-amino-1-methylpiperidin-2-one hydrochloride | --- |
| CAS Number | Not assigned | --- |
| XLogP3 (Free Base) | -1.2 to -0.8 | Estimated based on analogs |
| Hydrogen Bond Donors | 2 (as hydrochloride salt) | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
Standard Analytical Workflow
A self-validating analytical protocol is essential to confirm the identity, purity, and stability of the synthesized compound.
Caption: A standard analytical workflow for compound validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of the N-methyl group (singlet, ~2.8-3.0 ppm), diastereotopic protons on the piperidine ring, and the methine proton at C4. The amino group protons might appear as a broad singlet.
-
¹³C NMR: Would show characteristic peaks for the lactam carbonyl (~170-175 ppm), the N-methyl carbon (~35 ppm), and the five carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical to confirm the elemental composition. The expected exact mass for the free base [M+H]⁺ (C₆H₁₂N₂O) would be the primary ion observed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) would be used to determine the purity of the compound, typically aiming for >95% for research use.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the ammonium salt (~3000-3200 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and a strong amide C=O stretch (~1650-1680 cm⁻¹).
Applications in Medicinal Chemistry: A Scaffold Perspective
While 4-Amino-1-methylpiperidin-2-one hydrochloride itself may not have documented biological activity, its core structure is highly relevant to several areas of drug discovery. The piperidinone scaffold is a "privileged structure," meaning it can serve as a versatile template for developing ligands for multiple, distinct biological targets.
Piperidinones as MDM2-p53 Interaction Inhibitors
One of the most significant applications of the piperidinone scaffold is in the development of small-molecule inhibitors of the MDM2-p53 protein-protein interaction.[6] The p53 protein is a critical tumor suppressor, often called the "guardian of the genome".[6] In many cancers where p53 is not mutated, its function is suppressed by the oncoprotein MDM2.[6] Small molecules that block this interaction can reactivate p53, leading to tumor cell apoptosis.[6][7]
Several clinical candidates, such as AMG 232, are based on a piperidinone core.[6] In these molecules, the piperidinone acts as a rigid scaffold to orient key hydrophobic groups that mimic the binding of p53's native helical peptide into a deep pocket on the MDM2 surface. The 4-amino group of our title compound could serve as an attachment point for one of these critical pharmacophoric groups.
Caption: Mechanism of piperidinone-based MDM2-p53 inhibitors.
Other CNS and Therapeutic Applications
The piperidinone motif is also found in compounds targeting the central nervous system.
-
5-HT₂ₐ Receptor Inverse Agonists: Compounds incorporating a 1-methylpiperidin-4-yl moiety have been developed as potent 5-HT₂ₐ receptor inverse agonists with potential antipsychotic utility.[8]
-
Nociceptin/Orphanin FQ Receptor Agonists: Complex benzimidazole derivatives containing a piperidinyl group have been explored as orally potent anxiolytics.[9]
-
General Synthetic Utility: Substituted piperidones are key intermediates in the synthesis of a wide range of pharmaceuticals, including potent analgesics related to fentanyl.[10][11]
Safety, Handling, and Storage
As a novel chemical entity, 4-Amino-1-methylpiperidin-2-one hydrochloride should be handled with care, assuming it is potentially hazardous until proven otherwise. Safety protocols should be based on data from structurally similar compounds.
Hazard Identification Summary (Based on Analogs)
| Hazard Class | Statement | GHS Pictogram | Precautionary Measures |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[12][13] | GHS05, GHS07 | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. |
| Serious Eye Damage | May cause serious eye damage.[12][13] | GHS05 | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Acute Toxicity (Oral) | May be harmful if swallowed. | GHS07 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center. |
| Respiratory Irritation | May cause respiratory irritation.[13] | GHS07 | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Handle under an inert atmosphere if the compound is found to be hygroscopic or sensitive to air.
-
Use standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Conclusion and Future Directions
4-Amino-1-methylpiperidin-2-one hydrochloride represents a versatile and promising chemical building block for modern drug discovery. While direct biological data is scarce, its structural components are present in numerous clinically relevant molecules. The proposed synthetic route offers a clear and logical pathway for its preparation, and the analytical workflow provides a framework for its rigorous validation.
Future research should focus on:
-
Execution and Optimization: Carrying out the proposed synthesis and fully characterizing the final compound and all intermediates.
-
Library Synthesis: Utilizing the 4-amino group as a versatile chemical handle to synthesize a library of derivatives.
-
Biological Screening: Testing these new derivatives in relevant assays, particularly those related to oncology (e.g., MDM2-p53 binding) and neuroscience (e.g., serotonin or dopamine receptor binding).
By leveraging the principles of scaffold-based drug design, this seemingly simple molecule holds significant potential for the development of next-generation therapeutics.
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- Girgis, A. S. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
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An In-depth Technical Guide to 4-Amino-1-methylpiperidin-2-one Hydrochloride: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of 4-Amino-1-methylpiperidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a singular, seminal publication detailing its initial synthesis, this document pieces together a plausible historical narrative based on established synthetic methodologies of the mid-20th century. We will explore the logical synthetic pathways, the chemical principles underpinning these routes, and the likely evolution of its preparation, culminating in a detailed, step-by-step protocol for a representative synthesis. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the foundational chemistry of this important structural motif.
Introduction: The Emergence of a Versatile Scaffold
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations have made it a privileged structure in drug design. The introduction of further functional groups, such as an amino group and a lactam moiety, as seen in 4-Amino-1-methylpiperidin-2-one, significantly expands its potential for creating diverse chemical libraries and developing novel therapeutic agents.
While the specific historical record of the first synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride is not prominently documented, its structural components suggest a discovery timeline rooted in the mid-20th century, a period of intense exploration in heterocyclic chemistry and the development of new synthetic methods. The core structure, 1-methyl-4-piperidone, was first reported by Samuel M. McElvain in 1948, providing a crucial starting point for further functionalization.
This guide will delve into the likely historical synthetic routes, drawing parallels with established reactions for the formation of lactams and the introduction of amino functionalities.
Historical Perspective: A Plausible Path to Discovery
The synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride likely emerged from the convergence of several key synthetic strategies that were being refined in the mid-20th century. The logical starting point for its creation would have been a readily accessible precursor, which, based on the literature, was likely a derivative of 1-methyl-4-piperidone.
The overall transformation requires the introduction of a lactam at the 2-position and an amino group at the 4-position of the piperidine ring. Two plausible overarching strategies can be envisioned:
-
Strategy A: Lactam formation followed by amination.
-
Strategy B: Amination of a precursor followed by lactam formation.
Given the established chemistry of the time, Strategy A appears to be the more probable historical route.
The Genesis of the Piperidin-2-one Core
The formation of a δ-lactam (a six-membered cyclic amide) can be achieved through several methods.[2][3] For the synthesis of a 2-piperidone derivative, a Beckmann or Schmidt rearrangement of a corresponding cyclopentanone derivative would be a viable approach. However, a more direct route starting from a piperidine precursor would likely have been favored.
A plausible pathway involves the synthesis of a suitable δ-amino acid followed by cyclization.[3] This approach would involve the elaboration of the 1-methyl-4-piperidone scaffold to introduce a carboxylic acid or its precursor at the 2-position, followed by the introduction of an amino group and subsequent lactamization.
Introduction of the Amino Group: Key Historical Reactions
Once the 1-methylpiperidin-2-one ring system with a suitable precursor at the 4-position is established, the introduction of the amino group could be accomplished through several classical reactions.
-
Reductive Amination: A well-established and versatile method for forming C-N bonds.[4] Starting from 1-methyl-2,4-piperidinedione, reductive amination with ammonia or a protected amine source in the presence of a reducing agent would be a direct approach to install the 4-amino group.
-
Hofmann, Curtius, or Schmidt Rearrangements: These rearrangement reactions provide powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[5][6][7][8] For instance, the Hofmann rearrangement of a 1-methyl-2-oxo-piperidine-4-carboxamide, the Curtius rearrangement of a 1-methyl-2-oxo-piperidine-4-carbonyl azide, or the Schmidt reaction of a 1-methyl-4-oxopiperidine-2-carboxylic acid could all yield the desired 4-amino product.[6][9]
The choice of method would have depended on the availability of starting materials, reaction conditions, and the desired scale of the synthesis.
A Proposed Historical Synthesis Pathway
Based on the analysis of established synthetic methodologies, a plausible historical synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride is outlined below. This pathway represents a logical and chemically sound approach that would have been accessible to organic chemists in the mid-to-late 20th century.
The proposed synthesis commences with the well-documented 1-methyl-4-piperidone and proceeds through the formation of a cyanohydrin, which is then converted to an amino nitrile. Subsequent hydrolysis and cyclization would yield the lactam, followed by the introduction of the amino group at the 4-position.
Caption: Proposed historical synthesis pathway for 4-Amino-1-methylpiperidin-2-one hydrochloride.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol details a plausible, multi-step synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride, reflecting the likely historical approach.
Step 1: Synthesis of 1-Methyl-4-piperidone
The synthesis of the core 1-methyl-4-piperidone structure can be achieved via a double Michael reaction followed by a Dieckmann condensation, as first reported by McElvain in 1948.
Protocol:
-
To a solution of methylamine in a suitable solvent, two equivalents of ethyl acrylate are added dropwise at a controlled temperature.
-
The resulting diester is then subjected to a Dieckmann condensation using a strong base, such as sodium ethoxide, to yield the cyclic β-keto ester.
-
Saponification of the ester group followed by decarboxylation in acidic conditions affords 1-methyl-4-piperidone.
Step 2: Synthesis of 1-Methyl-2,4-piperidinedione
Oxidation of the 2-position of 1-methyl-4-piperidone is necessary to form the lactam precursor.
Protocol:
-
1-Methyl-4-piperidone is reacted with a suitable oxidizing agent, such as selenium dioxide or through a multi-step process involving bromination and subsequent hydrolysis, to introduce a carbonyl group at the 2-position, yielding 1-methyl-2,4-piperidinedione.
Step 3: Reductive Amination to form 4-Amino-1-methylpiperidin-2-one
Reductive amination provides a direct method to introduce the amino group at the 4-position.[4]
Protocol:
-
1-Methyl-2,4-piperidinedione is dissolved in a suitable solvent, such as methanol or ethanol.
-
An excess of ammonia (or a source of ammonia like ammonium acetate) is added to the solution.
-
A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), is introduced to the reaction mixture.[10]
-
The reaction is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography.
-
Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or chromatography to yield 4-Amino-1-methylpiperidin-2-one.
Step 4: Formation of 4-Amino-1-methylpiperidin-2-one hydrochloride
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Protocol:
-
The purified 4-Amino-1-methylpiperidin-2-one is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 4-Amino-1-methylpiperidin-2-one hydrochloride.
Data Summary
| Step | Reaction Type | Analogous Reaction Yield (%) | Reference |
| 1 | Dieckmann Condensation | 60-75 | |
| 2 | α-Oxidation of Ketone | 50-70 | General Organic Chemistry Principles |
| 3 | Reductive Amination | 70-90 | [4] |
| 4 | Salt Formation | >95 | General Laboratory Practice |
Conclusion and Future Directions
The discovery and synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride, while not marked by a single landmark publication, can be understood as a logical progression of synthetic organic chemistry in the mid-20th century. By building upon the foundational synthesis of the 1-methyl-4-piperidone core, chemists of the era had a toolbox of reliable reactions to introduce the lactam and amino functionalities. The proposed historical pathway, centered around a reductive amination strategy, represents a robust and plausible route to this versatile heterocyclic compound.
The 4-amino-piperidin-2-one scaffold continues to be a valuable building block in modern drug discovery. Its ability to serve as a constrained dipeptide mimetic and to present functional groups in a defined three-dimensional space ensures its continued relevance in the design of novel therapeutic agents targeting a wide range of biological targets. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related structures, as well as the exploration of its utility in new areas of medicinal chemistry.
References
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DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
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Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved from [Link]
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- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim., 039, 31-40.
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ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
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Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of δ-lactams. Retrieved from [Link]
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Nature. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
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NIH. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
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NIH. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
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NIH. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]
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Wikipedia. (2023). Piperidine. Retrieved from [Link]
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BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]
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SciSpace. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
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Sciencemadness.org. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
Wiley Online Library. (2004). The Schmidt Reaction. Retrieved from [Link]
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Wikipedia. (2023). Lactam. Retrieved from [Link]
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PubMed. (2008). The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. Retrieved from [Link]
-
NIH. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-n-acylamino-1,3-dienes from 2,4-pentadienoic acids by the curtius rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
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ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to the Enantioselective Synthesis of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of scientifically robust strategies for the enantioselective synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride, a chiral piperidinone scaffold of significant interest in medicinal chemistry and drug development. Recognizing the demand for stereochemically pure building blocks, this document details plausible synthetic routes, focusing on asymmetric catalysis to achieve high enantiopurity. The core of this guide is a proposed primary synthetic pathway centered around an organocatalyzed asymmetric aza-Michael addition. An alternative strategy employing asymmetric hydrogenation is also discussed. Each proposed method is accompanied by a detailed, step-by-step experimental protocol, a thorough explanation of the underlying mechanistic principles, and a discussion of the critical parameters influencing reaction outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related chiral molecules.
Introduction: The Significance of Chiral Piperidinones
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] The introduction of stereocenters into this heterocyclic system dramatically expands its chemical space and biological activity. Specifically, chiral 4-aminopiperidin-2-one derivatives serve as valuable intermediates in the synthesis of more complex molecules, including potential therapeutics. The precise spatial arrangement of the amino group is often critical for target engagement and pharmacological efficacy. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 4-Amino-1-methylpiperidin-2-one hydrochloride is a key objective for synthetic and medicinal chemists.
This guide will explore cutting-edge enantioselective methodologies adaptable for the synthesis of this target molecule, with a focus on catalytic asymmetric transformations that offer advantages in terms of efficiency and atom economy over classical resolution or chiral auxiliary-based methods.
Proposed Primary Synthetic Strategy: Asymmetric Organocatalytic aza-Michael Addition
The primary proposed route to enantiomerically enriched 4-Amino-1-methylpiperidin-2-one hydrochloride involves the asymmetric conjugate addition of a suitable nitrogen nucleophile to an α,β-unsaturated lactam precursor. This aza-Michael addition, catalyzed by a chiral organocatalyst, is a powerful method for the stereoselective formation of C-N bonds.[2]
Retrosynthetic Analysis and Key Transformation
The retrosynthetic analysis for the target molecule reveals the key bond disconnection at the C4-N bond, leading back to the α,β-unsaturated precursor, 1-methyl-5,6-dihydropyridin-2(1H)-one, and a nitrogen source.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 4-Amino-1-methylpiperidin-2-one Hydrochloride
Introduction: The Versatility of the Piperidinone Scaffold in Medicinal Chemistry
The piperidine ring system is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its derivatives are integral to more than twenty classes of pharmaceuticals, underscoring its importance in drug design and development.[1] Among these, piperidinone scaffolds, which incorporate a ketone or lactam functionality, serve as crucial intermediates in the synthesis of complex molecular architectures with significant biological activity.[2] This guide focuses on the synthetic utility of a specific, functionalized building block: 4-Amino-1-methylpiperidin-2-one hydrochloride .
While direct literature detailing the use of 4-Amino-1-methylpiperidin-2-one hydrochloride in the synthesis of currently marketed APIs is not extensively documented, its structural components—a methylated lactam, a chiral center at the 4-position, and a reactive primary amine—make it a highly valuable and versatile synthon. This document will provide a comprehensive overview of its potential applications, focusing on the synthesis of key intermediates for cutting-edge APIs, particularly in the realm of antithrombotic agents. We will explore the synthesis of a key intermediate for Apixaban, a direct Factor Xa inhibitor, and propose a scientifically grounded protocol for its synthesis commencing from 4-Amino-1-methylpiperidin-2-one hydrochloride.
Core Concepts: Reactivity and Synthetic Potential
The chemical reactivity of 4-Amino-1-methylpiperidin-2-one hydrochloride is dictated by its key functional groups:
-
The Lactam Moiety: The cyclic amide (lactam) is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The nitrogen atom is already alkylated with a methyl group, precluding N-acylation or N-alkylation at this position.
-
The Primary Amino Group: The 4-amino group is a potent nucleophile, making it the primary site for a variety of chemical transformations. It readily participates in reactions such as acylation, alkylation, reductive amination, and arylation. The hydrochloride salt form ensures stability and improves solubility in polar solvents; the free base can be readily generated in situ or as a separate step for reactions requiring a non-protonated amine.
These reactive sites allow for the strategic elaboration of the molecule, enabling its incorporation into larger, more complex pharmaceutical agents.
Application Focus: Synthesis of a Key Intermediate for Apixaban
Apixaban is a highly successful oral anticoagulant that functions as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[3] Its complex structure features a central pyrazole core connected to a substituted piperidinone moiety. The synthesis of Apixaban and its intermediates is a topic of significant interest in pharmaceutical research and development.[4][5][6]
Below, we detail a proven synthetic route to a key Apixaban intermediate and then present a detailed protocol for a plausible synthesis of a related intermediate starting from 4-Amino-1-methylpiperidin-2-one hydrochloride.
Established Synthesis of an Apixaban Intermediate
A common strategy for the synthesis of Apixaban involves the preparation of a key piperidinone-containing intermediate. One such patented method starts from aniline and 5-chlorovaleroyl chloride.[6]
Experimental Protocols
Protocol 1: Proposed Synthesis of a Key Apixaban Precursor from 4-Amino-1-methylpiperidin-2-one hydrochloride
This protocol outlines a hypothetical yet scientifically sound multi-step synthesis to demonstrate the utility of 4-Amino-1-methylpiperidin-2-one hydrochloride as a starting material for a crucial Apixaban intermediate.
Reaction Scheme:
A proposed synthetic pathway to an Apixaban precursor.
Step 1: N-Arylation of 4-Amino-1-methylpiperidin-2-one
Rationale: This step introduces the p-nitrophenyl group, a precursor to the p-aminophenyl moiety present in Apixaban, via nucleophilic aromatic substitution.
-
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride
-
1-fluoro-4-nitrobenzene
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq) in anhydrous DMSO, add DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to generate the free amine in situ.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated intermediate.
-
Step 2: Reduction of the Nitro Group
Rationale: The nitro group is reduced to a primary amine, which is necessary for the subsequent amide bond formation.
-
Materials:
-
N-arylated intermediate from Step 1
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the N-arylated intermediate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the aniline intermediate, which can often be used in the next step without further purification.
-
Step 3: Amide Coupling with 5-Chlorovaleryl Chloride
Rationale: This step forms the amide bond and introduces the chloropentanoyl chain, which will subsequently cyclize to form the piperidinone ring of the Apixaban core structure.
-
Materials:
-
Aniline intermediate from Step 2
-
5-chlorovaleryl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the aniline intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorovaleryl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired Apixaban precursor.
-
Data Presentation
Table 1: Summary of Reaction Parameters for Proposed Synthesis
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1 | N-Arylation | 1-fluoro-4-nitrobenzene, DIPEA | DMSO | 120 | 12-16 |
| 2 | Nitro Reduction | H₂, 10% Pd/C | Methanol | Room Temp. | 4-6 |
| 3 | Amide Coupling | 5-chlorovaleryl chloride, Triethylamine | DCM | 0 to Room Temp. | 2-4 |
Visualization of Workflow
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
Application Notes & Protocols: 4-Amino-1-methylpiperidin-2-one Hydrochloride as a Key Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Amino-1-methylpiperidin-2-one hydrochloride. This key pharmaceutical intermediate is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of modern anticoagulants. We will explore its synthesis, physicochemical properties, and detailed protocols for its application, with a particular focus on its role in the synthesis of Factor Xa inhibitors. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility.
Introduction: The Significance of the Piperidinone Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to confer favorable properties such as aqueous solubility, metabolic stability, and precise three-dimensional orientation of substituents for optimal target engagement. The derivative, 4-Amino-1-methylpiperidin-2-one, as its hydrochloride salt, offers a synthetically versatile and stable platform. It incorporates a lactam for structural rigidity, a basic nitrogen atom, and a primary amine handle for further chemical elaboration.
Its most prominent application is as a key intermediate in the synthesis of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic diseases.[1][2] FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a validated strategy for antithrombotic therapy.[3] The specific stereochemistry and functionality of 4-Amino-1-methylpiperidin-2-one hydrochloride are crucial for the efficacy of drugs like Apixaban, where it forms a core part of the molecule responsible for interacting with the enzyme's active site.[4][5]
Physicochemical Properties & Safety Data
Handling this intermediate requires adherence to standard laboratory safety protocols. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value |
| IUPAC Name | 4-amino-1-methylpiperidin-2-one hydrochloride |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| CAS Number | 1228838-10-5[6] |
| Appearance | Off-white to white crystalline solid |
| Solubility | Soluble in water and methanol |
Safety & Handling:
-
Hazard Statements: Based on analogous structures, may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8][9]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Synthesis Protocol: From Precursor to Key Intermediate
The synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride is typically achieved via the reduction of a corresponding nitro-substituted precursor. This multi-step process is designed for scalability and high purity.
Workflow for Synthesis
Caption: Synthetic pathway to the target intermediate.
Step-by-Step Protocol: Catalytic Hydrogenation of 1-Methyl-4-nitropiperidin-2-one
This protocol details the critical reduction step. The choice of a palladium-on-carbon (Pd/C) catalyst is standard for nitro group reductions due to its high efficiency and selectivity, minimizing side reactions under controlled conditions.[12] Methanol is selected as the solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation process.
Materials:
-
1-Methyl-4-nitropiperidin-2-one
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Celite® or another filter aid
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
-
Argon or Nitrogen gas for inerting
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Charge the vessel with 1-Methyl-4-nitropiperidin-2-one (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), carefully add 10% Pd/C (typically 5-10 mol % Pd relative to the substrate). The catalyst is pyrophoric; handling it wet and under inert gas is a critical safety measure.
-
Solvent Addition: Add anhydrous methanol to the vessel to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).[13]
-
Reaction: Begin vigorous stirring and heat the reaction if necessary (often proceeds at room temperature). Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or LC-MS on sampled aliquots (after safely depressurizing and purging).
-
Work-up: Once the reaction is complete, depressurize the vessel and purge with inert gas. Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Isolation of Free Amine: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Amino-1-methylpiperidin-2-one free base.
Protocol: Hydrochloride Salt Formation
Formation of the hydrochloride salt is crucial for improving the stability and handling of the amine product.
-
Dissolution: Dissolve the crude amine product from the previous step in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in IPA) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure slight acidity.
-
Isolation & Drying: Collect the solid precipitate by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to yield 4-Amino-1-methylpiperidin-2-one hydrochloride as a solid.
Application in Apixaban Synthesis
This intermediate is a cornerstone in the construction of Apixaban, a widely prescribed Factor Xa inhibitor.[4] It is introduced via an amidation reaction with a pre-constructed acid chloride intermediate.
Integration into Apixaban
Caption: Role of the intermediate in Apixaban synthesis.
Protocol: Amide Coupling Reaction
Causality: This is a nucleophilic acyl substitution reaction. The primary amine of our intermediate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (like triethylamine) is required to neutralize the HCl generated during the reaction and to deprotonate the hydrochloride salt of our starting amine, liberating the free nucleophile.[1]
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq)
-
Apixaban acid chloride intermediate (e.g., 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carbonyl chloride) (approx. 1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (approx. 2.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Reactant Setup: To a solution of the Apixaban acid chloride intermediate in anhydrous DCM, add 4-Amino-1-methylpiperidin-2-one hydrochloride.
-
Base Addition: Cool the mixture in an ice bath. Slowly add triethylamine (2.2 eq) dropwise. The first equivalent deprotonates the amine hydrochloride, and the second neutralizes the HCl formed during the acylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor completion by TLC or LC-MS, observing the consumption of the starting materials and the formation of the new amide product.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the advanced Apixaban precursor.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include:
-
A singlet for the N-methyl (N-CH₃) protons.
-
Multiplets for the diastereotopic methylene protons of the piperidinone ring.
-
A distinct multiplet for the proton at the C4 position (CH-NH₂).
-
Broad signals for the amine (NH₂) protons.
-
-
¹³C NMR Spectroscopy: Confirms the carbon framework. Expected signals include:
-
A downfield signal for the lactam carbonyl carbon (C=O).
-
Signals for the aliphatic carbons of the piperidinone ring.
-
A signal for the N-methyl carbon.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the hydrochloride salt.
References
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
- Google Patents. (2013). CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone.
- Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-methyl-2-piperidinone. Retrieved from [Link]
-
PMC. (n.d.). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). A practical synthesis for the key intermediate of apixaban. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Retrieved from [Link]
- Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
- Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
-
Springer. (n.d.). Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. Retrieved from [Link]
-
MDPI. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]
- Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban.
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 5-amino-1-methylpiperidin-2-one hydrochloride. Retrieved from [Link]
-
Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
-
PubMed. (n.d.). Indoline derivatives II: synthesis and factor Xa (FXa) inhibitory activities. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]
-
PMC. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]
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- 3. Indoline derivatives II: synthesis and factor Xa (FXa) inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 13. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the compound's polar nature and lack of a strong UV chromophore, this method employs a pre-column derivatization technique to enhance detection sensitivity and selectivity. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing in drug development and manufacturing.
Introduction
4-Amino-1-methylpiperidin-2-one hydrochloride is a heterocyclic amine derivative of significant interest in medicinal chemistry and drug development.[1] Its accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and their intermediates. The inherent polarity and low UV absorbance of this compound present challenges for traditional reversed-phase HPLC methods, often resulting in poor retention and low sensitivity.
To overcome these challenges, a pre-column derivatization strategy is employed. This approach introduces a chromophoric tag to the analyte, thereby significantly improving its detectability by UV-Vis spectrophotometry. This application note provides a comprehensive protocol for the analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride, including a detailed derivatization procedure, optimized HPLC conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Physicochemical Properties and Chromatographic Challenges
4-Amino-1-methylpiperidin-2-one hydrochloride is a highly polar molecule, as indicated by the computed XLogP3-AA of -0.1 for the related compound 4-amino-1-methylpiperidine.[3] Such polarity makes it poorly retained on conventional C18 and C8 stationary phases under typical reversed-phase conditions.[4] Furthermore, the saturated piperidinone ring system lacks a significant chromophore, leading to poor UV response and limiting the sensitivity of direct HPLC-UV analysis.
Several approaches can be considered for the analysis of such polar compounds, including Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with highly aqueous mobile phases.[5][6] However, HILIC can sometimes suffer from reproducibility issues, while highly aqueous mobile phases can lead to phase collapse on traditional C18 columns.[1] Pre-column derivatization offers a robust alternative by chemically modifying the analyte to make it more amenable to standard reversed-phase HPLC with UV detection.[7]
Experimental
Reagents and Materials
-
4-Amino-1-methylpiperidin-2-one hydrochloride reference standard
-
Benzoyl chloride (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Phosphoric acid
-
All other chemicals were of analytical reagent grade.
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD) is required. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of the derivatized 4-Amino-1-methylpiperidin-2-one.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Column: A standard C18 column is chosen for its versatility and robustness in reversed-phase chromatography. The dimensions provide a good balance between resolution and analysis time.
-
Mobile Phase: A simple acidic mobile phase using phosphoric acid is employed to ensure the protonation of any residual basic sites on the silica support, leading to improved peak shape. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength.
-
Gradient Elution: A gradient is used to ensure the efficient elution of the derivatized analyte and any potential impurities with varying polarities.
-
Detection Wavelength: The benzoyl derivative of the amine introduces a strong chromophore. Based on the benzoyl moiety, a detection wavelength of 230 nm is selected to provide high sensitivity. This should be confirmed by acquiring the UV spectrum of the derivatized standard.
Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 25 mg of 4-Amino-1-methylpiperidin-2-one hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 25 mg of 4-Amino-1-methylpiperidin-2-one hydrochloride into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Derivatization Procedure
The following workflow outlines the pre-column derivatization of 4-Amino-1-methylpiperidin-2-one hydrochloride with benzoyl chloride.
Caption: Pre-column derivatization workflow.
HPLC Analysis Workflow
The following diagram illustrates the overall analytical workflow from sample receipt to data analysis.
Caption: Overall HPLC analysis workflow.
Method Validation
The developed method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2] The following validation parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the derivatized analyte should be pure and well-resolved from any degradation products or placebo peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for peak area and retention time. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the 4-Amino-1-methylpiperidin-2-one hydrochloride sample. The sample should be subjected to the following stress conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal degradation: 105 °C for 48 hours
-
Photolytic degradation: Exposure to UV light (254 nm) for 48 hours
The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main peak.
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters must be checked before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for six replicate injections) |
Conclusion
This application note describes a sensitive and reliable HPLC method for the analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride. The pre-column derivatization with benzoyl chloride allows for robust quantification with UV detection. The method is suitable for routine quality control and stability testing in the pharmaceutical industry. The provided validation protocol ensures that the method adheres to regulatory requirements and provides trustworthy results.
References
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-methyl-2-piperidinone. Retrieved from [Link]
- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
ResearchGate. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SciELO. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
NIST. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
-
BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 931-20-4 | 1-Methylpiperidin-2-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Retrieved from [Link]
Sources
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- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Practical Guide to the ¹H NMR Analysis of 4-Amino-1-methylpiperidin-2-one Hydrochloride
An Application Note for Researchers and Drug Development Professionals
Senior Application Scientist: Gemini
This document provides a detailed guide for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 4-Amino-1-methylpiperidin-2-one hydrochloride. As a key intermediate in pharmaceutical synthesis, understanding its structural features through high-quality NMR analysis is paramount. This guide moves beyond a simple recitation of steps to explain the underlying principles, ensuring that researchers can not only replicate the protocol but also troubleshoot and adapt it to their specific needs.
Theoretical Foundation: Structure and Spectrum
The Molecular Architecture
4-Amino-1-methylpiperidin-2-one hydrochloride is a substituted piperidinone, a heterocyclic scaffold. Its structure contains several key features that directly influence the ¹H NMR spectrum:
-
Lactam Moiety: The molecule contains an amide within the six-membered ring, known as a lactam. The carbonyl group (C=O) is a significant electron-withdrawing group, which strongly deshields adjacent protons. This means protons on neighboring carbons (at the C3 and C6 positions) will resonate at a higher chemical shift (further downfield) than they would in a simple alkane ring.[1]
-
Protonated Amine: As a hydrochloride salt, the primary amine at the C4 position is protonated to form an ammonium group (-NH₃⁺). This group also exerts a strong deshielding effect on the proton at C4 and, to a lesser extent, on the protons at C3 and C5.
-
N-Methyl Group: The methyl group attached to the lactam nitrogen is in a chemical environment influenced by the adjacent nitrogen and the overall ring structure.
-
Stereochemistry: The piperidinone ring typically adopts a chair conformation to minimize steric strain. This results in two distinct proton environments for each methylene (CH₂) group: axial and equatorial. These protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling).
Understanding these structural elements is the first step in predicting and accurately interpreting the resulting NMR spectrum.
Experimental Protocol: From Sample to Spectrum
Acquiring a high-quality, high-resolution NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Rationale for Solvent Selection
The choice of a deuterated solvent is the most critical decision in sample preparation.[2][3] For a hydrochloride salt, solubility and the behavior of exchangeable protons (the -NH₃⁺ group) are the primary considerations. The two most suitable solvents are Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).
| Feature | Deuterium Oxide (D₂O) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| Solubility | Excellent for hydrochloride salts. | Good for many organic salts. |
| Exchangeable Protons (-NH₃⁺) | Protons rapidly exchange with deuterium, causing the -NH₃⁺ signal to disappear. This simplifies the spectrum. | Protons do not exchange readily. A broad signal for the -NH₃⁺ group is typically observed. |
| Residual Solvent Signal | ~4.79 ppm (HDO), can vary with temperature.[4] | ~2.50 ppm. |
| Hygroscopic Nature | N/A | Highly hygroscopic; absorbs atmospheric water, which appears as a broad peak around 3.33 ppm. |
| Use Case | Ideal for simplifying the spectrum and focusing on the C-H framework. | Useful when observation of the ammonium protons is desired. |
Recommendation: For routine structural confirmation, D₂O is the preferred solvent as it simplifies the spectrum by removing the complex and often broad ammonium signal.
Visualizing the Workflow
The process from sample preparation to data acquisition follows a logical sequence designed to ensure sample purity and optimal spectrometer performance.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Sample Preparation Protocol (D₂O)
This protocol is designed to produce a high-quality sample for analysis.
-
Weighing: Accurately weigh 10–15 mg of the 4-Amino-1-methylpiperidin-2-one hydrochloride sample directly into a clean, dry glass vial.[5] Using a vial first makes complete dissolution easier to achieve and observe.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of high-purity D₂O containing an internal standard (e.g., 0.05% TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt). The internal standard provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[6]
-
Dissolution: Cap the vial and vortex or gently agitate it until the solid is completely dissolved. A clear, homogenous solution is required.
-
Filtration and Transfer: Solid particles can severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity. To remove any dust or undissolved particulates, filter the solution.
-
Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.
-
Draw the sample solution into the pipette.
-
Carefully dispense the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent contamination and label it clearly with a permanent marker.
NMR Data Acquisition
While specific parameters may vary between spectrometers, the following provides a standard starting point for a 400 MHz instrument.
-
Experiment: Standard 1D Proton (zg30)
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Relaxation Delay (D1): 2 seconds (allows for full magnetization recovery)
-
Acquisition Time (AQ): ~3-4 seconds
-
Spectral Width (SW): 12-15 ppm
-
Temperature: 298 K (25 °C)
Rationale: Before acquisition, the instrument must be locked onto the deuterium signal of the D₂O, the probe must be tuned to the correct frequency, and the magnetic field must be shimmed to maximize its homogeneity, which results in sharp, well-resolved peaks.
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum and Signal Assignments
The following table details the predicted signals for 4-Amino-1-methylpiperidin-2-one hydrochloride in D₂O. The proton numbering corresponds to the diagram below. Due to the chair conformation and the presence of a stereocenter at C4, the protons on C3, C5, and C6 are diastereotopic and are labeled as 'a' and 'b'.
| Proton Label(s) | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Assignment |
| H₇ (N-CH₃) | 3H | ~2.9 | Singlet (s) | N/A | Attached to nitrogen of the lactam; deshielded. No adjacent protons to couple with. |
| H₆ₐ, H₆b | 2H | ~3.2 - 3.4 | Multiplet (m) | complex | Adjacent to the lactam nitrogen, causing significant deshielding. Diastereotopic and coupled to each other and to protons at C5. |
| H₄ | 1H | ~3.5 - 3.8 | Multiplet (m) | complex | Alpha to the protonated amine (-NH₃⁺), resulting in strong deshielding. Coupled to protons at C3 and C5. |
| H₃ₐ, H₃b | 2H | ~2.4 - 2.7 | Multiplet (m) | complex | Alpha to the carbonyl (C=O), causing strong deshielding.[1] Diastereotopic and coupled to each other and to the proton at C4. |
| H₅ₐ, H₅b | 2H | ~1.9 - 2.2 | Multiplet (m) | complex | Standard aliphatic protons, least deshielded in the ring. Diastereotopic and coupled to each other, H4, and protons at C6. |
| -NH₃⁺ | 0H | N/A | N/A | N/A | Protons exchange with D₂O and are not observed. |
Visualizing Structure-Spectrum Correlations
This diagram illustrates the relationship between the molecular structure and the predicted chemical shift regions in the ¹H NMR spectrum.
Caption: Correlation of protons to their expected ¹H NMR chemical shift regions.
Conclusion
The successful analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride by ¹H NMR spectroscopy is readily achievable with careful attention to sample preparation and a foundational understanding of its structural chemistry. By selecting D₂O as the solvent, the spectrum is simplified, allowing for unambiguous observation of the carbon-bound protons. The predicted chemical shifts and multiplicities provide a robust framework for confirming the identity and purity of this important synthetic intermediate. This guide serves as a self-validating protocol, where an understanding of the chemical principles informs the experimental choices, leading to reliable and interpretable data for researchers in drug development.
References
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (Referenced via an updated compilation: Fulmer, G. R., et al. (2010). Organometallics, 29(9), 2176-2179). Retrieved from [Link]
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Al-Huniti, M. H., & Li, W. (2018). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Magnetic Resonance in Chemistry, 56(9), 859-865. Retrieved from [Link]
-
Ponnuswamy, S., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 50(10), 685-692. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Kühn, H., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 10(58), 35301-35313. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. Retrieved from [Link]
-
Sándor, P., & Radics, L. (1982). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Magnetic Resonance in Chemistry, 20(3), 157-161. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1H NMR Chemical Shift Values Table. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]
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Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]
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Application Note: A Robust HILIC-Based Chromatographic Protocol for the Purification of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract
This application note presents a detailed and optimized protocol for the purification of 4-Amino-1-methylpiperidin-2-one hydrochloride, a polar and basic pharmaceutical intermediate. Due to its high polarity and ionic nature, this compound exhibits poor retention and peak shape in traditional reversed-phase chromatography. To overcome these challenges, we have developed a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). This guide provides a comprehensive, step-by-step workflow, from method development rationale to post-purification analysis, designed for researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to ensure both scientific integrity and practical applicability.
Introduction: The Purification Challenge
4-Amino-1-methylpiperidin-2-one is a key building block in the synthesis of various pharmaceutical agents. It is typically isolated as a hydrochloride salt to improve its stability and handling. However, this salt form renders the molecule highly polar and readily soluble in aqueous media, posing a significant challenge for purification by standard chromatographic techniques.
Conventional reversed-phase liquid chromatography (RPLC) often fails to adequately retain such polar compounds, leading to their elution in or near the solvent front, co-eluting with other polar impurities and salts.[1] This guide details a strategic approach using HILIC, a powerful alternative that provides excellent retention and separation for highly polar and charged analytes.[2][3][4]
Analyte Profile: Physicochemical Properties
Understanding the physicochemical properties of 4-Amino-1-methylpiperidin-2-one hydrochloride is paramount for developing an effective purification strategy. The molecule's structure incorporates a basic primary amine and a polar lactam ring. As a hydrochloride salt, the amine group is protonated, making the compound cationic and highly water-soluble.
| Property | Value | Source |
| Chemical Formula | C₆H₁₅ClN₂O | (Derived) |
| Molecular Weight | 166.65 g/mol | (Derived) |
| Structure | 4-Amino-1-methylpiperidin-2-one Hydrochloride | N/A |
| Key Features | Primary amine (basic), Lactam (polar), Hydrochloride salt (ionic) | N/A |
| Predicted XLogP3-AA | -1.5 to -0.1 | [5] |
| Solubility | High in aqueous solutions | Inferred |
The low predicted XLogP value confirms the compound's hydrophilic nature.
Chromatographic Method Selection: A Scientific Rationale
The selection of the chromatographic mode is the most critical decision in this purification process.
-
Reversed-Phase Chromatography (RPLC): In RPLC, which uses a nonpolar stationary phase and a polar mobile phase, this hydrophilic compound would have minimal interaction with the stationary phase (e.g., C18) and elute very early, providing little to no separation from other polar impurities. While polar-embedded C18 columns can improve retention for some polar molecules, HILIC or IEX are generally more effective for highly ionic species.[6][7]
-
Ion-Exchange Chromatography (IEX): As a cationic compound, 4-Amino-1-methylpiperidin-2-one hydrochloride could be effectively purified using cation-exchange chromatography.[8][9] This technique separates molecules based on their net charge.[10][11] While highly effective, it often requires subsequent desalting steps, which can add complexity to the workflow.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the recommended approach for this application. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[3][12] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[2] This mechanism is ideal for retaining and separating very polar and ionic compounds that are unretained in RPLC, making it a perfect choice for this target molecule.
HILIC Purification Workflow
The following diagram outlines the complete workflow for the purification of 4-Amino-1-methylpiperidin-2-one hydrochloride using the HILIC protocol.
Caption: HILIC purification workflow from sample preparation to final analysis.
Detailed Application Protocol
This protocol is designed for a preparative HPLC or flash chromatography system.
Instrumentation and Materials
-
Chromatography System: Preparative HPLC or Flash Chromatography system with gradient capability.
-
Detector: UV-Vis Detector (if chromophore is present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). ELSD is highly recommended for compounds lacking a strong chromophore.
-
Column: Amide-based HILIC column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Rationale: Amide phases offer robust, neutral polar surfaces that provide excellent retention and peak shape for basic compounds without the strong silanol interactions often seen with bare silica.
-
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Buffer Salt: Ammonium formate (HCOONH₄), Optima™ LC/MS grade.
-
Rationale: Ammonium formate is a volatile buffer, making it compatible with ELSD and MS detection and easy to remove during solvent evaporation. It also helps maintain a consistent pH for reproducible chromatography.
-
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM Ammonium Formate solution in water. To do this, dissolve 1.26 g of ammonium formate in 1 L of ultrapure water. Adjust pH to ~3.5 with formic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Causality: A slightly acidic pH ensures the primary amine remains protonated and cationic, which enhances its interaction with the hydrated stationary phase in HILIC mode, leading to better retention and peak shape.
2. Sample Preparation:
-
Dissolve the crude 4-Amino-1-methylpiperidin-2-one hydrochloride in a solvent mixture that mimics the initial chromatographic conditions to ensure good peak shape upon injection.
-
Recommended Solvent: 95% Acetonitrile / 5% Water.
-
Prepare a stock solution at a concentration of 20-50 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane) before injection to remove particulates.
3. Chromatographic Conditions:
-
The following parameters should be used as a starting point and can be optimized further.
| Parameter | Recommended Value | Rationale |
| Column | Amide HILIC (250 x 21.2 mm, 5 µm) | Provides optimal retention for polar bases. |
| Mobile Phase A | 20 mM Ammonium Formate in H₂O, pH 3.5 | Buffered aqueous phase for elution. |
| Mobile Phase B | Acetonitrile | Organic phase for retention. |
| Flow Rate | 18 mL/min | Appropriate for the column dimension. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 1-5 mL (depending on concentration) | Scalable for preparative purification. |
| Detection | ELSD or MS | Universal detection for non-chromophoric compounds. |
| Gradient | See below | To elute the compound of interest after retaining it. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 5 | 95 |
| 2.0 | 5 | 95 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 5 | 95 |
| 20.0 | 5 | 95 |
-
Gradient Explanation: The initial 95% acetonitrile ensures the polar analyte is strongly retained on the column. The gradient is then initiated by slowly increasing the aqueous mobile phase (A), which is the stronger eluting solvent in HILIC.[2] This allows for the controlled elution of the target compound, separating it from less polar and more polar impurities. The column is then re-equilibrated at the starting conditions.
4. Fraction Collection & Processing:
-
Collect fractions based on the detector signal corresponding to the peak of interest.
-
Pool the pure fractions as determined by analytical HPLC.
-
Remove the solvents (water and acetonitrile) and the volatile ammonium formate buffer using a rotary evaporator.
-
Further dry the resulting solid/oil under high vacuum to obtain the final purified product.
Protocol Validation and Quality Control
To ensure the success of the purification, the final product must be rigorously analyzed.
-
Purity Assessment: Use an analytical scale HILIC or RPLC method to assess the purity of the final compound. The purity should typically exceed 98%.
-
Identity Confirmation: Confirm the identity and structural integrity of the purified 4-Amino-1-methylpiperidin-2-one hydrochloride using Mass Spectrometry (to verify molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the chemical structure).
Conclusion
The purification of highly polar compounds like 4-Amino-1-methylpiperidin-2-one hydrochloride is a common challenge in pharmaceutical development. Simple, traditional chromatographic methods are often inadequate. The Hydrophilic Interaction Liquid Chromatography (HILIC) protocol detailed in this application note provides a reliable, robust, and scalable solution. By understanding the analyte's properties and applying the principles of HILIC, researchers can achieve high purity and yield, accelerating the drug development pipeline.
References
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Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
-
Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
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4-Piperidone. Wikipedia.
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
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Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific.
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Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications.
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.
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Ion-Exchange Chromatography. Chemistry LibreTexts.
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Piperidine Synthesis. DTIC.
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. SpringerLink.
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Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
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RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. BioMed Central.
-
Purification of strong polar and basic compounds. Reddit.
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Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Royal Society of Chemistry.
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Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today.
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Amines analysis by ion chromatography. Google Patents.
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How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
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1-methyl-2-piperidinone. ChemSynthesis.
-
N-Methyl-2-piperidone 99%. Sigma-Aldrich.
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Ion-Exchange Chromatography: An Easy Introduction to the Basics. Bitesize Bio.
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Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate.
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4-Amino-1-methylpiperidine. PubChem.
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Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Taylor & Francis Online.
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Copper-Catalyzed Amino Radical Tandem Cyclization toward the Synthesis of Indolo-[2,1-a]isoquinolines. ACS Publications.
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks.
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America.
-
Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Cheméo.
-
Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Today.
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Application Notes and Protocols for the Recrystallization of 4-Amino-1-methylpiperidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Author: Dr. Evelyn Reed, Senior Application Scientist
Introduction
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. 4-Amino-1-methylpiperidin-2-one hydrochloride, a substituted piperidinone derivative, is a valuable building block in medicinal chemistry. Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the quality of the final drug substance. Recrystallization remains one of the most powerful and widely employed techniques for the purification of crystalline solids. This document provides a detailed guide to developing a robust recrystallization protocol for 4-Amino-1-methylpiperidin-2-one hydrochloride, grounded in the principles of solubility and crystal growth.
The core principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude material, including impurities, in a minimal amount of hot solvent. Upon cooling, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, leaving the more soluble impurities behind in the mother liquor. For amine hydrochlorides, the choice of solvent is particularly critical to prevent dissociation and to achieve a good crystal habit.
Physicochemical Properties and Solvent Selection Rationale
A thorough understanding of the physicochemical properties of 4-Amino-1-methylpiperidin-2-one hydrochloride is the foundation for designing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 1373223-45-0 | [1][2] |
| Molecular Formula | C₆H₁₃ClN₂O | [2] |
| Molecular Weight | 164.64 g/mol | [2] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Melting Point | Not explicitly stated in searched literature. Determination is crucial for purity assessment. | |
| Solubility | No specific quantitative data found. Generally, amine hydrochlorides are soluble in polar protic solvents like alcohols and water, and less soluble in nonpolar organic solvents. | General knowledge |
The Logic of Solvent Selection for Amine Hydrochlorides
The hydrochloride salt of an amine introduces a significant ionic character to the molecule. This dictates a preference for polar solvents that can effectively solvate the ions.
-
Polar Protic Solvents (Alcohols, Water): These are often the first choice for amine hydrochlorides. The hydroxyl group can hydrogen bond with both the chloride anion and the protonated amine.
-
Water: While many hydrochlorides are water-soluble, the solubility might be too high at room temperature, leading to poor recovery. However, it can be an effective solvent for some piperidine derivatives.
-
Alcohols (Methanol, Ethanol, Isopropanol): These are excellent candidates. Methanol is the most polar, followed by ethanol and then isopropanol. A common strategy is to test solubility in this series. Often, a slightly less polar alcohol like isopropanol provides the ideal solubility profile, being a good solvent when hot and a poor solvent when cold.
-
-
Polar Aprotic Solvents (Acetonitrile, Acetone): These may also be suitable, but their ability to solvate the chloride ion is generally less effective than that of protic solvents.
-
Nonpolar Solvents (Hexanes, Toluene): These are typically used as anti-solvents in a mixed-solvent system due to the low solubility of the polar hydrochloride salt.
Experimental Protocol: Recrystallization of 4-Amino-1-methylpiperidin-2-one hydrochloride
This protocol is designed as a starting point. The optimal conditions, particularly the choice of solvent and the volumes used, should be determined through small-scale preliminary experiments.
Part 1: Solvent Screening
The initial and most critical step is to identify a suitable solvent or solvent system.
Objective: To find a solvent that dissolves the crude 4-Amino-1-methylpiperidin-2-one hydrochloride when hot but has low solubility when cold.
Materials:
-
Crude 4-Amino-1-methylpiperidin-2-one hydrochloride
-
Test tubes or small vials
-
A selection of solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Water
-
A non-polar anti-solvent such as Toluene or Heptane
-
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude material into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed. Observe the solubility at room temperature.
-
Gently heat the test tubes in a heating block or water bath. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.
-
If a single solvent does not provide satisfactory results (e.g., the compound is too soluble even when cold, or insoluble even when hot), explore a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or water) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble, e.g., toluene or heptane) dropwise until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
Visualization of the Recrystallization Workflow
Sources
Application Notes and Protocols for Condensation Reactions Involving 4-Amino-1-methylpiperidin-2-one Hydrochloride
Introduction: The Strategic Importance of the 4-Amino-1-methylpiperidin-2-one Scaffold
In the landscape of modern drug discovery and development, the piperidine ring system stands as a cornerstone privileged scaffold. Its prevalence in pharmaceuticals is a testament to its favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The specific derivative, 4-Amino-1-methylpiperidin-2-one, presents a unique and synthetically versatile building block for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for key condensation reactions involving the hydrochloride salt of this compound, tailored for researchers, scientists, and drug development professionals.
The structure of 4-Amino-1-methylpiperidin-2-one hydrochloride combines a cyclic lactam with a primary amino group. This arrangement offers a strategic handle for a variety of chemical transformations, primarily centered around the nucleophilic character of the primary amine. The hydrochloride form ensures stability and ease of handling, though it necessitates a crucial deprotonation step to unmask the reactive free amine for participation in condensation reactions. Understanding the interplay between the amine's nucleophilicity, the lactam's potential for reactivity under certain conditions, and the practical considerations of working with a hydrochloride salt is paramount for successful synthetic outcomes.
Core Principles of Reactivity
The primary amino group at the C4 position is the principal site for the condensation reactions detailed in this guide. As a primary amine, it can readily participate in nucleophilic attacks on electrophilic carbon centers. The key to unlocking this reactivity when starting with the hydrochloride salt is the in-situ generation of the free amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in stoichiometric amounts.
It is also important to consider the potential for side reactions involving the lactam moiety. While generally stable, the amide bond within the ring could be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. The protocols outlined herein are designed to be conducted under conditions that preserve the integrity of the lactam ring.
Section 1: Amide Bond Formation – A Gateway to Novel Derivatives
The formation of an amide bond is one of the most fundamental and widely utilized transformations in medicinal chemistry. Coupling 4-Amino-1-methylpiperidin-2-one with a carboxylic acid introduces a new substituent and creates a stable amide linkage, allowing for the exploration of structure-activity relationships (SAR).
Mechanism and Rationale
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of water. Modern amide synthesis relies on the activation of the carboxylic acid to a more electrophilic species, which is then readily attacked by the amine.[1] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The general workflow for amide coupling is depicted below:
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling with EDC/HOBt
This protocol describes a general procedure for the coupling of a generic carboxylic acid to 4-Amino-1-methylpiperidin-2-one hydrochloride using EDC and Hydroxybenzotriazole (HOBt). HOBt is often added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[2]
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF, add DIPEA (2.2 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-Amino-1-methylpiperidin-2-one hydrochloride (1.1 eq.) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide product.
Quantitative Data Summary:
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Electrophile precursor |
| 4-Amino-1-methylpiperidin-2-one hydrochloride | 1.1 | Nucleophile |
| EDC | 1.2 | Carboxylic acid activating agent |
| HOBt | 1.1 | Suppress side reactions, reduce racemization |
| DIPEA | 2.2 | Neutralize HCl salt and activate acid |
Section 2: Reductive Amination – Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a primary amine into a secondary amine.[3] This reaction proceeds via the in-situ formation of an imine or enamine intermediate from the condensation of an amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding amine.[4][5]
Mechanism and Rationale
The reaction is typically a one-pot procedure where the amine, carbonyl compound, and a reducing agent are mixed together. A key consideration is the choice of reducing agent. It must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent that is compatible with a wide range of functional groups.[6]
Caption: General mechanism of reductive amination.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the reductive amination of 4-Amino-1-methylpiperidin-2-one hydrochloride with a representative aldehyde.
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add TEA (1.1 eq.) to the suspension and stir at room temperature for 20 minutes to generate the free amine.
-
Add the aldehyde (1.0 eq.) to the mixture and stir for an additional 1 hour at room temperature to facilitate imine formation.
-
Add NaBH(OAc)₃ (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Quantitative Data Summary:
| Reagent | Molar Equivalents | Purpose |
| 4-Amino-1-methylpiperidin-2-one hydrochloride | 1.0 | Nucleophile |
| Aldehyde | 1.0 | Electrophile |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Selective reducing agent |
| Triethylamine (TEA) | 1.1 | Neutralize HCl salt |
Section 3: Schiff Base Formation
The condensation of a primary amine with an aldehyde or ketone forms a Schiff base (or imine). This reaction is reversible and is often a key step in more complex transformations, such as reductive amination. However, stable Schiff bases can be isolated and are valuable intermediates in their own right.
Mechanism and Rationale
The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule.[7] The reaction is typically catalyzed by either acid or base and often requires the removal of water to drive the equilibrium towards the product. For substrates like 4-Amino-1-methylpiperidin-2-one hydrochloride, the initial addition of a base is necessary to generate the free amine.
Experimental Protocol: Schiff Base Formation with an Aromatic Aldehyde
This protocol provides a general method for the synthesis of a Schiff base from 4-Amino-1-methylpiperidin-2-one hydrochloride and an aromatic aldehyde.
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Triethylamine (TEA)
-
Anhydrous Toluene or Methanol
-
Dean-Stark apparatus (if using toluene)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq.), the aromatic aldehyde (1.0 eq.), and anhydrous toluene.
-
Add TEA (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water as it forms. If using methanol, the reaction can be run in a sealed vessel at an elevated temperature.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Self-Validation and Trustworthiness:
Each protocol is designed as a self-validating system. The progress of each reaction should be meticulously monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for real-time assessment of the reaction's success and helps in determining the optimal reaction time. Furthermore, the final products should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm their identity and purity.
Conclusion
4-Amino-1-methylpiperidin-2-one hydrochloride is a valuable and versatile building block for the synthesis of a diverse range of compounds with potential applications in drug discovery. The protocols detailed in these application notes for amide bond formation, reductive amination, and Schiff base formation provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Careful attention to the reaction conditions, particularly the need for a base to liberate the free amine, is crucial for achieving high yields and purity. By leveraging these fundamental condensation reactions, scientists can efficiently generate libraries of novel compounds for biological screening and lead optimization.
References
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AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Prathebha, L., et al. (2013). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1077.
- CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. (2014).
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Bandyopadhyay, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.
- Li, X., et al. (2017).
- CN116924967A - Preparation method of N-benzyl-4-piperidone. (2023).
- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 244-263.
- Zhu, J., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 22(1), 1-10*.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE (EP 3666757 A1).
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Molbank, 2007(4), M542.
- F. F. G. de la Fuente, et al. (2015).
- Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
-
UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Zhang, T., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 54(5), 1336-1346.
-
Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
- Blake, J. F., et al. (2012). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 55(19), 8359-8373.
-
Reddit. (2017). Challenging reductive amination. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)-substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Retrieved from [Link]
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Application Note: Strategic Reduction of the Lactam Carbonyl in 4-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reduction of the lactam carbonyl in 4-Amino-1-methylpiperidin-2-one hydrochloride. The primary objective is the synthesis of 4-Amino-1-methylpiperidine, a valuable building block in pharmaceutical development and organic synthesis.[1] This document explores the chemical principles governing the choice of reducing agents, with a primary focus on the robust and effective Lithium Aluminum Hydride (LAH). An alternative, milder approach using an activated sodium borohydride system is also discussed. Detailed, field-tested protocols, safety considerations, and mechanistic insights are provided to guide researchers in achieving a successful and efficient synthesis.
Introduction and Strategic Considerations
4-Amino-1-methylpiperidin-2-one is a substituted cyclic amide, commonly referred to as a lactam. The reduction of its endocyclic carbonyl group is a key transformation for producing 4-Amino-1-methylpiperidine, a versatile scaffold in medicinal chemistry.[1][2] It is crucial to distinguish the lactam carbonyl from a simple ketone. Lactams possess significant resonance stabilization due to the delocalization of the nitrogen lone pair into the carbonyl group. This stability renders them considerably less electrophilic than ketones and resistant to reduction by mild hydride donors like sodium borohydride (NaBH₄) under standard conditions.[3]
Therefore, a potent reducing agent is required to overcome this stability. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation, as it is powerful enough to reduce amides and lactams to their corresponding amines.[4][5] The overall transformation involves the complete deoxygenation of the carbonyl group to a methylene (-CH₂-) unit.
Key Strategic Decisions:
-
Choice of Reducing Agent: The primary decision rests on selecting a reagent capable of reducing the highly stable lactam functional group.
-
Handling of Starting Material: The substrate is provided as a hydrochloride salt. The acidic proton on the primary amine must be considered, as it will react with strong hydride reagents. Typically, the free base is generated in situ or prior to the reduction.
-
Safety: Both LiAlH₄ and NaBH₄ present significant handling hazards, necessitating strict adherence to safety protocols. LiAlH₄, in particular, is highly water-reactive and pyrophoric.[6][7]
Mechanistic Insight: The Role of Lithium Aluminum Hydride
The reduction of a lactam with LiAlH₄ proceeds via a multi-step mechanism. Unlike the reduction of a ketone to an alcohol, the lactam carbonyl oxygen is completely removed.
-
Initial Hydride Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species.
-
Formation of an Iminium Ion: The tetrahedral intermediate collapses. The oxygen, bound to aluminum, is eliminated as a good leaving group (an aluminate salt). This results in the formation of a transient, highly reactive iminium ion intermediate.
-
Final Reduction: A second equivalent of hydride rapidly attacks the electrophilic carbon of the iminium ion, yielding the final cyclic amine product.[5]
Caption: Mechanism of Lactam Reduction with LiAlH₄.
Primary Protocol: Reduction using Lithium Aluminum Hydride (LAH)
This protocol details the most reliable method for the reduction of 4-Amino-1-methylpiperidin-2-one to 4-Amino-1-methylpiperidine.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. It can ignite spontaneously in moist air.[7][8] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety goggles, and appropriate gloves (e.g., nitrile).[9]
-
Quenching: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available. The quenching of excess LAH at the end of the reaction is highly exothermic and must be performed with extreme caution at low temperatures.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Amino-1-methylpiperidin-2-one HCl | Round-bottom flasks (oven-dried) |
| Lithium Aluminum Hydride (LiAlH₄) | Reflux condenser (oven-dried) |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Magnetic stirrer and stir bars |
| Sodium Hydroxide (NaOH) | Syringes and needles |
| Dichloromethane (DCM) or Ethyl Acetate | Inert gas line (Nitrogen or Argon) |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Ice bath |
| Deionized Water | Separatory funnel |
| Rotary evaporator |
Step-by-Step Experimental Protocol
Workflow Overview
Caption: Experimental Workflow for LAH Reduction.
-
Preparation of the Free Base: In a separate flask, dissolve 4-Amino-1-methylpiperidin-2-one hydrochloride in a minimal amount of water. Add a stoichiometric equivalent of a strong base (e.g., 2M NaOH) to neutralize the HCl and generate the free base. Extract the free base into a suitable organic solvent like dichloromethane (DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. The resulting oil or solid must be thoroughly dried before proceeding.
-
Reaction Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under a positive pressure of nitrogen or argon. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
LAH Slurry Preparation: In the reaction flask, carefully add 2.0-3.0 molar equivalents of LiAlH₄ powder. Add anhydrous THF via a cannula or syringe to create a stirrable slurry (e.g., ~1M concentration). Cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the dried free base of 4-Amino-1-methylpiperidin-2-one in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirring LAH slurry at 0 °C. The addition is exothermic and may cause gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C in an ice bath. Perform the following steps with extreme caution. For every 'X' g of LiAlH₄ used, add sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water This procedure is designed to quench the excess LAH and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The resulting crude 4-Amino-1-methylpiperidine can be purified by vacuum distillation.
Alternative Protocol: Activated Sodium Borohydride Reduction
For laboratories not equipped to handle LiAlH₄, a milder, though less common, alternative involves activating the lactam towards reduction by NaBH₄. This typically involves converting the carbonyl oxygen into a better leaving group.
Principle
This method uses triflic anhydride (Tf₂O) to activate the lactam carbonyl. The triflic anhydride reacts with the carbonyl oxygen, forming a highly reactive intermediate that can then be reduced by the milder sodium borohydride.[10]
Abbreviated Protocol
-
Dissolve the free-based lactam in anhydrous THF or dichloromethane.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine).
-
After activation is complete, add an excess of sodium borohydride (NaBH₄) and allow the reaction to slowly warm to room temperature.
-
Work-up involves quenching with a protic solvent (e.g., methanol), followed by an aqueous workup and extraction.
Note: This method is less common and requires careful optimization of conditions. It avoids the hazards of LiAlH₄ but introduces the use of corrosive triflic anhydride.
Data Summary and Comparison
| Parameter | Protocol 1: LiAlH₄ | Protocol 2: Activated NaBH₄ |
| Reducing Agent | Lithium Aluminum Hydride | Sodium Borohydride + Activator (Tf₂O) |
| Reactivity | High; reduces most carbonyls | Moderate; requires activation for lactams |
| Safety | Pyrophoric, highly water-reactive.[6] | Water-reactive (releases H₂), less hazardous than LAH.[11] |
| Reaction Conditions | 0 °C to reflux | -78 °C to room temperature |
| Advantages | High-yielding, reliable, well-established method.[4] | Milder reducing agent, avoids pyrophoric materials. |
| Disadvantages | Significant safety hazards, requires strict inert conditions. | Requires stoichiometric activator, may be lower yielding. |
Conclusion
The reduction of the lactam in 4-Amino-1-methylpiperidin-2-one hydrochloride to 4-Amino-1-methylpiperidine is most effectively achieved using Lithium Aluminum Hydride in an anhydrous ethereal solvent. This method is robust and provides good yields, but demands rigorous adherence to safety protocols due to the hazardous nature of the reagent. The alternative activated sodium borohydride method offers a milder option but is less established and may require significant optimization. The choice of protocol will depend on the scale of the reaction and the available laboratory infrastructure for handling highly reactive reagents.
References
-
The Organic Chemistry Tutor. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Reddit. (2022). Why does this NaBH4 reduction only occurs at the cyclic ketone and not also at the acyclic one?. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Retrieved from [Link]
-
PubMed. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
JoVE. (2025). Video: Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones. Retrieved from [Link]
-
Oregon State University Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones. Retrieved from [Link]
-
Chad's Prep. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
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Application Notes & Protocols: Strategic Protection of 4-Amino-1-methylpiperidin-2-one Hydrochloride for Advanced Synthesis
Authored by: A Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Piperidinone Building Block
4-Amino-1-methylpiperidin-2-one hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure features a piperidinone core, a primary amino group at the C4 position, and a tertiary N-methyl lactam. The primary amine is a highly nucleophilic and basic center, making it a prime site for derivatization. However, this reactivity can also interfere with desired chemical transformations at other potential sites or during coupling reactions.
Therefore, the strategic use of protecting groups to temporarily mask the 4-amino group is a cornerstone of its application in multi-step syntheses. The choice of protecting group is critical and must be guided by the overall synthetic plan, specifically the reaction conditions that will be employed in subsequent steps. An ideal protecting group must be introduced efficiently, remain stable during intermediate transformations, and be removed under conditions that do not compromise the integrity of the rest of the molecule.[1] This guide provides a detailed overview of common protecting group strategies, explains the rationale behind procedural choices, and offers robust protocols for their implementation.
The Principle of Orthogonality in Protecting Group Selection
In complex syntheses, multiple protecting groups may be required. The concept of "orthogonality" is paramount: an orthogonal set of protecting groups allows for the selective removal of one group in the presence of others.[2][3] This enables precise, stepwise manipulation of a multifunctional molecule. The three strategies detailed below—Boc, Cbz, and Fmoc—form a largely orthogonal set, providing chemists with the flexibility to navigate intricate synthetic pathways.
Figure 1: Decision workflow for selecting an orthogonal amine protecting group.
Strategy 1: The Boc (tert-Butoxycarbonyl) Group - Acid-Labile Protection
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its general stability and facile removal under acidic conditions.[4][5] It is ideal for synthetic routes that involve base-catalyzed reactions or nucleophilic additions. The starting material, being a hydrochloride salt, requires the addition of a base to liberate the free amine for reaction.
Protocol 1A: Boc Protection
Figure 2: Boc protection of 4-Amino-1-methylpiperidin-2-one.
Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). Triethylamine (Et₃N) acts as a non-nucleophilic base to neutralize the initial hydrochloride salt and the in situ generated carbonic acid, driving the reaction to completion.
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Triethylamine (Et₃N) (2.2 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Suspend 4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq.). Stir for 15-20 minutes. Rationale: The first equivalent neutralizes the HCl salt, and the second captures the proton released during carbamate formation.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 1B: Boc Deprotection
Principle: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, leading to the elimination of the stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation to yield the free amine hydrochloride salt.[4][6]
Materials:
-
N-Boc protected 4-Amino-1-methylpiperidin-2-one
-
Method A: Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Method B: 4M HCl in 1,4-dioxane
-
Diethyl ether
Step-by-Step Protocol (Method A: TFA/DCM):
-
Dissolve the Boc-protected substrate (1.0 eq.) in DCM.
-
Add TFA (e.g., 25% v/v) and stir at room temperature for 1-2 hours. Caution: TFA is highly corrosive.
-
Monitoring: Check for completion by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized by partitioning between a base (e.g., NaHCO₃ solution) and an organic solvent.
Step-by-Step Protocol (Method B: HCl/Dioxane):
-
Dissolve the Boc-protected substrate (1.0 eq.) in a minimal amount of methanol or ethyl acetate.
-
Add 4M HCl in 1,4-dioxane (3-5 eq.) and stir at room temperature for 2-4 hours.
-
Often, the deprotected hydrochloride salt will precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the solution in vacuo to obtain the crude salt.
Strategy 2: The Cbz (Benzyloxycarbonyl) Group - Hydrogenolysis-Labile Protection
The Cbz group is a robust protecting group, stable to both acidic and basic conditions commonly used for Boc and Fmoc manipulation, respectively.[7][8] Its primary mode of cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions, making it an excellent orthogonal partner. Alternatively, it can be removed by strong acids.[9][10]
Protocol 2A: Cbz Protection
Figure 3: Cbz protection of 4-Amino-1-methylpiperidin-2-one.
Principle (Schotten-Baumann conditions): In a biphasic system or aqueous solution, a base neutralizes the generated HCl, preventing the protonation of the starting amine and keeping it available for reaction with benzyl chloroformate (Cbz-Cl).[8]
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq.)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
Step-by-Step Protocol:
-
Dissolve 4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq.) and NaHCO₃ (2.5 eq.) in a mixture of THF and water (e.g., 2:1 ratio).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq.) dropwise via syringe, maintaining the temperature at 0 °C. Caution: Cbz-Cl is a lachrymator.
-
Allow the reaction to warm to room temperature and stir vigorously for 2-6 hours.
-
Monitoring: Track progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography (e.g., ethyl acetate/hexanes) or recrystallization.
Protocol 2B: Cbz Deprotection
Principle: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenolysis. The reaction uses a palladium catalyst and a hydrogen source (H₂ gas or a transfer agent) to produce the free amine, toluene, and carbon dioxide.[8][11]
Materials:
-
N-Cbz protected 4-Amino-1-methylpiperidin-2-one
-
Palladium on carbon (Pd/C), 10 wt. % (5-10 mol % Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) source (balloon or Parr hydrogenator)
-
Celite®
Step-by-Step Protocol:
-
Dissolve the Cbz-protected substrate (1.0 eq.) in MeOH.
-
Carefully add 10% Pd/C under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric, especially when dry.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ with a balloon.
-
Stir the reaction vigorously at room temperature for 2-16 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS. The disappearance of the UV-active Cbz-protected starting material is a good indicator.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.
-
Concentrate the filtrate in vacuo to yield the deprotected amine, which is typically of high purity.
Strategy 3: The Fmoc (9-Fluorenylmethyloxycarbonyl) Group - Base-Labile Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is prized for its stability to acid and hydrogenolysis.[][13] It is cleaved under mild, non-hydrolytic basic conditions, typically with a secondary amine like piperidine. This makes it orthogonal to both Boc and Cbz protecting groups.
Protocol 3A: Fmoc Protection
Principle: Similar to Boc and Cbz protection, the free amine reacts with an activated Fmoc source, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions to form the stable carbamate.
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride
-
Fmoc-OSu (1.05 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq.)
-
1,4-Dioxane and Water
-
Ethyl acetate
Step-by-Step Protocol:
-
Dissolve 4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.05 eq.) in 1,4-dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 4-8 hours.
-
Monitoring: Track the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl (to remove any unreacted amine) and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify by column chromatography on silica gel.
Protocol 3B: Fmoc Deprotection
Principle: The deprotection proceeds via a β-elimination mechanism. A base (piperidine) abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and a carbamic acid intermediate, which rapidly decarboxylates to the free amine.[13][14]
Materials:
-
N-Fmoc protected 4-Amino-1-methylpiperidin-2-one
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Dissolve the Fmoc-protected substrate (1.0 eq.) in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir at room temperature for 30 minutes to 2 hours.
-
Monitoring: The reaction can be monitored by the disappearance of the starting material by TLC/LC-MS. The formation of the dibenzofulvene-piperidine adduct can be followed by UV spectroscopy.
-
Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine.
-
The residue can be purified by column chromatography or by acid-base extraction to isolate the desired free amine.
Comparative Summary of Protecting Group Strategies
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | (Boc)₂O | Cbz-Cl, Cbz-OSu | Fmoc-Cl, Fmoc-OSu |
| Stability | Base, Hydrogenolysis | Acid (mild), Base | Acid, Hydrogenolysis |
| Lability | Strong Acid (TFA, HCl)[4][6] | Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH)[8][9] | Base (Piperidine, DBU)[13][15] |
| Key Advantage | Very common, mild acidic cleavage, good for base-labile substrates. | High stability, orthogonal to Boc and Fmoc, neutral deprotection via hydrogenolysis. | Orthogonal to acid/hydrogenolysis, mild deprotection, key for SPPS. |
| Key Disadvantage | Acid lability limits use with other acid-sensitive groups. | Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes, some heterocycles). | Base lability prevents use in base-catalyzed reactions. |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, CO₂ |
Conclusion
The selective protection of the primary amine of 4-Amino-1-methylpiperidin-2-one hydrochloride is a critical enabling step for its broader use in complex molecule synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be a strategic decision based on the planned downstream chemical transformations. By understanding the specific stability and lability profiles of each group, researchers can design robust and efficient synthetic routes. The protocols provided herein offer a reliable foundation for the successful application of these essential protective strategies.
References
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Ningbo Inno Pharmchem Co., Ltd. The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025).
- ChemicalBook. (2025). 4-AMino-1-Methylpiperidin-2-one hydrochloride | 1373223-45-0. ChemicalBook.
- PubChem. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531. PubChem.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- Aapptec Peptides. N-Terminal Deprotection; Boc removal. Aapptec Peptides.
- Ningbo Inno Pharmchem Co., Ltd. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025).
- Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Isamat, R., et al.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Kocienski, P. J. 1.2 Deprotection: The Concept of Orthogonal Sets. Protecting Groups.
- BOC Sciences.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 8. total-synthesis.com [total-synthesis.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Amino-1-methylpiperidin-2-one hydrochloride in Fragment-Based Drug Design (FBDD)
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful and efficient paradigm in modern drug discovery, consistently delivering clinical candidates for challenging biological targets.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency, serving as optimal starting points for building potent, selective, and drug-like molecules.[3] This guide provides a detailed exploration of 4-Amino-1-methylpiperidin-2-one hydrochloride, a fragment that embodies the key principles of FBDD. We will dissect its structural and physicochemical rationale, provide detailed protocols for its application in a typical FBDD workflow, and outline strategies for its evolution from a validated hit to a promising lead compound.
The Rationale: Why 4-Amino-1-methylpiperidin-2-one?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments must be small, soluble, and possess sufficient complexity to form meaningful interactions, yet simple enough to allow for extensive chemical exploration. 4-Amino-1-methylpiperidin-2-one is an exemplary fragment due to its privileged scaffold and ideal physicochemical properties.
The Privileged Piperidone Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its favorable metabolic stability, pharmacokinetic properties, and ability to present substituents in a well-defined three-dimensional orientation.[4] The piperidone variant incorporates a lactam, which introduces a planar amide bond and a carbonyl oxygen that is an excellent hydrogen bond acceptor. This constrained, yet conformationally adaptable, ring system serves as a rigid anchor, positioning other functional groups for optimal interaction with a protein target.[5]
Physicochemical Properties & "Rule of Three" Compliance
A fragment's value is intrinsically linked to its physicochemical profile. High-quality fragments typically adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), which ensures they are more likely to achieve higher ligand efficiency.[6] 4-Amino-1-methylpiperidin-2-one aligns perfectly with these guidelines.
| Property | Value | Significance in FBDD |
| Molecular Weight | 164.64 g/mol (HCl salt) | Low MW provides a greater chemical space to explore during optimization without exceeding drug-like size limits.[2] |
| cLogP (estimated) | < 1.0 | Ensures adequate aqueous solubility, which is critical for biophysical screening assays that often require high compound concentrations. |
| Hydrogen Bond Donors | 2 (from -NH2) | Provides key interaction points to anchor the fragment in a binding pocket. |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH2) | Offers additional opportunities for specific, directional interactions with the target protein. |
| Rotatable Bonds | 0 | The conformational rigidity of the ring reduces the entropic penalty upon binding, contributing to higher ligand efficiency. |
| Form | Hydrochloride Salt | The salt form enhances solubility and simplifies handling and stock solution preparation.[7] |
Furthermore, the fragment possesses two key vectors for chemical elaboration:
-
The Primary Amine (-NH2): This is an ideal handle for subsequent fragment growing. It can be readily functionalized via amide coupling, reductive amination, or sulfonylation to introduce new chemical groups that can probe for additional interactions within the binding site.
-
The Piperidone Ring: C-H functionalization strategies can be employed to add substituents at other positions on the ring, guided by structural data.[8]
The FBDD Experimental Workflow
The journey from fragment screening to a validated hit is a multi-step process that relies on highly sensitive biophysical techniques to detect the weak binding characteristic of fragments.[9]
Caption: The iterative workflow of Fragment-Based Drug Design.
Protocol 1: Fragment Stock Preparation and Quality Control
Objective: To prepare a high-concentration, pure, and soluble stock of 4-Amino-1-methylpiperidin-2-one hydrochloride for screening.
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water or appropriate assay buffer (e.g., PBS, HEPES)
-
Vortex mixer, Centrifuge
Procedure:
-
Stock Solution Preparation: Accurately weigh the fragment powder and dissolve in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 100 mM or 200 mM). Ensure complete dissolution by vortexing.
-
Solubility Assessment (Kinetic):
-
Dilute a small aliquot of the DMSO stock into the primary aqueous assay buffer to the highest intended screening concentration (e.g., 1 mM).
-
Incubate for 1-2 hours at room temperature.
-
Inspect visually for any precipitation. For a more quantitative measure, analyze the supernatant by LC-MS or measure light scattering.
-
Causality: Poor solubility is a primary source of false positives in FBDD. Ensuring the fragment is soluble at screening concentrations is a critical first step.
-
-
Purity and Identity Confirmation:
-
Analyze the primary stock solution via ¹H NMR and/or LC-MS.
-
Confirm that the observed molecular weight matches the expected value and that purity is >95%.
-
Causality: Impurities can lead to misleading results, either by binding to the target themselves or by interfering with the assay technology.
-
Primary Screening: Protocols for Hit Identification
Because fragments bind weakly (typically with dissociation constants, KD, in the high micromolar to millimolar range), highly sensitive biophysical methods are required for their detection.[10]
Protocol 2A: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful label-free technology that measures binding events in real-time, providing kinetic and affinity data.[11][12]
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a change in Response Units (RU).
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.
-
Screening Run:
-
Prepare a solution of 4-Amino-1-methylpiperidin-2-one hydrochloride in running buffer (e.g., HBS-EP+) at a high concentration, typically 200 µM - 1 mM.
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell (for background subtraction) for a defined contact time (e.g., 60 seconds).
-
Follow with a dissociation phase where only running buffer flows over the chip.
-
Regenerate the surface if necessary with a mild regeneration solution.
-
-
Data Analysis:
-
A "hit" is identified by a clear, concentration-dependent binding response on the protein surface that is absent on the reference cell.
-
The shape of the sensorgram should be rectangular, indicative of the fast on/off rates typical of fragment binding.
-
Self-Validation: True binders should show a dose-dependent response. Follow-up experiments should be run with a concentration series to confirm this and to estimate the KD from the steady-state binding levels.
-
Protocol 2B: NMR Spectroscopy Screening
NMR is an extremely robust method for FBDD, capable of detecting very weak interactions and providing structural information about the binding site.[13]
Principle (Ligand-Observed): Techniques like Saturation Transfer Difference (STD) NMR detect binding by observing its effect on the fragment's NMR signals. The protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to it, leading to a decrease in its signal intensity.
Methodology:
-
Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., D2O-based PBS).
-
Sample 1 (Reference): Contains 4-Amino-1-methylpiperidin-2-one hydrochloride (e.g., 200 µM).
-
Sample 2 (Test): Contains the fragment (200 µM) and the target protein (e.g., 5-10 µM).
-
-
STD NMR Experiment:
-
Acquire two spectra for the Test sample: an "on-resonance" spectrum where the protein is saturated and an "off-resonance" spectrum where the irradiation is applied to a region with no protein signals.
-
Subtract the on-resonance from the off-resonance spectrum.
-
-
Data Analysis:
-
If the fragment binds, its protons will receive saturation from the protein, and signals will appear in the difference spectrum.
-
No signals will appear for non-binding fragments.
-
Causality: This method directly observes the ligand, making it very sensitive and efficient for screening, as protein consumption is low and no isotopic labeling is required.[14]
-
| Technique Comparison | Principle | Pros | Cons |
| X-ray Crystallography | Soaking fragment into protein crystals and observing electron density.[15] | Provides definitive 3D binding mode; essential for SBDD.[16] | Requires high-quality, diffracting crystals; lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding to an immobilized protein.[17] | Real-time kinetics; low protein consumption; quantitative KD. | Requires protein immobilization; can have mass transport artifacts. |
| NMR Spectroscopy | Detects binding through changes in nuclear spin properties of ligand or protein.[10] | Robust for weak binders; provides structural and affinity data; solution-based. | Requires larger amounts of protein (for protein-observed); lower throughput. |
Hit-to-Lead: Structure-Guided Optimization
Once 4-Amino-1-methylpiperidin-2-one is confirmed as a validated hit, the crucial optimization phase begins.[18] This process is almost always guided by high-resolution structural information from X-ray crystallography or NMR, which reveals the precise orientation of the fragment in the binding pocket.[19] The goal is to elaborate the fragment by adding new functional groups that make additional, favorable interactions with the protein, thereby increasing potency and selectivity.[20]
Caption: Key strategies for evolving a fragment hit into a lead compound.
Protocol 3: 'Fragment Growing' from the 4-Amino Position
Objective: To design and synthesize a small library of analogues based on the 4-Amino-1-methylpiperidin-2-one core to improve binding affinity. This protocol assumes a crystal structure of the target in complex with the fragment is available.
Methodology:
-
Structural Analysis (In Silico):
-
Examine the crystal structure to identify the solvent-exposed vector on the fragment. In this case, the primary amine is the most likely and synthetically tractable vector.
-
Identify nearby sub-pockets or amino acid residues on the protein that are not currently interacting with the fragment. Look for opportunities to form new hydrogen bonds, hydrophobic interactions, or ionic bonds.
-
Causality: This structure-based approach is the cornerstone of rational drug design in FBDD, ensuring that synthetic chemistry efforts are focused and efficient.[2]
-
-
Virtual Library Design:
-
Using computational docking software, virtually "grow" the fragment by adding small, synthetically accessible chemical moieties to the amino group (e.g., via a virtual amide bond).[21]
-
Prioritize designs that are predicted to form favorable interactions with the target and maintain good drug-like properties.
-
-
Analogue Synthesis (Example: Amide Coupling):
-
Reaction: Couple 4-Amino-1-methylpiperidin-2-one with a selection of carboxylic acids (R-COOH) using a standard peptide coupling reagent (e.g., HATU, HOBt, EDCI) and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent like DMF or CH2Cl2.
-
Purification: Purify the resulting amides using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of each new analogue by LC-MS and NMR.
-
-
Affinity Measurement and SAR:
-
Determine the KD of each new analogue using the same biophysical method as the primary screen (e.g., SPR).
-
Calculate the Ligand Efficiency (LE) for each compound to ensure the gains in potency are efficient relative to the added atoms. (LE = -ΔG / number of heavy atoms).
-
Causality: A successful "grow" will result in a significant increase in binding affinity (lower KD). Analyzing the structure-activity relationship (SAR) across the synthesized analogues provides critical insights for the next design cycle.[3]
-
Conclusion
4-Amino-1-methylpiperidin-2-one hydrochloride is not merely a chemical reagent; it is a strategic tool for unlocking novel therapeutic leads. Its adherence to the principles of FBDD, combined with its privileged scaffold and synthetically tractable vectors, makes it an outstanding starting point for tackling even the most challenging drug targets. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively integrate this fragment into their discovery campaigns, leveraging the power of FBDD to accelerate the path from initial hit to a high-quality, optimized lead compound.
References
-
Schiebel, J., et al. (2022, December 9). Introduction into Fragment Based Drug Discovery. YouTube. Retrieved from [Link]
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 31102-31123. Retrieved from [Link]
-
Erlanson, D. A., et al. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2023, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. Retrieved from [Link]
-
Scarpino, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 91. Retrieved from [Link]
-
Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Drug Discovery Technologies, 9(3), 177-191. Retrieved from [Link]
-
Hajduk, P. J., & Burns, D. J. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 379-397. Retrieved from [Link]
-
Holvey, C. E., et al. (2023). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. Retrieved from [Link]
-
Chen, I. J., & Foloppe, N. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Methods in Molecular Biology, 1762, 27-58. Retrieved from [Link]
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Szymański, P., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 260, 115730. Retrieved from [Link]
- U.S. Patent No. 8,697,876. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
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Schwartz, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 144-148. Retrieved from [Link]
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ResearchGate. (n.d.). Fragment-based drug design (FBDD) approaches used to identify hits. Retrieved from [Link]
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Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Retrieved from [Link]
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Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
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ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Retrieved from [Link]
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Kumar, A., et al. (2024). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Journal of Molecular Structure, 1301, 137351. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
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Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Retrieved from [Link]
-
G-S. G. S. A. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2269–2278. Retrieved from [Link]
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Le, C. M., et al. (2018). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 9(15), 3642-3649. Retrieved from [Link]
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PharmaFeatures. (2023, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
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Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
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Taylor & Francis Online. (2022, January 24). Computational fragment-based drug design of potential Glo-I inhibitors. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. Retrieved from [Link]
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CureFFI.org. (2016, January 13). NMR fragment screening. Retrieved from [Link]
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ResearchGate. (n.d.). Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. Retrieved from [Link]
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ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing,...). Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]
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National Institutes of Health. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Practical aspects of NMR-based fragment screening. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
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PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Retrieved from [Link]
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Pion Inc. (n.d.). Drug development hit and lead optimization. Retrieved from [Link]
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Application Notes and Protocols: Versatile derivatization of 4-Amino-1-methylpiperidin-2-one hydrochloride for chemical probe and drug discovery programs
Abstract
These application notes provide a comprehensive guide to the synthetic derivatization of 4-amino-1-methylpiperidin-2-one hydrochloride, a valuable building block in medicinal chemistry. The protocols detailed herein focus on the selective functionalization of the primary amino group through reactions with common electrophiles, including acylation, sulfonylation, alkylation, reductive amination, and urea formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. Each section provides not only a step-by-step protocol but also delves into the mechanistic rationale behind the chosen conditions, ensuring both practical utility and a deeper understanding of the underlying chemical principles.
Introduction
4-Amino-1-methylpiperidin-2-one is a versatile bifunctional molecule featuring a cyclic β-amino lactam scaffold. The presence of a primary amine and a lactam moiety within a conformationally constrained piperidine ring makes it an attractive starting material for the synthesis of diverse chemical libraries. The hydrochloride salt form enhances its stability and shelf-life, making it a convenient precursor for a multitude of chemical transformations. The primary amino group at the 4-position serves as a nucleophilic handle for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The inherent chemical orthogonality of the primary amine and the significantly less nucleophilic lactam nitrogen allows for highly selective reactions with electrophiles at the exocyclic amine.
Core Chemical Principles and Chemoselectivity
The reactivity of 4-amino-1-methylpiperidin-2-one hydrochloride is dominated by the nucleophilicity of the primary amino group. However, as the starting material is a hydrochloride salt, the amine is protonated and thus non-nucleophilic. Therefore, the initial and most critical step in any reaction with an electrophile is the in-situ neutralization of the ammonium salt to liberate the free, nucleophilic primary amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).
Chemoselectivity: A key consideration in the reactions of this molecule is the potential for competing reactions at the lactam nitrogen. However, due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, the lactam nitrogen is significantly less nucleophilic than the primary amine at the 4-position. This substantial difference in nucleophilicity allows for highly chemoselective reactions with a wide range of electrophiles at the primary amine under standard conditions, without the need for protecting groups on the lactam nitrogen.
Section 1: Acylation – Amide Bond Formation
The acylation of the primary amine of 4-amino-1-methylpiperidin-2-one provides a robust method for the synthesis of a diverse range of amides. This reaction is fundamental in medicinal chemistry for introducing various functionalities and building more complex molecules. The most common acylating agents are acyl chlorides and carboxylic acids activated with coupling agents.
Protocol 1.1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the reaction of 4-amino-1-methylpiperidin-2-one hydrochloride with an acyl chloride in the presence of a tertiary amine base.
Rationale: The acyl chloride is a highly reactive electrophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. Triethylamine is used to neutralize the HCl generated during the reaction, as well as the initial hydrochloride salt of the starting material, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.
Experimental Protocol:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-1-methylpiperidin-2-one hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the amine).
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (TEA, 2.2 eq) dropwise with vigorous stirring. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Acyl Chloride Addition: While maintaining the temperature at 0 °C, add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acylated product.
Data Presentation: Representative Acylation Reactions
| Electrophile | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA (2.2) | DCM | 2 | 85-95 |
| Benzoyl Chloride | TEA (2.2) | DCM | 4 | 80-90 |
| Cyclopropanecarbonyl chloride | DIPEA (2.2) | DCM | 3 | 88-96 |
Section 2: Sulfonylation – Sulfonamide Synthesis
The formation of sulfonamides is another critical transformation in drug discovery, as the sulfonamide group is a key pharmacophore in many therapeutic agents. The reaction of 4-amino-1-methylpiperidin-2-one with sulfonyl chlorides provides a direct route to this important functional group.
Protocol 2.1: Sulfonylation using Sulfonyl Chlorides
This protocol outlines the synthesis of sulfonamides from 4-amino-1-methylpiperidin-2-one hydrochloride and a sulfonyl chloride.
Rationale: Similar to acylation, sulfonylation proceeds via nucleophilic attack of the free amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both a base and a solvent in this reaction, as it is effective at scavenging the generated HCl and can also act as a nucleophilic catalyst.
Experimental Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, suspend 4-amino-1-methylpiperidin-2-one hydrochloride (1.0 eq) in anhydrous pyridine (approximately 0.2 M).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or DCM.
-
Washing: Wash the organic extracts with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.
Section 3: N-Alkylation and Reductive Amination
Direct alkylation of the primary amine can be challenging due to the potential for over-alkylation to form secondary, tertiary, and even quaternary ammonium salts. Reductive amination offers a more controlled and often higher-yielding alternative for the synthesis of secondary and tertiary amines.
Protocol 3.1: Reductive Amination
This protocol describes the one-pot reaction of 4-amino-1-methylpiperidin-2-one hydrochloride with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[1]
Rationale: The reaction proceeds through the initial formation of an imine or enamine intermediate between the primary amine and the carbonyl compound. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN), to afford the corresponding secondary or tertiary amine. NaBH(OAc)₃ is often preferred due to its mildness and tolerance of slightly acidic conditions which favor imine formation.
Experimental Protocol:
-
Preparation: To a round-bottom flask, add 4-amino-1-methylpiperidin-2-one hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (approximately 0.1 M).
-
Base Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers.
-
Washing and Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.
Data Presentation: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 75-85 |
| Acetone | NaBH(OAc)₃ | MeOH | 12 | 70-80 |
| Cyclohexanone | NaBH₃CN | MeOH | 8 | 72-82 |
Section 4: Urea Formation
The synthesis of ureas is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors that can interact with biological targets. The reaction of the primary amine with an isocyanate is a highly efficient method for urea formation.
Protocol 4.1: Reaction with Isocyanates
This protocol details the formation of a substituted urea from 4-amino-1-methylpiperidin-2-one hydrochloride and an isocyanate.
Rationale: The free amine, generated in situ, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate. This reaction is typically fast and high-yielding, often proceeding to completion at room temperature without the need for a catalyst.
Experimental Protocol:
-
Preparation: Suspend 4-amino-1-methylpiperidin-2-one hydrochloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM (approximately 0.1 M) in a dry flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.2 eq) and stir the mixture for 20-30 minutes at room temperature.
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often complete within this time, which can be confirmed by TLC or LC-MS.
-
Work-up: If a precipitate forms, it is often the desired product and can be collected by filtration and washed with the reaction solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether), recrystallization, or flash column chromatography if necessary.
Visualizations
Diagram 1: General Reaction Scheme
Caption: Reaction pathways for the derivatization of 4-amino-1-methylpiperidin-2-one.
Diagram 2: Experimental Workflow for Acylation
Caption: Step-by-step workflow for the acylation of 4-amino-1-methylpiperidin-2-one.
References
Sources
Application Notes and Protocols: A Scalable Synthesis of 4-Amino-1-methylpiperidin-2-one Hydrochloride for Pharmaceutical Research and Development
Abstract
This comprehensive guide details a robust and scalable synthetic route for the preparation of 4-Amino-1-methylpiperidin-2-one hydrochloride, a key building block in the development of various pharmaceutical agents. The protocol is designed for researchers, chemists, and process development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and critical considerations for safe and efficient scale-up. By elucidating the causality behind experimental choices and incorporating in-text citations to authoritative literature, this document aims to serve as a trusted resource for the synthesis of this important intermediate.
Introduction: The Significance of 4-Amino-1-methylpiperidin-2-one Hydrochloride
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Specifically, substituted piperidin-2-ones, also known as δ-lactams, are crucial intermediates in the synthesis of biologically active compounds. 4-Amino-1-methylpiperidin-2-one, as a bifunctional molecule, offers synthetic handles for diverse chemical modifications, making it a valuable precursor for drug discovery programs targeting a range of therapeutic areas. Its hydrochloride salt form enhances stability and improves handling properties, which is particularly advantageous for pharmaceutical development.
The synthesis of substituted piperidones has been a subject of extensive research, with various methods developed for the construction of the core ring and the introduction of desired functionalities.[1][3][4] This guide presents a logical and scalable multi-step synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride, commencing from readily available starting materials.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a convergent approach. The core piperidin-2-one ring can be constructed first, followed by the introduction of the amino group at the 4-position and subsequent N-methylation.
Caption: Retrosynthetic analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride.
This strategy allows for the isolation and purification of key intermediates, ensuring high purity of the final product, a critical aspect for pharmaceutical applications.
Detailed Synthetic Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Oxopiperidinium chloride | ≥98% | Commercially Available |
| Sodium cyanide | ≥97% | Commercially Available |
| Methylamine solution (40% in H₂O) | Commercially Available | |
| Raney Nickel | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercially Available |
| Sodium hydride (60% dispersion in oil) | Commercially Available | |
| Methyl iodide | ≥99% | Commercially Available |
| Lithium aluminum hydride (LAH) | Commercially Available | |
| Thionyl chloride | ≥99% | Commercially Available |
| Sodium azide | ≥99.5% | Commercially Available |
| Palladium on carbon (10%) | Commercially Available | |
| Hydrochloric acid (concentrated) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
Safety Precaution: This synthesis involves hazardous reagents and reactions. It is imperative to conduct all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care should be taken when handling sodium cyanide, sodium hydride, methyl iodide, and lithium aluminum hydride.
Synthesis Workflow
Caption: Overall synthetic workflow for 4-Amino-1-methylpiperidin-2-one hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-4-oxopiperidine
-
To a stirred solution of 4-oxopiperidinium chloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq) portion-wise.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-oxopiperidine as a solid, which can be used in the next step without further purification.
Rationale: The Boc protection of the piperidine nitrogen is a crucial first step to prevent unwanted side reactions in subsequent steps and to improve the solubility of the intermediate in organic solvents.
Step 2: Synthesis of tert-Butyl (1-methyl-4-oxopiperidin-4-yl)carbamate
-
To a solution of N-Boc-4-oxopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-methyl-4-oxopiperidin-4-yl)carbamate.
Rationale: This step introduces the methyl group at the nitrogen atom. The use of a strong base like LDA is necessary to deprotonate the nitrogen for subsequent alkylation.
Step 3: Synthesis of tert-Butyl (4-amino-1-methylpiperidin-4-yl)carbamate
-
To a solution of tert-butyl (1-methyl-4-oxopiperidin-4-yl)carbamate (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Add water and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to yield tert-butyl (4-amino-1-methylpiperidin-4-yl)carbamate.
Rationale: Reductive amination is a reliable method for converting a ketone to an amine. Sodium cyanoborohydride is a mild reducing agent suitable for this transformation in the presence of other functional groups.
Step 4: Synthesis of tert-Butyl (1-methyl-2-oxopiperidin-4-yl)carbamate
-
This oxidation can be achieved using various methods. A common approach involves the use of ruthenium-based oxidants. For a scalable process, a catalytic amount of ruthenium(III) chloride with a stoichiometric amount of a co-oxidant like sodium periodate can be employed.
-
Dissolve tert-butyl (4-amino-1-methylpiperidin-4-yl)carbamate (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride.
-
Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 eq).
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine, and dry over sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain tert-butyl (1-methyl-2-oxopiperidin-4-yl)carbamate.
Rationale: The oxidation of the piperidine ring to the corresponding lactam is a key transformation. The use of a catalytic amount of a ruthenium salt with a stoichiometric co-oxidant is an efficient and cost-effective method for this oxidation on a larger scale.
Step 5: Synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride
-
Dissolve tert-butyl (1-methyl-2-oxopiperidin-4-yl)carbamate (1.0 eq) in a minimal amount of dioxane.
-
Add a 4 M solution of HCl in dioxane (5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-1-methylpiperidin-2-one hydrochloride as a white to off-white solid.
Rationale: The final step involves the deprotection of the Boc group under acidic conditions, which simultaneously forms the hydrochloride salt of the desired product. The use of HCl in dioxane is a common and effective method for this transformation, often yielding a crystalline product.
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |
| Reagent Addition | Dropwise addition via syringe or dropping funnel. | Controlled addition using a metering pump. | Ensures better temperature control and avoids localized concentration gradients, which can lead to side reactions. |
| Temperature Control | Ice bath, heating mantle. | Jacketed reactor with a temperature control unit. | Provides more precise and uniform temperature control, which is critical for reaction selectivity and safety. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with appropriate impeller design. | Ensures efficient mixing in larger volumes to maintain homogeneity and improve heat and mass transfer. |
| Work-up & Isolation | Separatory funnel, rotary evaporator. | Jacketed filter reactor, centrifuge, agitated nutsche filter dryer. | Facilitates efficient phase separation, filtration, and drying of large quantities of material. |
| Purification | Column chromatography. | Recrystallization, crystallization from a suitable solvent system. | Chromatography is often not practical or economical on a large scale. Developing a robust crystallization method is crucial for obtaining high-purity material.[1] |
| Safety | Fume hood. | Process hazard analysis (PHA), implementation of engineering controls (e.g., rupture discs, emergency vents). | A thorough safety assessment is essential to identify and mitigate potential hazards associated with large-scale reactions, such as exothermic events or the handling of flammable solvents. |
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity.
Conclusion
This application note provides a detailed and scalable synthetic route to 4-Amino-1-methylpiperidin-2-one hydrochloride. By following the outlined procedures and considering the scale-up recommendations, researchers and drug development professionals can confidently produce this valuable building block in sufficient quantities and with the high purity required for pharmaceutical applications. The provided rationale for each step and the emphasis on safety and process optimization are intended to empower users to successfully implement and adapt this protocol to their specific needs.
References
- Synthesis of piperidine-4-ones by Mannich condensation. Chemical Review and Letters, 4(4), 192-199.
- Piperidine Synthesis.
- Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 66(18), 6000-6013.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- 4-Piperidone synthesis. Organic Chemistry Portal.
- A process for the preparation of 4-piperidone hcl hydrate.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 12(1), 1-21.
- 4-Aminopiperidine. Chem-Impex.
- Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
- Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.
- Preparation of Piperidines, Part 3: Substituted
Sources
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- 2. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 4-Piperidone synthesis [organic-chemistry.org]
Application Note: A Comprehensive Guide to the Validation of an Analytical Method for the Quantification of 4-Amino-1-methylpiperidin-2-one hydrochloride
Abstract
This document provides a detailed framework and procedural guide for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-1-methylpiperidin-2-one hydrochloride. The protocols outlined herein are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Rationale for Method Validation
4-Amino-1-methylpiperidin-2-one hydrochloride is a piperidine derivative, a class of compounds with significant interest in medicinal chemistry. The development of a robust and reliable analytical method for its quantification is a critical step in drug development, ensuring the quality, safety, and efficacy of the final product. Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3]
This application note will detail the validation of a hypothetical, yet scientifically sound, RP-HPLC method for the assay of 4-Amino-1-methylpiperidin-2-one hydrochloride. The principles and protocols described can be adapted for the validation of methods for similar small molecules.
Physicochemical Properties of 4-Amino-1-methylpiperidin-2-one hydrochloride (Hypothetical)
A thorough understanding of the analyte's properties is paramount for developing a suitable analytical method. While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structure and related compounds.[4][5][6][7]
| Property | Predicted Value/Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C6H13ClN2O | |
| Molecular Weight | 164.63 g/mol | |
| Structure | Contains a piperidinone ring, a primary amine, and a tertiary amine. | The presence of amine groups suggests a pKa in the basic range. The hydrochloride salt form enhances water solubility. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile.[8] | Allows for straightforward sample and standard preparation in common HPLC diluents. |
| UV Absorbance | The piperidinone chromophore is expected to have a UV absorbance maximum (λmax) in the range of 200-220 nm. | A UV detector is a suitable choice for HPLC analysis. |
| pKa | The primary amine is expected to have a pKa around 9-10. | The mobile phase pH should be controlled to ensure consistent ionization state and good peak shape. A pH below the pKa will result in the protonated, more polar form. |
Proposed Analytical Method: RP-HPLC with UV Detection
Based on the predicted physicochemical properties, a reversed-phase HPLC method is the most appropriate choice for the analysis of this polar, water-soluble compound.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. | Standard equipment for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a good balance of retention and resolution for polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape and retention of the basic analyte. The gradient elution will ensure adequate separation from any potential impurities. |
| Gradient | 0-15 min: 5-95% B15-20 min: 95% B20-21 min: 95-5% B21-25 min: 5% B | A gradient allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 210 nm | Selected based on the predicted λmax of the piperidinone chromophore. |
| Diluent | Water:Acetonitrile (90:10, v/v) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
The Validation Workflow: A Systematic Approach
The validation process follows a predefined protocol that assesses the method's performance characteristics. The relationship between these parameters is illustrated in the following diagram.
Caption: The interconnected workflow of analytical method validation.
Detailed Validation Protocols and Acceptance Criteria
The following sections provide detailed step-by-step protocols for validating the proposed HPLC method. The acceptance criteria are based on the ICH Q2(R1) and Q2(R2) guidelines.[1][2][9][10]
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: Prepare a placebo solution (containing all excipients of a potential formulation without the active pharmaceutical ingredient) and inject it to assess for interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[12]
-
Acid Degradation: 0.1 M HCl at 60 °C for 24 hours.
-
Base Degradation: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria:
-
No significant interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.
-
The method should be able to resolve the analyte peak from all degradation product peaks.
-
The peak purity index of the analyte peak in the stressed samples should be greater than 0.999.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of 4-Amino-1-methylpiperidin-2-one hydrochloride reference standard (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the analytical method has a suitable level of precision, accuracy, and linearity.
Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration interval.
Acceptance Criteria: The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with a known amount of the analyte.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
Repeatability: The RSD should be ≤ 1.0%.
-
Intermediate Precision: The RSD should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
For LOQ: Prepare and inject six replicate samples at the determined LOQ concentration and assess the precision and accuracy.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%, and the accuracy (recovery) should be within 80-120%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze a system suitability solution and a sample at 100% of the target concentration under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits.
-
The assay results should not deviate significantly from the results obtained under the normal conditions (e.g., difference ≤ 2.0%).
System Suitability Testing (SST)
Objective: To ensure that the chromatographic system is suitable for the intended analysis on a day-to-day basis.
Protocol:
-
Prepare a system suitability solution containing the analyte and a known impurity or a closely eluting compound.
-
Inject the system suitability solution five times before starting any sample analysis.
-
Monitor the following parameters:
-
Tailing factor
-
Theoretical plates
-
Resolution (if applicable)
-
RSD of peak areas and retention times
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 (between analyte and closest peak) |
| RSD of Peak Areas | ≤ 1.0% |
| RSD of Retention Times | ≤ 1.0% |
Data Presentation and Summary
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and review.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | Established by linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1; Precision (RSD) ≤ 10%; Accuracy 80-120% |
| Robustness | System suitability passes; assay results difference ≤ 2.0% |
Conclusion
The validation of an analytical method is a mandatory and critical component of the drug development process. The protocols and acceptance criteria detailed in this application note provide a comprehensive framework for the validation of an RP-HPLC method for the quantification of 4-Amino-1-methylpiperidin-2-one hydrochloride. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, the reliability and suitability of the analytical method for its intended purpose can be confidently established, ensuring compliance with global regulatory standards.
References
- ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Mennickent, S., de Diego, M., Liser, B., & Trujillo, L. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3). Retrieved from [Link]
-
Alomrani, A., Alhabardi, S., Aboussekhra, A., Alshamsan, A., Attia, M. I., & AlQuadeib, B. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan journal of pharmaceutical sciences, 33(2), 685-694. Retrieved from [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-methyl-2-piperidinone. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-2-piperidone. Retrieved from [Link]
-
ChemBK. (n.d.). 4-piperidone monohydrate monohydrochloride. Retrieved from [Link]
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- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Piperidinone, 1-methyl- (CAS 931-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. fda.gov [fda.gov]
- 10. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. propharmagroup.com [propharmagroup.com]
- 12. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important piperidone derivative. Drawing from established chemical principles and field-proven insights, this document provides in-depth technical guidance in a user-friendly question-and-answer format.
I. Plausible Synthetic Pathway
A common and logical synthetic route to 4-Amino-1-methylpiperidin-2-one hydrochloride involves a multi-step process beginning with 1-methyl-4-piperidone. The pathway can be visualized as follows:
Caption: Plausible synthetic route for 4-Amino-1-methylpiperidin-2-one hydrochloride.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by reaction step.
Step 1: Strecker Synthesis of 4-Amino-4-cyano-1-methylpiperidine
The Strecker synthesis is a classic method for producing α-amino acids and their nitrile precursors from aldehydes or ketones.[1][2][3]
Q1: My Strecker reaction is sluggish, and the yield of the α-aminonitrile is low. What are the possible causes and solutions?
A1: Several factors can contribute to a low-yielding Strecker reaction:
-
Inefficient Imine Formation: The reaction proceeds through an imine intermediate formed from the ketone and ammonia.[3] If the equilibrium is unfavorable, the reaction will be slow.
-
Troubleshooting:
-
Ammonia Concentration: Ensure a sufficient excess of ammonia or an ammonium salt (like ammonium chloride) is used to drive the equilibrium towards imine formation.[4]
-
pH Control: The pH of the reaction is crucial. It should be weakly acidic to facilitate imine formation but not so acidic as to protonate the cyanide nucleophile. A buffer system can be beneficial.
-
-
-
Cyanide Reactivity: The cyanide source (e.g., KCN, NaCN) must be fully dissolved and available to attack the imine.
-
Troubleshooting:
-
Solubility: Ensure the cyanide salt is soluble in the reaction medium. Using a co-solvent like water or a phase-transfer catalyst might be necessary.
-
-
-
Side Reactions: The starting ketone, 1-methyl-4-piperidone, can undergo self-condensation or other side reactions under basic or acidic conditions.
-
Troubleshooting:
-
Temperature Control: Maintain a controlled temperature, as higher temperatures can promote side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.[5]
-
-
Q2: I am observing a significant amount of a cyanohydrin byproduct. How can I minimize its formation?
A2: Cyanohydrin formation occurs from the direct attack of cyanide on the ketone. While this is a competing equilibrium, its product is generally less stable than the aminonitrile.
-
Causality: This suggests that imine formation is slow compared to the rate of cyanide addition to the ketone.
-
Troubleshooting:
-
Increase Amine Concentration: A higher concentration of ammonia will favor the formation of the imine intermediate over the cyanohydrin.[4]
-
Pre-formation of the Imine: In some cases, pre-forming the imine by reacting the ketone with ammonia before adding the cyanide source can improve selectivity.
-
Step 2: Hydrolysis of 4-Amino-4-cyano-1-methylpiperidine
The hydrolysis of the nitrile to a carboxylic acid is a critical step.
Q3: The hydrolysis of my α-aminonitrile is incomplete, or I am seeing the formation of an amide intermediate. How can I drive the reaction to completion?
A3: Nitrile hydrolysis typically proceeds in two stages: first to an amide, then to the carboxylic acid.[6] Incomplete hydrolysis is a common issue.
-
Causality: Insufficiently harsh reaction conditions (acid/base concentration, temperature, or reaction time) will result in the accumulation of the amide intermediate.
-
Troubleshooting:
-
Harsher Conditions: Increase the concentration of the acid or base used for hydrolysis. Strong acids like concentrated HCl or H₂SO₄, or strong bases like NaOH or KOH, are typically required.
-
Elevated Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are no longer observed.
-
Q4: I am concerned about decarboxylation of my desired amino acid product during hydrolysis. How can I mitigate this?
A4: While decarboxylation is a potential side reaction for some amino acids, it is generally less of a concern for α,α-disubstituted amino acids like the one in this synthesis. However, prolonged exposure to very harsh conditions could potentially lead to some degradation.
-
Troubleshooting:
-
Reaction Monitoring: The best approach is to monitor the reaction closely and stop it once the hydrolysis is complete to avoid unnecessary exposure to harsh conditions.
-
Step 3: Lactam Formation (Intramolecular Cyclization)
The formation of the piperidin-2-one ring is achieved through an intramolecular cyclization.
Q5: The yield of my lactam is low, and I am isolating unreacted amino acid and some polymeric material. What is going wrong?
A5: Low yields in lactam formation often point to issues with the cyclization conditions or competing intermolecular reactions.
-
Causality:
-
Unfavorable Ring Closure: The formation of the six-membered lactam ring may require specific conditions to overcome any activation energy barrier.
-
Intermolecular Polymerization: At high concentrations, the amino group of one molecule can react with the carboxylic acid of another, leading to the formation of dimers and polymers.[7]
-
-
Troubleshooting:
-
High Dilution: Performing the reaction under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.[8]
-
Azeotropic Water Removal: The cyclization is a condensation reaction that produces water. Removing water as it is formed (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene or xylene) can drive the equilibrium towards the product.
-
Activating Agents: The carboxylic acid can be activated to facilitate cyclization. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride or ester.
-
Step 4: Salt Formation
Q6: I am having trouble crystallizing the final hydrochloride salt. What can I do?
A6: Crystallization can be influenced by solvent choice, purity, and technique.
-
Troubleshooting:
-
Solvent System: Experiment with different solvent systems. A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble (e.g., isopropanol, ethanol, or ethyl acetate) and then add a solution of HCl in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol).
-
Purity: Ensure the free base is of high purity before attempting salt formation, as impurities can inhibit crystallization. Purification by column chromatography or distillation may be necessary.
-
Seeding: If a small amount of crystalline material is available, seeding the solution can induce crystallization.
-
Trituration: Sonication or scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
III. Byproduct Summary Table
| Step | Potential Byproduct | Structure | Reason for Formation | Mitigation Strategy |
| 1. Strecker Synthesis | 1-Methyl-4-piperidone cyanohydrin | Direct nucleophilic attack of cyanide on the ketone carbonyl. | Increase ammonia concentration; pre-form the imine. | |
| 2. Nitrile Hydrolysis | 4-Amino-1-methylpiperidine-4-carboxamide | Incomplete hydrolysis of the nitrile group. | Use harsher reaction conditions (stronger acid/base, higher temperature, longer time). | |
| 3. Lactam Formation | Dimer/Polymer | Intermolecular reaction between the amino and carboxylic acid groups. | Use high dilution conditions; azeotropic water removal. | |
| 3. Lactam Formation | Decarboxylation Product | Loss of CO₂ from the carboxylic acid at high temperatures. | Use moderate temperatures; consider using an activating agent for the carboxylic acid. |
IV. Experimental Protocols
Protocol 1: Purification of 4-Amino-1-methylpiperidin-2-one by Column Chromatography
This protocol is a general guideline for the purification of the free base before salt formation.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol) and then adding the silica gel. Evaporate the solvent to dryness.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to prevent tailing of the amine on the silica gel.
-
Loading and Elution: Carefully load the slurry onto the top of the packed column. Begin the elution with the starting solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Amino-1-methylpiperidin-2-one free base.
V. References
-
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (URL: )
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])
-
Strecker amino acid synthesis - Wikipedia. (URL: [Link])
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (URL: [Link])
-
Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])
-
Strecker Synthesis - Master Organic Chemistry. (URL: [Link])
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. (URL: [Link])
-
Strecker Synthesis - NROChemistry. (URL: [Link])
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (URL: )
-
US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents. (URL: )
-
Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC - NIH. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone - YouTube. (URL: [Link])
-
4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem. (URL: [Link])
-
Cyclization process for .beta.-lactams - University of Notre Dame - Figshare - Curate ND. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
-
4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (URL: [Link])
-
Reductive Amination - Chemistry Steps. (URL: [Link])
-
Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. (URL: [Link])
-
Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems - Pearson. (URL: [Link])
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
1-methyl-2-piperidinone - 931-20-4, C6H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer and the stereocontrolling active pocket - RSC Publishing. (URL: [Link])
-
3.3.3: Synthesis of Amines - Chemistry LibreTexts. (URL: [Link])
-
Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - MDPI. (URL: [Link])
-
The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines - UCL Discovery. (URL: [Link])
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (URL: [Link])
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis - PMC - NIH. (URL: [Link])
-
Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination - MDPI. (URL: [Link])
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL: [Link])
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Stability issues of 4-Amino-1-methylpiperidin-2-one hydrochloride in solution
Introduction
Welcome to the technical support guide for 4-Amino-1-methylpiperidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a substituted piperidone, this molecule contains a lactam (a cyclic amide) and a primary amine, functional groups that can be susceptible to degradation under various experimental conditions. Understanding its stability profile is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.
This guide provides a framework for assessing stability based on fundamental chemical principles and established industry practices for forced degradation and stability-indicating method development. We will explore potential degradation pathways, provide step-by-step protocols for stability assessment, and offer solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 4-Amino-1-methylpiperidin-2-one hydrochloride in solution?
From a structural standpoint, the molecule has two main points of potential instability:
-
The Lactam Ring: The cyclic amide (lactam) bond is the most probable site of degradation. Amides are susceptible to hydrolysis, a reaction that breaks the amide bond to form a carboxylic acid and an amine. This reaction can be catalyzed by both acids and bases. In this case, hydrolysis would result in the opening of the piperidone ring, forming a linear amino acid derivative.
-
The Primary Amine Group: While generally more stable than the lactam, primary amines can be susceptible to oxidation, potentially leading to the formation of various degradation products. This is a lesser but still possible degradation route.
The hydrochloride salt form generally enhances solubility in aqueous media and protects the amine from certain reactions, but it also creates a slightly acidic environment upon dissolution which must be considered.
Q2: My solution of 4-Amino-1-methylpiperidin-2-one hydrochloride is showing inconsistent results in my biological assays. Could this be a stability issue?
Yes, inconsistent results are a classic indicator of compound instability. If the parent compound degrades over the course of an experiment, its effective concentration decreases, leading to variable assay readouts. Degradation products themselves could also potentially interfere with the assay, either by inhibiting or activating the target, or by interfering with the detection method (e.g., fluorescence).
Recommendation: Always prepare solutions fresh from solid material when possible. If solutions must be stored, a preliminary stability study in your specific experimental buffer is highly recommended to define an acceptable storage window (time and temperature).
Q3: What are the ideal storage conditions for a stock solution of this compound?
While specific data for this exact molecule is not extensively published, general best practices for similar compounds suggest the following:
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage (days) or frozen at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is the best practice.
-
Solvent: The choice of solvent is critical. While the hydrochloride salt is water-soluble, organic solvents like DMSO are also common for preparing high-concentration stock solutions. Stability in aqueous buffers, especially at neutral or alkaline pH, is expected to be lower than in aprotic organic solvents like DMSO.
-
Protection from Light and Air: While there is no specific evidence of photosensitivity, it is always good practice to store solutions in amber vials to protect them from light. To prevent oxidation, purging the headspace of the vial with an inert gas like argon or nitrogen can be beneficial for long-term storage.
Q4: How can I determine if my compound is degrading in my experimental conditions?
The most reliable way is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing you to quantify the amount of parent compound remaining over time.
You would analyze your solution at an initial time point (T=0) and then at subsequent time points after incubation under your experimental conditions (e.g., 37°C in cell culture media). A decrease in the peak area of the parent compound and the appearance of new peaks are clear signs of degradation.
Troubleshooting Guide: Common Scenarios
| Problem Encountered | Probable Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound Degradation. The lactam ring is likely undergoing hydrolysis, or other reactions are occurring. The new peaks represent the resulting degradation products. | Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants. This helps confirm the identity of the new peaks seen in your stability samples. |
| Loss of biological activity or inconsistent assay results. | Decreased Concentration of Active Compound. Degradation reduces the concentration of the parent molecule, leading to a weaker-than-expected biological response. | 1. Prepare solutions fresh for each experiment from solid material. 2. Quantify the compound concentration via HPLC at the start and end of the experiment. 3. Define a stability window for your compound in the specific assay buffer and temperature. |
| Change in solution appearance (e.g., color change from clear to yellow/brown). | Oxidation or Formation of Chromophoric Degradants. Oxidation of the amine or subsequent reactions of degradation products can lead to the formation of colored species. | 1. Store stock solutions under an inert atmosphere (argon or nitrogen). 2. Add antioxidants (if compatible with your assay) to the buffer. 3. Analyze the solution by HPLC-UV/Vis to see if new peaks absorb at different wavelengths. |
| Precipitation observed in aqueous buffer after storage. | Poor Solubility or Salt Form Conversion. The compound may have limited solubility in the buffer, especially after a pH shift. Alternatively, degradation to a less soluble product could be occurring. | 1. Confirm the solubility limit in your buffer. 2. Ensure the buffer pH is compatible with the hydrochloride salt. 3. Analyze both the supernatant and the precipitate (if possible, after re-dissolving in a strong solvent) to determine if the precipitate is the parent compound or a degradant. |
Visualizing Degradation & Stability Workflow
Potential Degradation Pathway
The most chemically plausible degradation pathway for 4-Amino-1-methylpiperidin-2-one is the hydrolysis of the lactam ring, which is accelerated under acidic or basic conditions.
Caption: Plausible hydrolytic degradation of the lactam ring.
Experimental Workflow for Stability Assessment
A systematic approach is required to confidently assess the stability of the compound in your specific experimental matrix.
Technical Support Center: Purification of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the technical support center for 4-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Drawing from established principles in purification science and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your critical applications.
Introduction to the Challenges
4-Amino-1-methylpiperidin-2-one hydrochloride is a polar, water-soluble molecule containing a basic amino group and a lactam functionality. This unique combination of functional groups presents a distinct set of purification challenges. The basicity of the amino group can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and recovery.[1] The lactam ring, while generally stable, can be susceptible to hydrolysis under certain pH conditions. Furthermore, the high polarity of the hydrochloride salt can make it difficult to handle and purify using standard organic solvent-based techniques.
This guide will address these challenges head-on, providing you with the knowledge and protocols to overcome them effectively.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflow.
Recrystallization Issues
Q1: My 4-Amino-1-methylpiperidin-2-one hydrochloride fails to crystallize, or "oils out," from solution. What should I do?
A1: "Oiling out" is a common problem with polar compounds and indicates that the compound's solubility in the chosen solvent system is too high, even at low temperatures, or that the cooling process is too rapid.[2]
Causality: The high polarity of the hydrochloride salt makes it highly soluble in polar solvents. If the solution is supersaturated, the solute may separate as a liquid phase (oil) instead of forming a crystalline solid.
Step-by-Step Protocol for Optimizing Recrystallization:
-
Solvent System Selection:
-
Initial Screening: Start with solvents in which the free base is known to be sparingly soluble. For the hydrochloride salt, consider mixtures of a polar solvent (like ethanol, methanol, or isopropanol) with a less polar co-solvent (such as ethyl acetate, diethyl ether, or dichloromethane).[3][4]
-
Finding the Right Ratio: Empirically determine the optimal solvent ratio. Dissolve the crude product in a minimal amount of the hot polar solvent and slowly add the less polar co-solvent until the solution becomes slightly turbid. Then, add a few drops of the polar solvent to redissolve the solid and allow the solution to cool slowly.[5]
-
-
Controlled Cooling:
-
Slow Cooling is Key: Rapid cooling encourages oiling out.[2] Allow the hot, saturated solution to cool to room temperature undisturbed. A Dewar flask can be used to slow down the cooling process.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.[5]
-
Low-Temperature Crystallization: Once the solution has reached room temperature, place it in a refrigerator (4°C) and then a freezer (-20°C) to maximize yield.
-
-
Troubleshooting "Oiling Out":
-
Re-dissolve and Dilute: If the compound oils out, reheat the solution to dissolve the oil. Add a small amount of the more polar solvent to decrease the supersaturation and then cool slowly again.[2]
-
Solvent Removal: As a last resort, you can remove the solvent and attempt recrystallization from a different solvent system.
-
Q2: My recrystallized product is still impure. How can I improve the purity?
A2: Impurities can co-crystallize with your product if their solubility properties are similar. Multiple recrystallizations or a switch in purification strategy may be necessary.
Causality: Co-crystallization occurs when impurities have similar structural and polarity characteristics to the target compound, allowing them to be incorporated into the crystal lattice.
Strategies for Improving Purity:
-
Multiple Recrystallizations: Perform a second or even third recrystallization. The purity of the crystalline material generally increases with each successive recrystallization, although the yield will decrease.
-
Charcoal Treatment: If the impurity is colored, adding activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use a small amount (1-2% by weight) to avoid adsorbing your product.
-
Alternative Purification Technique: If recrystallization fails to provide the desired purity, consider using column chromatography or ion-exchange chromatography.
Column Chromatography Challenges
Q3: I'm observing significant peak tailing when trying to purify my compound on a silica gel column. What's the cause and solution?
A3: Peak tailing for basic compounds like 4-Amino-1-methylpiperidin-2-one on silica gel is a classic problem caused by the interaction between the basic amino group and acidic silanol groups on the silica surface.[1]
Causality: The lone pair of electrons on the nitrogen atom of the amino group interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction leads to a slow desorption rate, resulting in a "tailing" peak.
Step-by-Step Protocol for Mitigating Peak Tailing:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Start by adding 0.1-1% (v/v) TEA to your eluent.[1]
-
Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as a component of the mobile phase, often at 1-5%.
-
-
Solvent System: A typical mobile phase for a polar compound like this on silica would be a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), with the added basic modifier.
-
-
Stationary Phase Selection:
-
Deactivated Silica: Consider using a commercially available deactivated silica gel.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[1]
-
Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase (C18) chromatography can be an excellent option. In this case, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is added to the mobile phase to protonate the amino group, which can improve peak shape.
-
Q4: My compound is not eluting from the silica gel column, even with a very polar mobile phase.
A4: This indicates a very strong interaction between your compound and the stationary phase, which is common for highly polar, basic compounds.
Causality: The combination of the polar lactam and the basic amino group can lead to extremely strong binding to the acidic silica gel surface.
Troubleshooting Strategies:
-
Increase Mobile Phase Polarity Drastically: If a high percentage of methanol in dichloromethane is not working, consider switching to a gradient elution that goes to 100% methanol. You can even add a small percentage of water to the methanol if the compound is very polar.
-
Increase the Concentration of the Basic Modifier: Increase the concentration of triethylamine or ammonia in your mobile phase.
-
Switch to a More Suitable Stationary Phase:
Ion-Exchange Chromatography Workflow
Ion-exchange chromatography (IEX) is a powerful technique for purifying ionizable molecules like 4-Amino-1-methylpiperidin-2-one hydrochloride.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. osti.gov [osti.gov]
- 7. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yield in 4-Amino-1-methylpiperidin-2-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to enhance your reaction yields and product purity.
General Troubleshooting Workflow
Before delving into specific reaction problems, it's crucial to have a systematic approach to troubleshooting. The following workflow diagram illustrates a logical sequence of steps to identify and resolve issues in your synthesis.
Caption: A general workflow for troubleshooting synthetic reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
A plausible synthetic route to 4-Amino-1-methylpiperidin-2-one hydrochloride is illustrated below. This guide will address potential issues at each key stage.
Caption: A plausible synthetic pathway for the target compound.
Part 1: Piperidone Ring Formation (e.g., Dieckmann Condensation)
Question 1: My Dieckmann condensation to form the piperidinone ring is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?
Answer: Low yields in Dieckmann condensations are a common issue and can often be attributed to several factors. This intramolecular reaction is an equilibrium process, and driving it towards the product is key.[1]
-
Causality: The reaction's success hinges on the formation of a stable enolate of the β-keto ester product, which is more acidic than the starting ester's enolate.[2] If the base used is not strong enough or is sterically hindered, the initial deprotonation of the diester will be inefficient. Furthermore, side reactions such as intermolecular Claisen condensations can lead to polymer formation.
-
Troubleshooting Steps:
-
Base Selection:
-
Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent are common choices.[3]
-
The base must be able to deprotonate the alcohol byproduct if using an alkoxide, which drives the equilibrium forward. Ensure at least one full equivalent of base is used.[1]
-
-
Anhydrous Conditions:
-
The presence of water will quench the base and the enolate intermediate. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
-
Reaction Temperature:
-
While some condensations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, high temperatures can promote side reactions. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.
-
-
Slow Addition:
-
If you suspect intermolecular reactions are an issue, consider high-dilution conditions. Adding the diester slowly to a solution of the base can favor the intramolecular cyclization.
-
-
| Parameter | Recommendation | Rationale |
| Base | NaH, NaOEt, KOtBu | Strong, non-nucleophilic bases are required for efficient enolate formation. |
| Solvent | Anhydrous THF, Toluene, Ethanol | Must be inert to the reaction conditions and able to dissolve the reactants. |
| Temperature | Varies (RT to reflux) | Optimize based on reaction monitoring to balance reaction rate and side product formation. |
| Concentration | High dilution | Favors intramolecular cyclization over intermolecular polymerization. |
Part 2: Introduction and Reduction of the Amino Group
Question 2: I am struggling with the introduction of the amino group at the 4-position. Reductive amination of a piperidin-2,4-dione intermediate is giving me a mixture of products and unreacted starting material. What should I do?
Answer: Reductive amination is a powerful tool but can be sensitive to reaction conditions, leading to multiple products if not properly controlled.[4][5]
-
Causality: The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced. Incomplete formation of this intermediate, over-reduction of other functional groups, or side reactions of the intermediate can all lead to low yields of the desired amine. The choice of reducing agent and control of pH are critical.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are milder and more selective for the iminium ion over the ketone.[6] NaBH₄ can also be used, but may require more careful control of conditions to avoid reducing the starting ketone.
-
-
pH Control:
-
The formation of the iminium/enamine intermediate is pH-dependent. The pH should be maintained in a weakly acidic range (typically 4-6) to facilitate both imine formation and the stability of the reducing agent.
-
-
Amine Source:
-
If using ammonia, ensure it is in excess to drive the equilibrium towards imine formation. Ammonium acetate can be a convenient source of both ammonia and a pH buffer.
-
-
Reaction Monitoring:
-
Monitor the reaction closely to determine the optimal reaction time. Prolonged reaction times can sometimes lead to side products.
-
-
Alternative Strategy: Reduction of a Nitro or Azido Group
If direct reductive amination is problematic, consider a two-step approach:
-
Introduction of a Precursor: Introduce a nitro group via nitration or an azido group via nucleophilic substitution.
-
Reduction: Reduce the nitro or azido group to the primary amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for this transformation.
Question 3: My catalytic hydrogenation of a 4-nitro or 4-azido piperidinone precursor is slow or incomplete. How can I improve the efficiency of this reduction?
Answer: Catalytic hydrogenation is a surface-mediated reaction, and its efficiency is highly dependent on the catalyst, solvent, and substrate purity.
-
Causality: Catalyst poisoning is a common cause of incomplete hydrogenation. Trace impurities containing sulfur, halides, or other heavy metals can deactivate the catalyst. The choice of solvent can also affect the reaction rate by influencing the solubility of the substrate and hydrogen.
-
Troubleshooting Steps:
-
Catalyst Quality and Loading:
-
Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure it is handled under an inert atmosphere to prevent oxidation.
-
Increase the catalyst loading if the reaction is sluggish, but be mindful of potential side reactions.
-
-
Solvent Selection:
-
Protic solvents like ethanol or methanol are often good choices. Ensure the starting material is fully dissolved.
-
-
Hydrogen Pressure:
-
While many hydrogenations proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly increase the reaction rate.
-
-
Substrate Purity:
-
Ensure your starting material is free from potential catalyst poisons. If necessary, purify the precursor before the hydrogenation step.
-
-
Part 3: N-Methylation and Salt Formation
Question 4: The N-methylation of my 4-aminopiperidin-2-one intermediate is giving a low yield, and I am observing some N,N-dimethylated byproduct. How can I achieve selective mono-methylation?
Answer: Selective mono-N-methylation can be challenging due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.[7][8]
-
Causality: Over-alkylation is a common side reaction in N-methylation. The choice of methylating agent, base, and reaction stoichiometry are crucial for achieving high selectivity.
-
Troubleshooting Steps:
-
Choice of Methylating Agent:
-
Use a less reactive methylating agent. While methyl iodide is common, it can be too reactive. Consider dimethyl sulfate or methyl triflate under carefully controlled conditions.
-
For higher selectivity, consider reductive amination with formaldehyde.[4]
-
-
Stoichiometry Control:
-
Use only a slight excess (1.0-1.1 equivalents) of the methylating agent.
-
-
Base Selection:
-
A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient.[9] Using a very strong base can increase the rate of the second methylation.
-
-
Temperature and Reaction Time:
-
Perform the reaction at the lowest temperature at which a reasonable rate is observed. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-methylation.
-
-
Question 5: I am having trouble with the final step of forming and purifying the hydrochloride salt. The yield is low, and the product is difficult to handle. What are the best practices for this step?
Answer: The formation and purification of hydrochloride salts of amines can significantly impact the final yield and purity. The choice of solvent for precipitation and washing is critical.[10]
-
Causality: The solubility of the hydrochloride salt in the reaction mixture and wash solvents is a key factor. If the salt is too soluble, the yield will be low. If it precipitates too quickly, impurities can be trapped. The product may also be hygroscopic, making it difficult to handle.
-
Troubleshooting Steps:
-
Solvent for Salt Formation:
-
Generate the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol, diethyl ether, or dioxane) to a solution of the free amine in a solvent in which the salt is poorly soluble.
-
Common choices for the amine solution are ethers (diethyl ether, MTBE) or esters (ethyl acetate).
-
-
Crystallization/Precipitation:
-
Cool the solution slowly to encourage the formation of well-defined crystals, which are typically purer than an amorphous precipitate.
-
If the product oils out, try using a different solvent system or a more dilute solution.
-
-
Washing and Drying:
-
Wash the filtered solid with a cold, anhydrous solvent in which the salt is sparingly soluble (e.g., cold diethyl ether) to remove impurities.
-
Dry the final product thoroughly under vacuum to remove residual solvents and moisture. Handle the product in a dry atmosphere if it is hygroscopic.
-
-
| Step | Key Consideration | Recommended Solvents |
| Salt Formation | Low solubility of the HCl salt | Amine in Ether or Ethyl Acetate; add HCl in Isopropanol or Ether.[10] |
| Washing | Removal of impurities without dissolving the product | Cold, anhydrous diethyl ether or pentane. |
| Drying | Removal of residual solvent and moisture | High vacuum, possibly with gentle heating. |
References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. [Link]
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Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. (n.d.). PubMed. [Link]
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Piperidine Synthesis. (2025, June 4). DTIC. [Link]
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Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]
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Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. [Link]
-
Help with N-Alkylation gone wrong. (2016, February 1). Reddit. [Link]
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Experimental Help for Dieckmann Condensation. (2021, May 6). Reddit. [Link]
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The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
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METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF. (2008, February 18). European Patent Office. [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
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Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. (2021, March 14). PMC. [Link]
-
Synthesis Problems with Claisen & Diekmann Condensations. (2020, January 20). YouTube. [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). ACS Publications. [Link]
-
Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry. (2025, December 26). ResearchGate. [Link]
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Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]
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A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE. [Link]
- A kind of preparation method of 2-piperidone. (n.d.).
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Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
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4-Aminopiperidine. (n.d.). Chem-Impex. [Link]
-
Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022, March 22). NIH. [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Making Piperidine to piss off my FBI Agent. (2023, June 4). YouTube. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. [Link]
-
5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
-
Synthesis of dimer A2 and tetramer A4. (n.d.). [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. (2023, July 12). ACS Publications. [Link]
-
Beta-aminoketones as prodrugs with pH-controlled activation. (2007, May 24). PubMed. [Link]
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
-
21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. [Link]
-
2-Piperidinone, 1-methyl-. (n.d.). NIST WebBook. [Link]
-
Synthesis of Piperidones by MCR. (2025, August 6). ResearchGate. [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016, December 26). YouTube. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-1-methylpiperidin-2-one Hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-Amino-1-methylpiperidin-2-one hydrochloride. Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions to enhance the purity and yield of this valuable compound.
Introduction
4-Amino-1-methylpiperidin-2-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Achieving high purity of this aminolactam is critical for reproducible downstream applications and for meeting stringent regulatory standards. This technical support center is designed to be a practical resource for overcoming common purification hurdles.
Troubleshooting Guide: Enhancing the Purity of 4-Amino-1-methylpiperidin-2-one Hydrochloride
This section addresses specific issues that may arise during the purification process, providing step-by-step guidance to resolve them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Symptoms:
-
Broad peaks or multiple spots on TLC or HPLC analysis.
-
Discoloration of the isolated solid (e.g., yellow or brown tint).
-
Low melting point with a broad range.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The presence of unreacted starting materials is a common source of impurities. | Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before work-up. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent. |
| Side-Reactions | Depending on the synthetic route, side-products may form. For instance, if a reduction of a nitro group is performed, partially reduced intermediates could be present. | Optimize reaction conditions (temperature, solvent, catalyst) to minimize side-product formation. A thorough literature review of the chosen synthetic method can often reveal known side-reactions and how to mitigate them. |
| Degradation During Work-up | The aminolactam functionality can be sensitive to harsh pH or high temperatures, leading to hydrolysis or other degradation pathways. | Employ mild work-up conditions. Use of a buffered aqueous solution for extractions can prevent extreme pH swings. Avoid excessive heating during solvent evaporation. |
| Residual Solvents | High-boiling point solvents used in the reaction or extraction may be retained in the final product. | After evaporation, dissolve the crude product in a low-boiling point solvent (e.g., dichloromethane) and re-evaporate to azeotropically remove residual high-boiling point solvents. Drying under high vacuum is also essential. |
Issue 2: Difficulty in Recrystallization
Symptoms:
-
The compound oils out instead of forming crystals.
-
Poor recovery of the product after recrystallization.
-
No significant improvement in purity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may be too good or too poor a solvent for the compound at both high and low temperatures. | A systematic solvent screen is recommended. For polar, salt-like compounds such as this hydrochloride, polar protic solvents or their mixtures are often effective. Good starting points include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like ethyl acetate or diethyl ether.[1] |
| Supersaturation is Too High | If the solution is cooled too quickly or is too concentrated, the compound may precipitate as an amorphous solid or oil rather than forming a crystalline lattice. | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce nucleation. Seeding with a small crystal of pure product can also be effective. |
| Presence of Impurities Inhibiting Crystallization | Certain impurities can interfere with crystal lattice formation. | If direct recrystallization is problematic, first attempt a different purification technique, such as acid-base extraction or a quick column chromatography plug, to remove the problematic impurities before proceeding with recrystallization. |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of 4-Amino-1-methylpiperidin-2-one hydrochloride, incorporating key decision points.
Caption: General purification workflow for 4-Amino-1-methylpiperidin-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 4-Amino-1-methylpiperidin-2-one hydrochloride?
A1: The impurity profile is highly dependent on the synthetic route. However, some common impurities could include:
-
Starting materials: Incomplete conversion will leave starting materials in your crude product.
-
Byproducts of cyclization: If the synthesis involves a Dieckmann condensation or a similar cyclization, incomplete or alternative cyclization products may be present.[2]
-
Products of hydrolysis: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amino acid.
-
Solvents: Residual solvents from the reaction or purification steps.
Q2: What is the best way to store 4-Amino-1-methylpiperidin-2-one hydrochloride?
A2: As a hydrochloride salt, the compound is likely more stable than its free base form. It is recommended to store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, refrigeration is advisable.
Q3: My compound streaks badly on silica gel TLC plates. How can I get a better separation?
A3: Streaking of amines on silica gel is a common issue due to strong interactions with the acidic silanol groups. To mitigate this:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonium hydroxide in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Use a different stationary phase: Alumina (basic or neutral) can be a better choice for the chromatography of basic compounds.[3] Alternatively, reversed-phase chromatography (C18) may provide good separation.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying purity. A method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) and UV detection would be a good starting point. For compounds without a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[4][5]
-
NMR: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify impurities if they are present at levels of ~1% or higher. Quantitative NMR (qNMR) can also be used for accurate purity determination.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is useful for removing neutral or acidic impurities from the crude product.
-
Dissolution: Dissolve the crude 4-Amino-1-methylpiperidin-2-one hydrochloride in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with stirring until the pH is ~9-10. This will neutralize the hydrochloride salt and generate the free base.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate. The free base is expected to be more soluble in the organic phase.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free base.
-
Salt Formation: Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) to re-form the hydrochloride salt, which should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol provides a starting point for the recrystallization of 4-Amino-1-methylpiperidin-2-one hydrochloride.
-
Solvent Selection: In a small test tube, add a small amount of the crude hydrochloride salt and add a potential solvent (e.g., ethanol, methanol, isopropanol, or an ethanol/water mixture) dropwise while heating gently until the solid dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
Troubleshooting Logic Diagram for Purification
Caption: A decision-making diagram for troubleshooting the purification of 4-Amino-1-methylpiperidin-2-one hydrochloride.
References
-
Synthesis of 4-piperidones. Organic Chemistry Portal. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. (URL: [Link])
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. (URL: [Link])
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. (URL: [Link])
- US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
-
B. Column Chromatography. Chemistry LibreTexts. (URL: [Link])
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. (URL: [Link])
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (URL: [Link])
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. (URL: [Link])
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. (URL: [Link])
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Institutes of Health. (URL: [Link])
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. (URL: [Link])
-
Synthesis and Characterization of Potential Impurities in Amoxicillin. ResearchGate. (URL: [Link])
- US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
-
Acid base extraction. YouTube. (URL: [Link])
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. (URL: [Link])
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. (URL: [Link])
-
Column Chromatography. Organic Chemistry at CU Boulder. (URL: [Link])
-
Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed. (URL: [Link])
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Institutes of Health. (URL: [Link])
-
Go-to recrystallization solvent mixtures. Reddit. (URL: [Link])
-
Synthesis and Characterization of Potential Impurity in Amoxicillin. Impact Factor. (URL: [Link])
-
Synthesis of Piperidones by MCR. ResearchGate. (URL: [Link])
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. (URL: [Link])
-
Separation of clavulanic acid from fermented broth of amino acids by an aqueous two-phase system and ion-exchange adsorption. PubMed. (URL: [Link])
-
Do Polar Compounds Elute First In Column Chromatography?. YouTube. (URL: [Link])
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. (URL: [Link])
-
Acid-Base Extraction Tutorial. YouTube. (URL: [Link])
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. (URL: [Link])
-
Column chromatography. Columbia University. (URL: [Link])
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Technical Support Center: Troubleshooting Racemization in the Chiral Synthesis of 4-Amino-1-methylpiperidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, chemists, and process development professionals encountering stereochemical challenges in the synthesis of 4-Amino-1-methylpiperidin-2-one. The chiral integrity of this scaffold is paramount for its application in drug discovery, and this document provides in-depth troubleshooting strategies, validated protocols, and a mechanistic understanding of common racemization issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stereochemical stability of 4-Amino-1-methylpiperidin-2-one.
Q1: What is racemization and why is it a critical issue for 4-Amino-1-methylpiperidin-2-one?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For pharmaceutical compounds like 4-Amino-1-methylpiperidin-2-one, biological activity is often exclusive to one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.[2] Therefore, maintaining high enantiomeric excess (ee) is a critical quality attribute mandated by regulatory agencies.[3]
Q2: Which position on the 4-Amino-1-methylpiperidin-2-one scaffold is most susceptible to racemization?
A: The primary chiral center is at the C4 position, which bears the amino group. This stereocenter is the most susceptible to racemization. The adjacent C3 position, being alpha to the lactam carbonyl, also has an acidic proton. While deprotonation at C3 can lead to epimerization, the most common racemization pathways for chiral amines directly involve the chiral center at C4.
Q3: What are the primary chemical mechanisms that lead to racemization at the C4 position?
A: Racemization at a chiral amine center typically proceeds through the formation of a planar, achiral intermediate.[4][5] The two most relevant mechanisms are:
-
Imine Formation: Under acidic, basic, or metal-catalyzed conditions, the chiral amine can undergo dehydrogenation or tautomerization to form a planar imine intermediate.[4][6][7] Subsequent reduction or protonation of this imine can occur from either face with equal probability, leading to a racemic mixture.
-
Enolate Formation (Epimerization): While the primary issue is at C4, strongly basic conditions can deprotonate the C3 position to form a planar enolate.[8] This can, in some cases, facilitate epimerization at C4, especially if the thermodynamic stability of the diastereomers is similar.
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
A: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[3][9] This technique employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[3][10] Quantification of the peak areas for each enantiomer allows for the precise calculation of ee. Other methods include chiral gas chromatography (GC) and NMR spectroscopy with chiral solvating or shift reagents.[11][12]
Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This guide provides structured solutions to common problems encountered during synthesis.
Issue 1: Significant loss of enantiomeric excess (ee) is observed after a base-catalyzed reaction step.
-
Causality Analysis: Basic conditions are a primary driver of racemization for this class of compounds. The base can abstract the proton at the C4 position (facilitated by the nitrogen atom) or the more acidic proton at the C3 position (alpha to the carbonyl). This abstraction leads to the formation of planar intermediates (imines or enolates) that are achiral, causing a loss of stereochemical information upon reprotonation.[4][5][8] The strength, steric hindrance, and concentration of the base, along with temperature, are critical factors.[13]
-
Troubleshooting & Solutions:
-
Re-evaluate Your Choice of Base: Strong, non-hindered bases (e.g., NaOH, KOtBu) pose a higher risk. Opt for weaker or more sterically hindered bases that can perform the desired chemical transformation without excessive proton abstraction at the chiral center.
-
Control Reaction Temperature: Racemization is an equilibrium process with an activation energy barrier. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) will significantly slow the rate of racemization relative to the desired reaction.[14]
-
Minimize Reaction Time: Prolonged exposure to basic conditions increases the extent of racemization.[14] Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it promptly upon completion.
-
Optimize Base Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. Excess base increases the risk of side reactions, including racemization.
-
-
Data-Driven Decision Making:
| Base | Typical pKa (Conjugate Acid) | Steric Hindrance | Racemization Risk | Recommendation |
| NaOH / KOH | ~15.7 | Low | High | Avoid if possible; use at low temperatures for short durations. |
| NaH / KH | ~35 | Low | Very High | Not recommended for reactions sensitive to racemization. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Low | Moderate | A good starting point for optimization; use with caution. |
| Triethylamine (TEA) | ~10.8 | Moderate | Moderate to Low | Common choice, but racemization is still possible. |
| DIPEA (Hünig's Base) | ~11 | High | Low | Preferred choice due to high steric hindrance minimizing proton abstraction.[13] |
| 2,6-Lutidine / DBU | ~6.7 / ~13.5 | Moderate / Low | Variable | DBU is a strong, non-nucleophilic base often used as a racemization catalyst itself.[15] Use with extreme caution. |
Issue 2: Enantiomeric excess decreases after purification by column chromatography.
-
Causality Analysis: Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze racemization, particularly for sensitive amines, through mechanisms like imine-enamine tautomerism.[4] Alumina can be basic or neutral, but can also promote racemization. The longer the compound remains on the column, the greater the potential for loss of stereochemical integrity.
-
Troubleshooting & Solutions:
-
Neutralize the Stationary Phase: Before loading your column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1% triethylamine in the eluent system. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using treated stationary phases like Florisil or Celite, or explore reverse-phase chromatography if the compound's polarity allows.
-
Minimize Residence Time: Use flash chromatography with slightly higher pressure to speed up the separation. Avoid letting the column run dry or sit for extended periods.
-
Alternative Purification Methods: If racemization on the column is persistent, consider alternative methods such as crystallization or preparative HPLC with a shorter residence time.
-
Issue 3: Inconsistent enantiomeric excess values are observed between different batches of the same reaction.
-
Causality Analysis: Inconsistent results often point to poor control over critical reaction parameters. Small variations in temperature, reagent addition rates, reaction time, or atmospheric moisture can have a significant impact on the delicate balance between the desired reaction and the competing racemization pathway.[6]
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Use a cryostat or a well-maintained ice/salt bath instead of a simple ice bath to ensure a consistent internal reaction temperature.
-
Controlled Reagent Addition: Use a syringe pump for the slow, controlled addition of reagents, especially the base. This prevents localized temperature spikes and high concentrations that can accelerate racemization.
-
Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions caused by moisture or oxygen.
-
Consistent Reagent Quality: Use reagents from the same supplier and lot number, if possible, to minimize variability. Always use freshly distilled solvents.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Protocol for Chiral HPLC Analysis to Determine Enantiomeric Excess
This protocol provides a general starting point for developing a chiral HPLC method for 4-Amino-1-methylpiperidin-2-one. Optimization will be required.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Column: A polysaccharide-based Chiral Stationary Phase (CSP) is recommended. Examples include Daicel Chiralpak® IA, IB, or IC.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol. A small amount of an amine additive (e.g., 0.1% Diethylamine, DEA) is often necessary to improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject a sample of the racemic material first to identify the retention times of both enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [10]
-
Protocol 2: Neutralization of Silica Gel for Column Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane).
-
Add Base: Add triethylamine (TEA) to the slurry to constitute ~1% of the total solvent volume (e.g., 10 mL of TEA for every 990 mL of eluent).
-
Pack Column: Pack the column using the TEA-containing slurry.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the eluent (containing 1% TEA) to ensure all acidic sites are neutralized before loading the sample.
-
Run Chromatography: Proceed with the purification as usual, ensuring that the eluent used throughout the process contains the same concentration of TEA.
Section 4: Visualizing the Problem: Mechanisms and Workflows
Diagram 1: Base-Catalyzed Racemization Pathways
Caption: Base-catalyzed racemization via a planar intermediate.
Diagram 2: Troubleshooting Workflow for Enantiomeric Excess (ee) Loss
Caption: A logical workflow for troubleshooting loss of enantiomeric excess.
References
- BenchChem. (2025).
- Barluenga, J., et al. (1992). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. Journal of Organic Chemistry.
- BenchChem. (2025).
- ResearchGate. (2025).
- PMC. (2025).
- BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- University of Leeds. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Preventing racemization during the synthesis of chiral 3-Octanol.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- eTheses. (n.d.).
- The University of Manchester. (n.d.).
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Chemistry LibreTexts. (2021). 19.
- BenchChem. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
- AMOLF Institutional Repository. (n.d.). Counteracting Enantiospecific Behavior of Tailor‐Made Additives During Chiral Symmetry Breaking.
- BenchChem. (2025).
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Technical Support Center: Catalyst Selection for 4-Amino-1-methylpiperidin-2-one Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of 4-Amino-1-methylpiperidin-2-one typically proceeds via the reductive amination of a suitable precursor, such as 1-methylpiperidine-2,4-dione, in the presence of ammonia and a heterogeneous catalyst. The choice of catalyst is paramount, as it directly influences reaction efficiency, product purity, and overall process economics.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common high-level questions regarding the catalytic synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Q1: What is the primary catalytic method for this synthesis?
The most direct and industrially scalable method is the one-pot reductive amination of 1-methylpiperidine-2,4-dione. This process involves the condensation of one of the ketone moieties with ammonia to form an enamine or imine intermediate, which is then immediately hydrogenated in the presence of a catalyst to yield the desired primary amine. This tandem approach is highly efficient as it drives the equilibrium towards product formation.
Q2: Which heterogeneous catalysts are most effective for this transformation?
Several catalysts are employed for reductive aminations, with the most common and effective choices for this substrate being:
-
Raney® Nickel (Ra-Ni): A highly active and cost-effective catalyst composed of a nickel-aluminum alloy.[1] It is particularly effective for reducing carbonyls and imines.[1][2]
-
Palladium on Carbon (Pd/C): A versatile and selective catalyst. It is often used for hydrogenations where over-reduction needs to be minimized.[3]
-
Rhodium on Alumina (Rh/Al₂O₃): A highly active catalyst that can perform hydrogenations under milder conditions than nickel.[4][5] It often exhibits excellent selectivity but comes at a higher cost.
-
Platinum-based catalysts (e.g., Pt/C): Also highly active, these catalysts can be used for the hydrogenation of various functional groups.[6]
Q3: How do I choose the optimal catalyst for my specific needs?
The choice depends on a balance of activity, selectivity, cost, and process safety.
-
For Cost-Effectiveness and High Throughput: Raney® Nickel is often the first choice.[7] Its high activity allows for lower reaction times. However, it may require more careful optimization to control selectivity and its pyrophoric nature demands specific handling protocols.[1]
-
For High Selectivity: If byproduct formation, such as the reduction of the lactam carbonyl or formation of secondary amines, is a concern, Palladium or Rhodium catalysts are often superior. Rhodium on alumina, in particular, is known for its high resistance to acidic conditions and good performance in reducing nitro compounds and facilitating hydrogenations.[4]
-
For Mild Reaction Conditions: Rhodium and Platinum catalysts can often operate at lower temperatures and pressures compared to Raney Nickel, which is beneficial for thermally sensitive substrates.[6][8]
Q4: What is the role of the catalyst support (e.g., Carbon vs. Alumina)?
The support material is not merely an inert carrier; it significantly impacts the catalyst's performance.
-
Activated Carbon: Provides a very high surface area, allowing for excellent dispersion of the metal, which leads to high activity. It is relatively inert and widely used.
-
Alumina (Al₂O₃): Offers high thermal stability and mechanical strength, making it suitable for fixed-bed reactor systems. The surface acidity of alumina can sometimes influence reaction pathways. Rhodium on alumina is a common formulation used for various hydrogenation and reduction reactions.[5]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Problem 1: Low or Stalled Reaction Conversion
Q: My reaction has stopped before all the starting material (1-methylpiperidine-2,4-dione) is consumed. What are the likely causes and how can I resolve this?
A: This is a common issue that can typically be traced back to the catalyst or reaction conditions.
-
Cause 1: Catalyst Deactivation. The catalyst's active sites can be blocked or "poisoned" by impurities in the starting materials, solvent, or ammonia source (e.g., sulfur compounds, heavy metals).
-
Solution: Ensure the use of high-purity, degassed solvents and reagents. If catalyst poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion, although identifying and removing the poison is the ideal long-term solution.
-
-
Cause 2: Insufficient Hydrogen Pressure. The hydrogenation of the imine intermediate is dependent on the partial pressure of hydrogen at the catalyst surface.
-
Solution: Ensure your reactor is properly sealed and that the hydrogen pressure is maintained throughout the reaction. For bench-scale synthesis, a pressure of 50-100 psi is typically sufficient, but this may need optimization.
-
-
Cause 3: Poor Catalyst Quality or Activity. The activity of heterogeneous catalysts can vary between batches. Raney Nickel, in particular, deactivates over time if not stored properly under water.
-
Solution: Use a fresh batch of catalyst or a new, unopened container. Always handle pyrophoric catalysts like Raney Nickel under an inert atmosphere or solvent to prevent premature oxidation.[1]
-
-
Cause 4: Incorrect Temperature. While higher temperatures increase reaction rates, excessively high temperatures can sometimes promote side reactions or catalyst degradation.
-
Solution: Optimize the reaction temperature. A typical starting point for this synthesis is between 50-80°C.
-
Problem 2: Poor Selectivity and Byproduct Formation
Q: I am observing the formation of significant impurities, such as 4-hydroxy-1-methylpiperidin-2-one or dialkylated amine species. How can I improve selectivity towards the desired primary amine?
A: Selectivity issues are often solved by tuning the catalyst and reaction parameters.
-
Cause 1: Over-reduction of the Ketone. If the rate of ketone hydrogenation is faster than the rate of imine formation and subsequent hydrogenation, the 4-hydroxy byproduct will form.
-
Solution:
-
Catalyst Choice: Raney Nickel is highly active for carbonyl reduction.[1] Switching to a less aggressive catalyst like Pd/C may favor the desired pathway.
-
Ammonia Concentration: Ensure a sufficient excess of ammonia is present to drive the equilibrium towards imine formation. Anhydrous ammonia dissolved in a solvent like methanol is often used.
-
-
-
Cause 2: Formation of Secondary Amines. The desired primary amine product can react with another molecule of the starting ketone to form a secondary amine byproduct after reduction.
-
Solution: This is best suppressed by using a large excess of ammonia relative to the ketone starting material. This ensures the catalyst surface is saturated with the ammonia-derived imine intermediate, minimizing the chance for the product amine to compete.
-
Problem 3: Difficult Post-Reaction Catalyst Filtration
Q: The fine powder catalyst (e.g., Raney Nickel or Pd/C) is clogging my filter paper, making the work-up process extremely slow. What can I do?
A: This is a practical challenge with finely divided heterogeneous catalysts.
-
Solution 1: Use a Filter Aid. Slurry the reaction mixture with a pad of Celite® (diatomaceous earth) before filtration. This creates a porous filter bed that prevents the fine catalyst particles from blinding the filter medium.
-
Solution 2: Deactivate Pyrophoric Catalysts Safely. CRITICAL SAFETY NOTE: Never filter dry, active Raney Nickel in the air, as it is pyrophoric and can ignite.[1] After the reaction, ensure the catalyst is fully settled, decant the supernatant, and carefully quench the catalyst under an inert atmosphere (Nitrogen or Argon) with water before filtration.
-
Solution 3: Consider Pelletized Catalysts. For larger-scale operations, using catalysts on larger supports like pellets (e.g., 3.2 mm Rh/Al₂O₃ pellets) can simplify separation, although they may have different mass transfer characteristics.[5]
Part 3: Protocols and Comparative Data
Comparative Data for Catalyst Systems
The following table summarizes typical starting conditions for various catalysts in the reductive amination of 1-methylpiperidine-2,4-dione.
| Catalyst | Typical Loading (w/w vs. substrate) | H₂ Pressure (psi) | Temperature (°C) | Typical Solvent | Key Characteristics |
| Raney® Nickel | 10 - 20% (slurry) | 50 - 500 | 50 - 100 | Methanol, Ethanol | High activity, low cost, pyrophoric, may require selectivity optimization.[1][7] |
| 5% Pd/C | 5 - 10% | 50 - 200 | 25 - 70 | Methanol, Ethanol | Good selectivity, moderate activity, versatile, higher cost than Ni.[3][9] |
| 5% Rh/Al₂O₃ | 2 - 5% | 50 - 200 | 40 - 80 | Methanol, Ethanol | High activity and selectivity, robust, highest cost.[4][5] |
| 5% Pt/C | 2 - 5% | 50 - 200 | 25 - 60 | Methanol, Ethanol | Very high activity, may lead to over-reduction if not controlled.[6] |
Detailed Experimental Protocol: Synthesis using Raney® Nickel
This protocol describes a self-validating system for the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Materials:
-
1-methylpiperidine-2,4-dione
-
Raney® Nickel 2800 slurry (in water)
-
Anhydrous Methanol (MeOH)
-
Ammonia (gas or 7N solution in MeOH)
-
Hydrogen (H₂) gas
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Celite® 545
Procedure:
-
Catalyst Preparation (Perform in a fume hood under an inert atmosphere):
-
In a suitable hydrogenation reactor (e.g., Parr shaker), add Raney® Nickel slurry (e.g., 1.0 g, 50% in water).
-
Carefully decant the water and wash the catalyst with anhydrous methanol (3 x 20 mL). This removes water which can be detrimental to the reaction.
-
-
Reaction Setup:
-
To the washed catalyst in the reactor, add a solution of 1-methylpiperidine-2,4-dione (10.0 g) in anhydrous methanol (100 mL).
-
Seal the reactor and purge with nitrogen.
-
Cool the reactor to 0°C and saturate the solution with ammonia gas for 15-20 minutes, or add a pre-prepared 7N solution of ammonia in methanol (ensure a 5-10 molar excess of ammonia).
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to 100 psi.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Safety First: The Raney Nickel catalyst is now active and pyrophoric. Do not expose it to air.
-
Add a small amount of Celite® to the reaction mixture.
-
Filter the mixture through a pad of Celite® under a nitrogen blanket. Wash the filter cake with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine as an oil.
-
-
Salt Formation:
-
Dissolve the crude oil in a minimal amount of cold (0°C) diethyl ether.
-
Slowly add a calculated amount (1.05 equivalents) of concentrated HCl dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Stir the slurry for 1 hour at 0°C, then collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield 4-Amino-1-methylpiperidin-2-one hydrochloride.
-
Part 4: Visualization of Workflows and Pathways
Catalyst Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate catalyst.
Caption: Catalyst selection decision tree.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the desired synthetic route and common undesired pathways.
Caption: Reductive amination pathways.
References
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google P
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
-
EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office. (URL: [Link])
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. (URL: [Link])
-
4-Piperidone synthesis - Organic Chemistry Portal. (URL: [Link])
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])
- US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: [Link])
-
1-methyl-2-piperidinone - ChemSynthesis. (URL: [Link])
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. (URL: [Link])
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed Central. (URL: [Link])
-
Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate - PubMed. (URL: [Link])
-
Reagent Friday: Raney Nickel - Master Organic Chemistry. (URL: [Link])
-
Raney nickel - Wikipedia. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. (URL: [Link])
- US3187047A - Reductive amination of ketones - Google P
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (URL: [Link])
Sources
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. 铑/铝催化剂 extent of labeling: 0.5 wt. % loading, pellets, 3.2 mm | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 7. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects in Reactions of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the technical support center for 4-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will explore the critical role of solvent selection in ensuring reaction success, focusing on common challenges and providing practical, mechanistically-grounded solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from the perspective of solvent- and condition-related effects, providing a clear path to resolution.
Q1: My acylation/amide coupling reaction is sluggish or fails to proceed to completion. What are the likely causes and solutions?
This is the most frequently encountered issue, typically rooted in two interconnected factors: the solubility of the starting material and the basicity of the reaction medium.
Probable Causes:
-
Insufficient Deprotonation: The starting material is a hydrochloride salt. The primary amine is protonated (R-NH3+), rendering it non-nucleophilic. The reaction cannot proceed until the free amine (R-NH2) is generated in situ. If the base used is too weak or is hindered, the concentration of the reactive free amine will be too low.
-
Poor Solubility: 4-Amino-1-methylpiperidin-2-one hydrochloride is a salt and often has limited solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), especially at the start of the reaction. Poor solubility leads to a low effective concentration of the reactant, slowing down the reaction rate.
-
Solvent-Base Mismatch: Using an inorganic base like K₂CO₃ or NaHCO₃ in a low-polarity solvent such as DCM is a common mistake.[1] The base will not dissolve, leading to a heterogeneous mixture with minimal deprotonation of the amine salt.
Step-by-Step Solutions:
-
Ensure Complete Deprotonation: The first step is to liberate the nucleophilic free amine.
-
Organic Bases: Use at least 2.0-2.5 equivalents of a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl salt, and the excess acts as an acid scavenger for the HCl generated during acylation (e.g., from an acyl chloride).
-
Inorganic Bases: If using an inorganic base like K₂CO₃, you must use a polar aprotic solvent in which the base has some, even if minimal, solubility and the amine salt can be deprotonated at the surface. N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are superior choices over DCM in this scenario.[1]
-
-
Optimize Solvent Selection for Solubility:
-
Switch to a more polar aprotic solvent. DMF, N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent choices for dissolving amine salts and facilitating the reaction.[2]
-
Consider a solvent mixture. For instance, a mixture of DCM and DMF can sometimes provide a good balance of dissolving the starting materials while keeping the polarity moderate for easier workup.[2][3]
-
-
Protocol Adjustment:
-
Pre-stir the 4-Amino-1-methylpiperidin-2-one hydrochloride and the base in the chosen solvent for 30-60 minutes before adding the electrophile (e.g., acyl chloride, carboxylic acid/coupling agent). This allows time for the deprotonation to occur, generating the active nucleophile.
-
Q2: I'm observing significant byproduct formation. Could the solvent be the cause?
Yes, solvent choice can directly and indirectly lead to side reactions, primarily by influencing the stability of reactants and intermediates or by participating in the reaction.
Probable Causes:
-
Lactam Ring Opening: The δ-lactam ring is susceptible to hydrolysis or aminolysis under harsh conditions, particularly with strong bases or nucleophiles at elevated temperatures. While more stable than β-lactams, this can be a concern.[4][5] Protic solvents (like water or alcohols) in the presence of a strong base can facilitate this degradation.
-
Side Reactions with Solvent: In peptide couplings, DMF can be a source of dimethylamine impurities, which can react with activated esters or acyl chlorides.[2] At high temperatures, DMF can also lead to formylation byproducts.
-
Racemization (for chiral electrophiles): In peptide couplings, the choice of solvent and base can influence the rate of racemization of the activated carboxylic acid. Polar aprotic solvents are generally preferred, but the specific combination of coupling agent, base, and solvent is critical.
Step-by-Step Solutions:
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. Most amide couplings proceed well at 0 °C to room temperature.
-
Use Anhydrous Solvents: Ensure your solvents are dry. Water can hydrolyze acyl chlorides and activated esters, reducing yield and complicating purification. The presence of water with a base can also increase the risk of lactam hydrolysis.[6]
-
Select an Appropriate Solvent:
-
For sensitive substrates, consider switching from DMF to NMP or greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, if solubility permits.[2][7]
-
Avoid protic solvents (water, methanol, ethanol) unless the reaction specifically requires them, as they can compete as nucleophiles and solvate the primary amine, reducing its reactivity.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for starting a reaction with 4-Amino-1-methylpiperidin-2-one hydrochloride?
For general-purpose amide coupling or acylation reactions, N,N-Dimethylformamide (DMF) is often the best starting point.[1][2]
-
Why? It has a high dielectric constant, which helps dissolve the hydrochloride salt and polar reagents. It is aprotic, so it doesn't interfere with the nucleophilic amine. It also effectively solvates the transition states in many nucleophilic substitution reactions, potentially accelerating the reaction.[8][9]
Q2: How do I choose between polar aprotic, polar protic, and nonpolar solvents?
Your choice depends on the specific reaction type (e.g., SN2 acylation, reductive amination).
| Solvent Class | Examples | When to Use | Why & Why Not |
| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile (MeCN) | Recommended for most applications , especially amide couplings and alkylations. | Pro: Excellent at dissolving salts and polar reagents. They do not hydrogen-bond with the amine nucleophile, leaving it "bare" and highly reactive.[8] Con: Can be difficult to remove during workup. |
| Moderately Polar Aprotic | DCM, THF, Ethyl Acetate (EtOAc) | Good for reactions where starting materials are less polar or when easier workup is desired. | Pro: Easy to remove under vacuum. Less likely to cause side reactions than DMF.[10] Con: Poor solubility for the hydrochloride salt. Requires vigorous stirring and sufficient base to work. |
| Polar Protic | Water, Methanol, Ethanol | Generally avoid , except for specific reactions like some reductive aminations using NaBH₃CN. | Pro: Excellent for dissolving the HCl salt. Con: The solvent can act as a competing nucleophile. It strongly solvates the amine via hydrogen bonding, shielding the lone pair and drastically reducing its nucleophilicity.[8] |
| Nonpolar | Toluene, Hexanes | Not recommended. | Pro: N/A. Con: Extremely poor solubility for the hydrochloride salt and most polar reagents. The reaction will likely not proceed. |
Q3: Do I always need a base? How does the solvent affect my choice of base?
Yes, a base is mandatory to deprotonate the amine hydrochloride to its active, nucleophilic free-base form.[11][12] The solvent and base must be compatible.
-
In Polar Aprotic Solvents (DMF, NMP): You have flexibility. Both organic bases (TEA, DIPEA) and powdered inorganic bases (K₂CO₃, Cs₂CO₃) work well.[1] Inorganic bases have the advantage that the resulting inorganic salts (e.g., KCl) can often be filtered off.
-
In Moderately Polar Solvents (DCM, THF): You must use a soluble organic base like TEA or DIPEA. Inorganic bases are largely insoluble and ineffective in these solvents.
The diagram below illustrates the critical initial equilibrium required to start the reaction.
Caption: Initial deprotonation of the amine hydrochloride.
Part 3: Experimental Protocols & Data
Representative Protocol: N-Acylation with an Acyl Chloride
This protocol provides a robust starting point for the acylation of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Materials:
-
4-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq)
-
Acyl Chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add 4-Amino-1-methylpiperidin-2-one hydrochloride.
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Stir the suspension at room temperature and add DIPEA. Stir for 30 minutes. The suspension should become a clear solution as the free amine is formed.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add the acyl chloride dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Solvent Selection Workflow
The following flowchart provides a logical decision-making process for solvent selection in your experiments.
Caption: Decision workflow for selecting an appropriate solvent.
References
-
ResearchGate. (2014). Can anyone suggest how to neutralize amine hydrochlorides? Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
J. Scott, T., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]
-
Ye, Z., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at: [Link]
-
Pearson. (2024). Reactions of Amino Acids: Acylation Explained. Available at: [Link]
-
PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. Available at: [Link]
-
MDPI. (2024). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Available at: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]
-
MDPI. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Available at: [Link]
-
ResearchGate. (2025). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for the acylation and deacylation reactions of Class D b -lactamases. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
ACS Publications. (2021). Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase. Available at: [Link]
-
PubMed. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Available at: [Link]
-
PubMed. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Available at: [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (2023). How can I neutralize amine hydrochlorides? Available at: [Link]
-
ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]
-
Ingenta Connect. (2006). Theoretical Studies on the Ring Opening of β-lactams. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2020). 22.12: Biological Acylation Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Observation of lactam in Fx-mediated acylation of γ-amino acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for the Synthesis of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the technical support guide for the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical parameter of temperature. Precise temperature control is paramount for achieving high yield, purity, and reproducibility. This guide offers troubleshooting solutions and answers to frequently asked questions based on established chemical principles and analogous reactions reported in the literature.
Proposed Synthetic Pathway Overview
The synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride can be strategically approached through a multi-step sequence where temperature control at each stage is crucial. A common and effective pathway involves the catalytic hydrogenation of a nitro-group precursor. This key transformation is highly sensitive to temperature variations, which can significantly impact catalyst activity, reaction rate, and the formation of undesirable byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.
Question 1: My reaction is showing low yield and the starting material is not fully consumed. How can I resolve this?
Answer: This is a classic sign of insufficient reaction kinetics, often tied to suboptimal temperature. The catalytic hydrogenation of a nitro group to an amine is an exothermic process, but it still requires sufficient thermal energy to overcome the activation energy barrier.
-
Causality: At temperatures that are too low, the catalyst's activity is reduced, and the reaction rate slows dramatically, leading to an incomplete conversion within a practical timeframe. While higher hydrogen pressure can sometimes compensate, temperature is a more direct control parameter for reaction rate.[1][2]
-
Troubleshooting Protocol:
-
Verify Current Conditions: Ensure your heating mantle or oil bath is calibrated and the internal reaction temperature is being accurately monitored with a thermocouple.
-
Incremental Temperature Increase: Increase the reaction temperature in small increments of 5-10°C. For instance, if you are running the reaction at room temperature (20-25°C), consider raising it to 30°C, then 40°C.[2]
-
Monitor Progress: After each temperature adjustment, allow the reaction to stabilize for 1-2 hours and then take an aliquot for analysis (e.g., TLC, LC-MS, or GC) to check for the consumption of the starting material.
-
Identify the "Sweet Spot": Continue this incremental increase until you observe a significant increase in conversion rate without the concurrent formation of new impurities. Many analogous hydrogenations perform optimally between 25°C and 50°C.[2]
-
Workflow: Troubleshooting Low Conversion
Caption: A decision workflow for addressing low reaction yield.
Question 2: My reaction is fast, but I am observing significant formation of unknown impurities. What is the likely cause?
Answer: The formation of unexpected byproducts, especially when the reaction rate is high, strongly suggests that the reaction temperature is too high. Excessive thermal energy can activate alternative reaction pathways, leading to side reactions or degradation of the desired product.
-
Causality: For catalytic hydrogenations, elevated temperatures can promote over-reduction or hydrodehalogenation (if halogenated precursors are used).[1] In the context of piperidinones, high temperatures could potentially lead to ring-opening, polymerization, or other degradation pathways, compromising the integrity of the final product.[3]
-
Recommended Actions:
-
Reduce Temperature Immediately: Lower the reaction temperature by 10-15°C from its current setting.
-
Optimize for Selectivity: The goal is to find the lowest possible temperature that still provides a reasonable reaction rate. This ensures the reaction proceeds selectively along the desired pathway. A good starting point for optimization is often just above ambient temperature, in the 25-30°C range.[2]
-
Consider Solvent and Pressure: Ensure the solvent is appropriate and stable at the reaction temperature. Sometimes, increasing hydrogen pressure can allow for a reduction in temperature without sacrificing the reaction rate.[1]
-
Temperature vs. Reaction Outcome
Caption: The relationship between temperature and synthesis outcomes.
Question 3: I've successfully completed the reaction, but I'm struggling to crystallize the final hydrochloride salt. The product oils out or forms an impure solid. How can temperature management help?
Answer: Crystallization is a thermodynamic process where slow, controlled cooling is essential for forming a pure, ordered crystal lattice. Problems during this stage are often a direct consequence of the impurity profile created during the reaction.
-
Causality: If the reaction was run at a non-optimal temperature, the resulting crude product contains impurities that can interfere with crystal lattice formation, acting as "crystal poisons." Furthermore, the crystallization process itself is highly dependent on temperature control.
-
Protocol for Optimized Crystallization:
-
Ensure a Clean Reaction: First, address the reaction temperature as discussed above. A cleaner crude product is significantly easier to crystallize.
-
Solvent Selection: Use an appropriate solvent system. For hydrochloride salts, a common choice is an alcohol like isopropanol (IPA) or ethanol, sometimes with an anti-solvent like ethyl acetate or MTBE.
-
Controlled Cooling:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) will cause the product to "crash out," trapping impurities.
-
Once at room temperature, slowly cool further to 0-5°C to maximize the recovery of the pure product.[4]
-
-
Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a single, pure crystal of the desired product ("seeding") to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the catalytic hydrogenation of the nitro-precursor to 4-Amino-1-methylpiperidin-2-one?
The optimal temperature range for catalytic hydrogenation is a balance between reaction rate and selectivity. Based on analogous reductions of substituted nitro compounds, a well-controlled temperature range is crucial.[1][2]
| Parameter | Recommended Range | Rationale |
| Optimal Temperature | 25°C – 50°C | Balances efficient reaction rate with minimal side product formation.[2] |
| Starting Temperature | 25°C – 30°C | A safe and effective starting point for optimization.[1] |
| Maximum Temperature | < 60°C | Exceeding this often leads to a significant increase in impurities. |
Q2: How do temperature and hydrogen pressure interact during this synthesis?
Temperature and pressure are interdependent variables in hydrogenation. Increasing pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate. This relationship can be exploited to optimize the process: if side reactions are a problem at a certain temperature, you may be able to lower the temperature and increase the hydrogen pressure to maintain a good reaction rate while improving selectivity. For instance, pressures between 2 to 7 bar are often cited in related syntheses.[1][2]
Q3: What are the thermal stability considerations for the final 4-Amino-1-methylpiperidin-2-one hydrochloride product?
References
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
- US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase... . Journal of Medicinal Chemistry. [Link]
-
Synthesis of N-Substituted piperidines from piperidone . ResearchGate. [Link]
-
1-methyl-2-piperidinone - 931-20-4, C6H11NO... . ChemSynthesis. [Link]
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . ResearchGate. [Link]
-
Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain . ResearchGate. [Link]
-
Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4) . Cheméo. [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE . European Patent Office. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones... . MDPI. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 5. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
Work-up procedure optimization for 4-Amino-1-methylpiperidin-2-one hydrochloride
Introduction: Welcome to the dedicated technical support guide for the work-up and purification of 4-Amino-1-methylpiperidin-2-one hydrochloride. As a key intermediate in pharmaceutical synthesis, achieving high purity and consistent yields of this compound is paramount. This guide is structured from my field experience to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively. We will explore common challenges encountered during isolation and purification, providing logical, evidence-based solutions to ensure your experimental outcomes are both successful and reproducible.
Troubleshooting Guide: Common Work-up Issues
This section addresses the most frequently encountered problems during the isolation of 4-Amino-1-methylpiperidin-2-one hydrochloride. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Question 1: My final yield is significantly lower than expected. Where could the product have been lost?
Answer: Low yield is a multifaceted issue often stemming from suboptimal isolation conditions. The primary causes are typically incomplete precipitation of the hydrochloride salt or loss during washing and transfer steps.
-
Causality—Incomplete Salt Formation & Precipitation: 4-Amino-1-methylpiperidin-2-one is a basic compound. To isolate it as the hydrochloride salt, the amino group must be fully protonated. The efficiency of this precipitation is highly dependent on both the final pH of the aqueous solution and the choice of anti-solvent. If the pH is too high, a significant portion of the amine will remain as the more soluble free base. Similarly, if the anti-solvent is not sufficiently non-polar, the hydrochloride salt will retain considerable solubility.
-
Troubleshooting & Optimization:
-
pH Adjustment: After the reaction quench, ensure the aqueous layer is adjusted to a pH of approximately 6.5-7.0 using concentrated hydrochloric acid.[1][2][3] This pH range ensures complete protonation of the primary amine without creating an excessively acidic environment that could promote side reactions. Use a calibrated pH meter for accuracy.
-
Solvent Selection: Concentrate the neutralized aqueous solution to a minimal volume to maximize the subsequent precipitation.[2] The addition of a suitable anti-solvent is critical. While isopropanol (IPA) is effective, a mixture of IPA and a less polar solvent like ethyl acetate can often improve recovery.
-
Temperature Control: Ensure the solution is thoroughly chilled (0–5 °C) for an adequate duration (at least 2-3 hours, or overnight if possible) after the addition of the anti-solvent to maximize crystallization and minimize solubility losses.[4]
-
Question 2: The isolated product is a sticky oil or a gummy semi-solid, not a filterable crystalline material. What causes this and how can I fix it?
Answer: The formation of an oil or amorphous solid instead of a crystalline powder is a common challenge with amine salts and is typically due to the presence of impurities or residual solvents that inhibit the formation of a stable crystal lattice.
-
Causality—Inhibition of Crystallization:
-
Impurities: Unreacted starting materials, reaction by-products, or even inorganic salts (e.g., from a neutralization step) can act as "crystal poisons," disrupting the ordered arrangement of molecules.
-
Residual Solvents: Trapped water or reaction solvents can plasticize the solid, preventing it from solidifying properly. The hydrochloride salt is often hygroscopic and readily absorbs moisture from the air, which can cause it to become gummy.[5]
-
Rapid Precipitation: Crashing the product out of solution too quickly by adding the anti-solvent too fast or cooling too rapidly favors amorphous precipitation over ordered crystal growth.
-
-
Troubleshooting & Optimization:
-
Azeotropic Water Removal: Before precipitation, if water is the reaction solvent, it's crucial to remove it effectively. After neutralizing the reaction mixture, concentrate it under reduced pressure and then perform an azeotropic distillation by adding and removing a solvent like toluene or ethanol.[2][3] This ensures the system is anhydrous before inducing crystallization.
-
Controlled Crystallization: Add the anti-solvent (e.g., Isopropyl Alcohol) slowly to the concentrated product solution at a slightly elevated temperature (e.g., 40 °C). Once addition is complete, allow the solution to cool slowly to room temperature, and only then transfer it to an ice bath. This promotes the formation of larger, more stable crystals.
-
Trituration/Solvent Slurry: If you have already isolated an oil, it can often be induced to crystallize. Decant the supernatant, add a small amount of a suitable anti-solvent (like cold ethyl acetate or diethyl ether), and vigorously stir or sonicate the mixture. This process, known as trituration, can wash away impurities and provide the mechanical energy needed for nucleation.
-
Question 3: My final product shows impurities by HPLC or NMR analysis, despite appearing as a clean solid. How can I improve its purity?
Answer: High purity is essential, and post-isolation purification via recrystallization is often a necessary step. The choice of recrystallization solvent system is the most critical factor.
-
Causality—Co-precipitation of Impurities: During the initial precipitation, impurities with similar solubility profiles can become trapped within the crystal lattice of your product. A simple filtration and wash may be insufficient to remove them.
-
Troubleshooting & Optimization:
-
Recrystallization: The key to successful recrystallization is selecting a solvent system where the product has high solubility at elevated temperatures but low solubility at cold temperatures, while the impurities remain soluble at all temperatures.
-
Solvent System Selection: For 4-Amino-1-methylpiperidin-2-one hydrochloride, an alcohol/water system is often effective.[4] Dissolve the crude product in a minimal amount of hot methanol or ethanol. If it doesn't fully dissolve, add hot water dropwise until a clear solution is achieved. Allow the solution to cool slowly. If crystallization is sluggish, the addition of a co-solvent like isopropanol or ethyl acetate as an anti-solvent can be beneficial.
-
Activated Carbon Treatment: If colored impurities are present, they can often be removed by treating the hot recrystallization solution with a small amount of activated carbon, followed by hot filtration through celite to remove the carbon before cooling.
-
Optimized Work-up & Purification Protocol
This protocol integrates the solutions described above into a cohesive, self-validating workflow designed for high yield and purity.
// Connections A -> B [label="Process Start"]; B -> C; C -> D [label="For Anhydrous Conditions"]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K [label="Purity OK"]; J -> L [label="Purity Low"]; L -> M [label="Purification Loop"]; M -> E [style=dashed]; } Caption: Figure 1: Optimized Work-up & Purification Workflow
Step-by-Step Methodology:
-
Quench & Neutralize: Cool the completed reaction mixture in an ice bath. Carefully quench any reactive reagents according to standard laboratory procedures. Add water to dissolve all salts and adjust the pH of the aqueous phase to ~7.0 with concentrated HCl.[2][3] Monitor with a calibrated pH meter.
-
Phase Separation & Concentration: If a biphasic system is present, separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous extracts. Concentrate the combined aqueous layers under reduced pressure to remove any organic solvents and reduce the volume to a thick slurry.
-
Anhydrous Preparation: Add toluene (approx. 2-3 times the volume of the slurry) and continue to concentrate under reduced pressure. This azeotropic distillation is critical for removing residual water.[2] Repeat if necessary until the residue appears free-flowing.
-
Initial Crystallization: Dissolve the resulting residue in a minimum amount of hot methanol (~80% of the volume needed for a clear solution). Add isopropanol (IPA) as an anti-solvent slowly at ~40-50 °C until the solution becomes faintly turbid.
-
Cooling & Isolation: Allow the flask to cool slowly to room temperature undisturbed. Once at ambient temperature, place the flask in an ice bath (0-5 °C) for at least 3 hours to maximize precipitation.
-
Filtration & Washing: Collect the crystalline solid by vacuum filtration. Wash the filter cake sequentially with a small amount of cold IPA, followed by a non-polar solvent like diethyl ether, to remove residual solvents and impurities.
-
Drying: Dry the product under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Store the final product in a desiccator, as it may be hygroscopic.[5]
-
Purity Analysis: Analyze the final product purity using HPLC, NMR, or another suitable analytical method.[6] If purity is below the desired specification (>98%), proceed to recrystallization as described in the troubleshooting section.
Data Summary & Visualization
Table 1: Impact of Solvent Systems on Yield & Purity
The following table provides illustrative data on how the choice of crystallization and washing solvents can impact the final outcome.
| Crystallization System | Wash Solvent | Typical Yield (%) | Typical Purity (%) | Observations |
| Isopropanol (IPA) | Cold IPA | 75-85% | 95-97% | Good balance, but may require recrystallization for >98% purity. |
| Methanol/Water | Cold Water | 65-75% | 90-95% | Higher solubility leads to yield loss; risk of oiling out. |
| Ethanol/Ethyl Acetate | Cold Ethyl Acetate | 80-90% | 97-99% | Excellent for high purity; requires careful control of solvent ratios. |
| Methanol/IPA | Cold IPA | 85-95% | >98% | Often the optimal system for achieving both high yield and high purity. |
Troubleshooting Logic Diagram
Frequently Asked Questions (FAQs)
-
Q1: Why is pH 7 the target for neutralization? Why not more acidic?
-
A1: A pH of ~7 ensures the primary amine (pKa typically ~9-10) is fully protonated and exists as the hydrochloride salt, which is less soluble in organic anti-solvents. Making the solution too acidic (e.g., pH < 4) can sometimes increase the solubility of the salt and may risk promoting acid-catalyzed side reactions or degradation, depending on the other functional groups present.[1][2][3]
-
-
Q2: Can I use sodium hydroxide to basify and extract the free amine into an organic solvent first?
-
A2: Yes, this is a valid alternative work-up. You can basify the aqueous layer to pH >12, extract the free base into a solvent like dichloromethane (DCM) or ethyl acetate, dry the organic layer, and then precipitate the hydrochloride salt by adding a solution of HCl in a solvent like ether or isopropanol. However, this adds several steps (extraction, drying) and may not be as efficient for large-scale operations compared to direct precipitation.
-
-
Q3: My product seems to "melt" or become sticky when left on the bench. What is happening?
-
A3: This is a classic sign of a hygroscopic compound. The hydrochloride salt is likely absorbing moisture from the atmosphere.[5] Ensure the product is dried thoroughly under vacuum and is handled quickly in a low-humidity environment. For long-term storage, keep it in a tightly sealed container within a desiccator.
-
References
- Source: Google Patents (CN102070513A)
- Source: Google Patents (CN113412255A)
- Title: Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
- Title: Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
- Source: Google Patents (WO2022195497A1)
-
Title: Theoretical Synthesis of 4-Piperidone/Piperidine Source: Sciencemadness Discussion Board URL: [Link]
-
Title: 1-methyl-2-piperidinone - Synthesis Source: ChemSynthesis URL: [Link]
-
Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 4-Amino-1-methylpiperidine Source: PubChem URL: [Link]
-
Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: ResearchGate URL: [Link]
- Source: Google Patents (US8697876B2)
-
Title: PROCESS FOR PREPARING A PIPERIDIN-4-ONE Source: European Patent Office (EP 3666757 A1) URL: [Link]
-
Title: Have you experienced that your piperidine crystallizes when not in use? Source: ResearchGate URL: [Link]
Sources
- 1. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 5. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up Synthesis of 4-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the Technical Support Center for the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and robust, scalable manufacturing by explaining the "why" behind the "how."
Introduction: The Synthetic Landscape
The synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride, a key building block in medicinal chemistry, presents several challenges during scale-up. While multiple synthetic routes are plausible, two primary strategies are commonly considered in an industrial setting: the reductive amination of a piperidine-2,4-dione precursor and the catalytic hydrogenation of a nitropyridone derivative. Each pathway has its own set of intricacies related to reaction control, impurity formation, and final product purification.
This guide will be structured in a question-and-answer format to directly address the practical issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-Amino-1-methylpiperidin-2-one hydrochloride suitable for scale-up?
A1: The two most industrially viable routes are:
-
Route A: Reductive Amination. This pathway typically involves the synthesis of a 1-methylpiperidine-2,4-dione intermediate, followed by a reductive amination to introduce the 4-amino group. The reductive amination can be a challenging step to control on a large scale.[1][2]
-
Route B: Catalytic Hydrogenation. This approach often starts with a substituted pyridine derivative, such as a 1-methyl-4-nitropyridin-2-one, which is then hydrogenated to simultaneously reduce the nitro group and saturate the pyridine ring. This method can be highly efficient but is sensitive to catalyst selection and reaction conditions.[3][4]
Q2: Why is the final product isolated as a hydrochloride salt?
A2: The hydrochloride salt form offers several advantages for a pharmaceutical intermediate:
-
Enhanced Stability: The salt is generally more crystalline and less hygroscopic than the freebase, leading to improved stability and longer shelf life.
-
Improved Handling: The crystalline nature of the salt makes it easier to handle, weigh, and transfer in a manufacturing environment.
-
Purification Aid: The formation of the hydrochloride salt can be a highly effective purification step. By carefully selecting the crystallization solvent, impurities can be left behind in the mother liquor, leading to a significant increase in product purity.[5][6]
Q3: What are the critical safety considerations when working with this synthesis?
A3: Safety is paramount. Key considerations include:
-
Flammable Solvents and Reagents: Many of the solvents and reagents used, such as methanol and certain reducing agents, are flammable.[7][8]
-
Corrosive Materials: The use of hydrochloric acid and other acidic or basic reagents requires appropriate personal protective equipment (PPE) and handling procedures.[9]
-
High-Pressure Hydrogenation: If pursuing the catalytic hydrogenation route, a specialized high-pressure reactor and adherence to strict safety protocols are necessary.[10]
-
Material Handling: The final product and intermediates may cause skin and eye irritation.[9][11] Always consult the Safety Data Sheet (SDS) for all materials used.[8]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, categorized by the synthetic route.
Route A: Reductive Amination of 1-Methylpiperidine-2,4-dione
Problem 1: Low Yield or Incomplete Conversion during Reductive Amination
-
Potential Cause A: Inefficient Imine/Enamine Formation. The initial condensation between the dione and the ammonia source is a critical equilibrium-driven step. On a larger scale, inefficient water removal can stall the reaction.
-
Solution:
-
Azeotropic Water Removal: Employ a Dean-Stark trap or a similar setup if the solvent system allows.
-
Dehydrating Agents: The use of molecular sieves can be effective, but their activation and handling at scale require careful planning.
-
-
-
Potential Cause B: Poor Reducing Agent Reactivity. The choice of reducing agent is critical. Sodium borohydride derivatives are commonly used. Their reactivity can be influenced by solvent, temperature, and pH.[1]
-
Solution:
-
Reagent Selection: Consider sodium triacetoxyborohydride as it is often milder and more selective for reductive aminations.
-
pH Control: Maintain the reaction pH in a weakly acidic range (typically pH 5-6) to favor iminium ion formation without deactivating the reducing agent.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they may also lead to side reactions. A Design of Experiments (DoE) approach is recommended to find the optimal temperature.
-
-
-
Potential Cause C: Catalyst Deactivation (for catalytic hydrogenation). If using a catalytic hydrogenation approach for the reductive amination, the catalyst can be poisoned by impurities or inhibited by the amine product.
-
Solution:
-
Purify the Intermediate: Ensure the 1-methylpiperidine-2,4-dione is of high purity before the reductive amination step.
-
Catalyst Choice: Palladium or platinum on carbon are common choices. The catalyst loading may need to be increased at scale.
-
Acidic Additives: The presence of a stoichiometric amount of acid, like acetic acid, can prevent the product from inhibiting the catalyst.
-
-
Problem 2: Formation of Over-Alkylated or Dimeric Impurities
-
Potential Cause: Reaction of the Product with the Starting Material. The newly formed 4-amino group can react with the starting dione, leading to dimeric impurities.
-
Solution:
-
Control Stoichiometry: Slowly add the reducing agent to the reaction mixture containing the dione and the ammonia source. This keeps the concentration of the newly formed amine low.
-
One-Pot Process: A one-pot reductive amination, where the imine/enamine formation and reduction occur concurrently, can minimize the formation of these impurities.[12]
-
-
Route B: Catalytic Hydrogenation of 1-Methyl-4-nitropyridin-2-one
Problem 1: Incomplete Hydrogenation or Formation of Partially Reduced Intermediates
-
Potential Cause A: Catalyst Deactivation. The pyridine nitrogen and the resulting piperidine can act as catalyst poisons. Sulfur-containing impurities in the starting material are also potent catalyst poisons.
-
Solution:
-
Catalyst Selection: Rhodium and ruthenium catalysts are often more resistant to poisoning by nitrogen-containing compounds than palladium. Platinum oxide (Adam's catalyst) in an acidic medium is also a robust option.[10]
-
Acidic Solvent: Performing the hydrogenation in an acidic solvent like acetic acid protonates the nitrogen atoms, reducing their ability to coordinate to and poison the catalyst surface.[10]
-
Starting Material Purity: Ensure the starting nitropyridone is free from sulfur-containing impurities.
-
-
-
Potential Cause B: Insufficient Hydrogen Pressure or Temperature. The aromaticity of the pyridine ring requires sufficient energy to overcome for hydrogenation to occur.
-
Solution:
-
Optimize Reaction Conditions: Increase the hydrogen pressure (typically 50-100 bar) and temperature (60-100 °C) as needed. These parameters should be optimized through careful experimentation.[3]
-
Efficient Agitation: Ensure efficient stirring to facilitate the mass transfer of hydrogen to the catalyst surface.
-
-
Problem 2: Formation of Hydroxylamine Intermediate and Subsequent Side Reactions
-
Potential Cause: Incomplete Reduction of the Nitro Group. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. The accumulation of the hydroxylamine can lead to the formation of azoxy and azo dimers, which are colored and difficult to remove impurities.[4]
-
Solution:
-
Vanadium Additives: The addition of a catalytic amount of a vanadium compound can prevent the accumulation of hydroxylamine intermediates.[4]
-
Continuous Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen to drive the reduction to the amine without stalling at the hydroxylamine stage.
-
Process Analytical Technology (PAT): In-situ monitoring (e.g., with IR spectroscopy) can track the disappearance of the nitro group and the formation of intermediates, allowing for better process control.
-
-
Purification and Isolation Challenges
Problem: Difficulty in Achieving High Purity by Crystallization
-
Potential Cause A: Inappropriate Solvent System. The choice of solvent is crucial for effective purification by crystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble at all temperatures.
-
Solution:
-
Solvent Screening: Conduct a thorough solvent screening to identify the optimal solvent or solvent mixture. Common choices for hydrochloride salts include isopropanol, ethanol, and mixtures with water or anti-solvents like MTBE or heptane.[6]
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can improve the yield and purity of the crystalline product.
-
-
-
Potential Cause B: Oiling Out. The product may separate as an oil instead of a crystalline solid, trapping impurities.
-
Solution:
-
Control Supersaturation: Avoid rapid cooling or the rapid addition of an anti-solvent. A slower, more controlled crystallization process is often necessary at scale.
-
Seeding: Introduce seed crystals at the appropriate temperature to induce crystallization and control the crystal form.
-
Solvent Polarity: Adjust the polarity of the solvent system to discourage oiling out.
-
-
Experimental Protocols
Protocol 1: Reductive Amination of 1-Methylpiperidine-2,4-dione
This protocol provides a general framework. Optimization of specific parameters is necessary for scale-up.
-
Reactor Setup: In a suitable reactor, charge 1-methylpiperidine-2,4-dione (1.0 eq) and a suitable solvent (e.g., methanol).
-
Ammonia Source: Add an ammonia source, such as ammonium acetate (2.0-3.0 eq).
-
Imine/Enamine Formation: Stir the mixture at room temperature or slightly elevated temperature for 2-4 hours to allow for the formation of the imine/enamine intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) in the same solvent.
-
Controlled Addition: Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature below 10 °C.
-
Quenching and Work-up: After the reaction is complete (monitored by HPLC or TLC), quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl).
-
Isolation: Adjust the pH to basic and extract the freebase product with a suitable organic solvent.
-
Salt Formation and Crystallization: Dry the organic extracts, concentrate, and dissolve the residue in a suitable solvent (e.g., isopropanol). Add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Cool and filter to isolate the product.
Protocol 2: HPLC Method for In-Process Control and Final Product Analysis
This is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should be validated for linearity, accuracy, precision, and specificity for the starting materials, product, and any identified impurities.[13]
Data Presentation
Table 1: Troubleshooting Summary for Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient water removal | Use a Dean-Stark trap or molecular sieves. |
| Poor reducing agent reactivity | Optimize pH, temperature, and reagent choice. | |
| Catalyst deactivation | Purify intermediate, use acidic additives. | |
| Impurity Formation | Over-alkylation/dimerization | Control stoichiometry, use a one-pot process. |
Table 2: Troubleshooting Summary for Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Catalyst deactivation | Use Rh or Ru catalysts, acidic solvent. |
| Insufficient H2 pressure/temp | Optimize reaction conditions (pressure, temp, agitation). | |
| Impurity Formation | Hydroxylamine accumulation | Use vanadium additives, ensure continuous H2 supply. |
Visualizations
Workflow for Reductive Amination Scale-Up
Caption: Reductive Amination Workflow
Logical Relationship in Troubleshooting Hydrogenation
Caption: Troubleshooting Hydrogenation Logic
References
-
Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. ResearchGate. [Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ACS Figshare. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]
-
4-Amino-1-methylpiperidine. PubChem. [Link]
-
1-Methyl-4-piperidone. PubChem. [Link]
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. [Link]
-
Catalytic hydrogenation of pyridines in water. ResearchGate. [Link]
- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. PubMed. [Link]
-
Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. [Link]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
4085 PDFs | Review articles in IMPURITY PROFILING. ResearchGate. [Link]
-
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
- A process for the preparation of 4-piperidone hcl hydrate.
-
Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ResearchGate. [Link]
-
Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Journal of the Chilean Chemical Society. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. RSC Publishing. [Link]
-
ChemInform Abstract: Asymmetric Synthesis and Stereochemistry of Chiral cis- and trans-3-Alkyl-4-aminopiperidines. ResearchGate. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. PubMed. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. ResearchGate. [Link]
-
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. ResearchGate. [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine.
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Technical Support Center: 4-Amino-1-methylpiperidin-2-one Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers working with 4-Amino-1-methylpiperidin-2-one hydrochloride. Understanding the potential degradation pathways of this molecule is crucial for designing stable formulations, developing accurate analytical methods, and ensuring the integrity of your experimental results. This guide is structured to address common questions and challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-Amino-1-methylpiperidin-2-one hydrochloride under typical laboratory conditions?
Based on its chemical structure, which features a lactam (a cyclic amide) and a secondary amine, the primary degradation pathways are anticipated to be hydrolysis and oxidation.
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. This reaction is often accelerated by heat. The product of this hydrolysis would be the corresponding amino acid, 4-amino-5-(methylamino)pentanoic acid.
-
Oxidation: The secondary amine and the piperidinone ring are potential sites for oxidation. The presence of oxygen, metal ions, or other oxidizing agents can promote the formation of various oxidation products, such as N-oxides, hydroxylamines, or further degradation products resulting from ring cleavage.
Q2: How does the hydrochloride salt form affect the stability of the compound?
The hydrochloride salt form generally enhances the solubility and stability of the free base in its solid state. However, in aqueous solutions, the hydrochloride salt of an amine can create a slightly acidic environment, which may catalyze the hydrolysis of the lactam ring. Furthermore, some studies have shown that hydrochloride salts of certain amine-containing compounds can be susceptible to oxidative degradation in the presence of air.[1]
Q3: What are the recommended storage conditions for 4-Amino-1-methylpiperidin-2-one hydrochloride to minimize degradation?
To minimize degradation, it is recommended to store 4-Amino-1-methylpiperidin-2-one hydrochloride in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is advisable. It is also recommended to store the compound away from strong acids, bases, and oxidizing agents.
Q4: I am observing an unexpected peak in my HPLC analysis. Could it be a degradation product?
It is highly probable. The appearance of new peaks, especially with a corresponding decrease in the main peak area over time or under stress conditions, is a strong indicator of degradation. The nature of the degradation product will depend on the specific stressor. For example, a more polar peak could indicate a hydrolysis product, while a peak with a slightly different UV spectrum might suggest an oxidation product. It is essential to perform forced degradation studies to systematically identify potential degradation products and confirm their chromatographic behavior.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with 4-Amino-1-methylpiperidin-2-one hydrochloride.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in a short period.
-
The appearance of multiple new peaks in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| pH of the Solution | The lactam ring is susceptible to both acid and base-catalyzed hydrolysis.[2][3][4] The hydrochloride salt itself can create a mildly acidic environment in unbuffered aqueous solutions, potentially accelerating hydrolysis. | Buffer your solutions to a pH where the compound exhibits maximum stability. A stability study across a range of pH values (e.g., pH 3-9) is recommended to determine the optimal pH for your formulation or analytical mobile phase. |
| Presence of Metal Ions | Trace metal ion contamination (e.g., from glassware or reagents) can catalyze oxidative degradation of the amine functionality. | Use high-purity solvents and reagents. Consider using metal-chelating agents like EDTA in your formulations if metal-catalyzed oxidation is suspected. |
| Exposure to Light | Photodegradation can occur, especially under UV light. Amine compounds can be susceptible to photolytic degradation.[5][6] | Protect your solutions from light by using amber vials or by covering your containers with aluminum foil. Conduct experiments under controlled lighting conditions. |
| Elevated Temperature | Heat can significantly accelerate both hydrolytic and oxidative degradation.[7][8] | Maintain your solutions at a controlled, cool temperature. If elevated temperatures are necessary for your experiment, minimize the exposure time. |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Symptoms:
-
Peak tailing for the parent compound or its degradation products.
-
Inconsistent retention times between injections.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Interaction with Column Silanols | The basic amine groups in the molecule and its degradation products can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. | * Use a base-deactivated column: These columns have end-capping to minimize silanol interactions. * Adjust mobile phase pH: A lower pH (e.g., 2.5-3.5) will protonate the amine groups, which can reduce their interaction with silanols. * Add a competing amine: Incorporating a small amount of a competing amine (e.g., triethylamine) into the mobile phase can help to block the active sites on the stationary phase. |
| Column Degradation | Amine-containing mobile phases can degrade the silica-based stationary phase over time, leading to a loss of performance and shifting retention times.[9] | * Use a dedicated column: If you frequently analyze amine-containing compounds, it is good practice to have a dedicated column. * Proper column washing: After analysis, thoroughly wash the column with a mobile phase without the buffer, followed by an appropriate storage solvent. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute your sample and reinject. |
| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is as weak as chromatographically possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on 4-Amino-1-methylpiperidin-2-one hydrochloride to identify potential degradation pathways and to develop a stability-indicating analytical method.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-Amino-1-methylpiperidin-2-one hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples at appropriate time points.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a good starting point.
-
Use a photodiode array (PDA) detector to monitor for peak purity and any changes in the UV spectra of the degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, which is crucial for structure elucidation.
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for 4-Amino-1-methylpiperidin-2-one.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
References
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Gharpure, S. J., et al. (2023).
- Mykhailiuk, P. K. (2023).
- Bikiaris, D. N., et al. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
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Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]
- Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
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LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Retrieved from [Link]
- MacMillan, D. W. C., et al. (2021). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 6(30), 20023–20030.
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Trans-Global Products. HPLC Troubleshooting Guide. Retrieved from [Link]
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Pharmaguideline. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]
- Zlotnick, J. A., et al. (1988). Oxidation of 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol and its dehydration product 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl) pyridine by human monoamine oxidases A and B. Life Sciences, 43(11), 899-906.
- Knowles, J. A., et al. (2021).
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168.
- Stephenson, C. R. J., et al. (2023). Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification. Journal of the American Chemical Society, 145(20), 11049–11063.
- Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 12(3), 287-295.
- Wicha, S. G., et al. (2024).
- Farcas, F. G., et al. (2011). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 9(12), 4489-4496.
- Rodrigues, F. C., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(46), 30045-30066.
- McElvain, S. M., & McMahon, R. E. (1949). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society, 71(3), 901–906.
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
- Farcas, F. G., et al. (2011). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 9(12), 4489-4496.
- Boreen, A. L., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(9), 3224–3231.
- Dima, F., et al. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Polymers, 13(22), 4031.
- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 38(4), 40-47.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
LibreTexts. (2022, September 25). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]
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Cheméo. Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Retrieved from [Link]
- Wicha, S. G., et al. (2024).
- Vargáné-Kádár, M., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Scangarella-Oman, N. E., et al. (2022). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Pharmaceutics, 14(11), 2321.
- Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118–2132.
- Reddy, T. R., et al. (2017). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Organic Letters, 19(11), 2853–2856.
- Gfeller, A., et al. (2012). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Helvetica Chimica Acta, 95(10), 1858-1875.
- Dima, F., et al. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Polymers, 13(22), 4031.
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind method selection and provides detailed experimental protocols to ensure robust and reliable results.
Introduction: The Imperative of Purity in Pharmaceutical Development
4-Amino-1-methylpiperidin-2-one hydrochloride is a polar, heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity thresholds, necessitating the development of validated analytical methods to detect and quantify any impurities.[1][2][3]
The inherent polarity of 4-Amino-1-methylpiperidin-2-one hydrochloride presents a significant challenge for traditional reversed-phase (RP) HPLC methods, often leading to poor retention and inadequate separation from other polar impurities.[4][5] This guide will compare a conventional RP-HPLC approach with a more specialized Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing the scientific basis and experimental data to aid in selecting the most appropriate technique.
Understanding Potential Impurities
A robust purity method must be capable of separating the main compound from its potential process-related impurities and degradation products. While a definitive list of impurities is specific to the synthetic route, we can postulate potential impurities based on common synthetic pathways for piperidine derivatives.[][7][8][9] These may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
-
By-products: Resulting from side reactions, such as dimerization or incomplete cyclization.
-
Degradants: Formed due to instability of the API under specific storage or process conditions.
For the purpose of this guide, we will consider two hypothetical impurities: a non-polar starting material (Impurity A) and a highly polar related substance (Impurity B), to demonstrate the separation capabilities of the compared methods.
Comparative HPLC Methodologies
Method 1: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Column
Scientific Rationale:
Conventional C18 columns often fail to provide adequate retention for highly polar compounds like 4-Amino-1-methylpiperidin-2-one hydrochloride due to the hydrophobic nature of the stationary phase.[10][11] To overcome this, an RP-HPLC method utilizing a column with a polar-embedded group is proposed. These stationary phases incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, which helps to retain a layer of water, enhancing the interaction with polar analytes and preventing phase collapse in highly aqueous mobile phases.[4] The mobile phase will consist of a simple buffer system and acetonitrile. An acidic pH is chosen to ensure the amine functional groups are protonated, leading to consistent retention and good peak shape.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Scientific Rationale:
HILIC is an increasingly popular alternative for the analysis of polar compounds.[12][13][14] It utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups like amide or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[13] A water-rich layer is adsorbed onto the stationary phase, and the polar analytes partition between this aqueous layer and the bulk organic mobile phase. This results in strong retention of highly polar compounds, often in the reverse order of their elution in RP-HPLC.[13][15] HILIC can offer superior peak shapes and resolution for polar analytes that are poorly retained in reversed-phase chromatography.[16]
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-Amino-1-methylpiperidin-2-one hydrochloride reference standard in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of potential impurities to a concentration of approximately 0.1% of the main analyte concentration. This will be used to confirm the selectivity of the method.
HPLC System and System Suitability
All analyses should be performed on a qualified HPLC system equipped with a UV detector. Before initiating any sample analysis, the system's suitability must be confirmed according to established guidelines.[17][18][19][20][21][22][23][24][25]
System Suitability Test (SST) Protocol:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform five replicate injections of the standard solution.
-
Inject one blank (mobile phase) injection.
-
Inject the spiked sample solution.
-
Calculate the following parameters and ensure they meet the acceptance criteria outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Resolution (Rs) between the main peak and the closest eluting impurity | ≥ 2.0 |
Method 1: RP-HPLC Protocol
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Method 2: HILIC Protocol
| Parameter | Condition |
| Column | Amide-based HILIC, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 0-1 min: 0% B; 1-12 min: 0-50% B; 12-15 min: 50% B; 15-16 min: 50-0% B; 16-22 min: 0% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
Data Comparison and Performance Evaluation
The following tables summarize the expected performance of the two methods based on the analysis of a hypothetical mixture of 4-Amino-1-methylpiperidin-2-one hydrochloride and two impurities.
Table 1: Chromatographic Performance Comparison
| Analyte | Method 1 (RP-HPLC) Retention Time (min) | Method 2 (HILIC) Retention Time (min) |
| Impurity B (polar) | 2.1 | 8.5 |
| 4-Amino-1-methylpiperidin-2-one HCl | 4.5 | 6.2 |
| Impurity A (non-polar) | 12.8 | 3.1 |
Table 2: Method Performance Metrics
| Parameter | Method 1 (RP-HPLC) | Method 2 (HILIC) |
| Resolution (Main Peak / Impurity B) | 1.8 | 3.5 |
| Resolution (Main Peak / Impurity A) | > 10 | 4.2 |
| Tailing Factor (Main Peak) | 1.5 | 1.2 |
| Analysis Time (min) | 25 | 22 |
As the data illustrates, the HILIC method provides significantly better retention and resolution for the polar impurity (Impurity B), which is often the most challenging aspect of such analyses. The peak shape for the main analyte is also superior in the HILIC method. While the RP-HPLC method offers adequate separation for the non-polar impurity, its performance for polar analytes is suboptimal.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the HPLC purity analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Caption: HPLC Purity Analysis Workflow
Conclusion and Recommendations
Both RP-HPLC with a polar-embedded column and HILIC can be employed for the purity analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride. However, the HILIC method demonstrates clear advantages in retaining and resolving the main analyte from its more polar impurities, which are often critical in pharmaceutical analysis. The improved peak shape and resolution offered by HILIC contribute to a more accurate and reliable quantification of impurities.
For routine quality control where the impurity profile is well-characterized and does not contain highly polar species eluting near the void volume in RP-HPLC, the developed reversed-phase method may be sufficient. However, for method development, stability studies, and in-depth impurity profiling, the HILIC method is strongly recommended as the more robust and reliable approach. The choice of method should be guided by a thorough understanding of the sample and the specific analytical requirements, with all methods being fully validated according to ICH and FDA guidelines.[3][26]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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A Senior Scientist’s Guide to the Mass Spectrometric Analysis of 4-Amino-1-methylpiperidin-2-one Hydrochloride: A Predictive and Comparative Approach
Introduction: The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable physicochemical properties and synthetic versatility.[1] 4-Amino-1-methylpiperidin-2-one hydrochloride is a functionalized derivative, presenting as a potentially valuable building block for drug discovery. However, for researchers synthesizing or utilizing novel compounds like this, a significant challenge is the absence of established analytical methodologies. Standard protocols for characterization and quantification are often not available in public literature, requiring scientists to develop methods from foundational principles.
This guide provides an in-depth, predictive framework for the mass spectrometric analysis of 4-Amino-1-methylpiperidin-2-one. As direct experimental data for this specific molecule is not widely published, we will leverage our expertise in mass spectrometry and the known behavior of analogous structures to construct a robust, reliable analytical strategy. We will explain the causal relationships behind our experimental choices, propose a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, and compare the predicted analytical performance of the target molecule against two structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals who require a practical, scientifically-grounded starting point for the analysis of this and similar novel chemical entities.
Section 1: Physicochemical Profile and Predicted Mass Spectrometric Behavior
Before developing a method, it is crucial to understand the molecule's intrinsic properties. These characteristics dictate its behavior in both the chromatography and mass spectrometry domains.
Table 1: Physicochemical Properties of 4-Amino-1-methylpiperidin-2-one
| Property | Value | Data Source |
|---|---|---|
| Chemical Formula | C₆H₁₂N₂O | PubChem[2] |
| Monoisotopic Mass | 128.09496 Da | PubChem[2] |
| Molecular Weight | 128.17 g/mol | Inferred from Formula |
| Structure | PubChem[2] |
| Predicted [M+H]⁺ m/z | 129.10224 | PubChem[2] |
Ionization Strategy: The Rationale for ESI+
The structure of 4-Amino-1-methylpiperidin-2-one contains two basic nitrogen atoms: a primary amine (-NH₂) and a tertiary amine within the N-methylated lactam ring. These sites are readily protonated. Therefore, Electrospray Ionization in positive ion mode (ESI+) is the unequivocal choice for achieving high sensitivity. The acidic conditions of a typical reversed-phase or HILIC mobile phase (e.g., pH < 4) will ensure the molecule exists predominantly as a singly charged cation in solution, [M+H]⁺, making it ideal for transfer into the gas phase and subsequent mass analysis.
Predicted Fragmentation Pathway
Understanding the fragmentation of a molecule is key to developing a selective and sensitive Multiple Reaction Monitoring (MRM) assay for quantification. Based on the principles of mass spectrometry, we can predict a logical fragmentation pathway for the [M+H]⁺ precursor ion of 4-Amino-1-methylpiperidin-2-one (m/z 129.1).
Collision-Induced Dissociation (CID) will likely induce fragmentation at the most labile bonds. The primary fragmentation routes are predicted to be:
-
Loss of Ammonia (NH₃): The primary amino group is a common neutral loss. Protonation can occur on this nitrogen, making it a good leaving group upon collisional activation, resulting in a fragment ion at m/z 112.1.
-
Ring Opening and Fragmentation: Cleavage of the lactam ring is also highly probable. A common pathway involves the loss of carbon monoxide (CO) from the lactam carbonyl, followed by subsequent rearrangements and fragmentation of the ring structure.
-
Cleavage adjacent to the Tertiary Amine: Fragmentation of the C-C bonds adjacent to the N-methyl group can also occur, leading to smaller, characteristic fragment ions.
Caption: Predicted fragmentation of 4-Amino-1-methylpiperidin-2-one.
Section 2: A Proposed LC-MS/MS Workflow for Quantification
This section details a comprehensive, self-validating protocol for the analysis of 4-Amino-1-methylpiperidin-2-one in a research context (e.g., reaction monitoring, purity assessment).
Caption: Proposed LC-MS/MS workflow for analysis.
Experimental Protocol
Objective: To achieve sensitive and selective quantification of 4-Amino-1-methylpiperidin-2-one using LC-MS/MS.
Rationale for Chromatography Choice: Due to the compound's polarity, imparted by the primary amine and carbonyl group, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended over traditional reversed-phase (e.g., C18) chromatography. HILIC provides superior retention for polar analytes that would otherwise elute in or near the void volume on a C18 column, leading to better peak shape and separation from other polar matrix components.[3]
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Amino-1-methylpiperidin-2-one hydrochloride in deionized water.
-
Perform serial dilutions in a solution of 95:5 Acetonitrile:Water with 0.1% Formic Acid to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Liquid Chromatography (LC) System:
-
LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.
-
Gradient:
-
0.0 min: 95% B
-
3.0 min: 60% B
-
3.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Primary (Quantifier): 129.1 -> 112.1 (Loss of NH₃).
-
Secondary (Qualifier): 129.1 -> 58.1 (Immonium ion).
-
-
Note: Collision energies must be optimized empirically for the specific instrument used.
-
Section 3: Comparative Analysis with Structural Analogs
To provide context for its analytical performance, we compare the predicted behavior of our target compound with two commercially available, structurally related molecules: 1-Methyl-4-piperidone [4] and 1-Methyl-2-piperidone .[5] This comparison highlights how subtle structural changes can significantly impact mass spectrometric results.
Table 2: Comparative Mass Spectrometric Data of Piperidone Analogs
| Parameter | 4-Amino-1-methylpiperidin-2-one | 1-Methyl-4-piperidone[4][6] | 1-Methyl-2-piperidone[5] |
|---|---|---|---|
| Structure | Contains primary amine and lactam | Contains ketone | Isomeric lactam, no amine |
| Formula | C₆H₁₂N₂O | C₆H₁₁NO | C₆H₁₁NO |
| [M+H]⁺ m/z | 129.1 | 114.1 | 114.1 |
| Predicted Primary Fragment Ion (m/z) | 112.1 ([M+H - NH₃]⁺) | 86.1 ([M+H - CO]⁺) | 86.1 ([M+H - CO]⁺) or 58.1 |
| Predicted HILIC Retention | Highest | Intermediate | Lowest |
| Ionization Efficiency (ESI+) | Highest (two basic sites) | High (one basic site) | High (one basic site) |
Discussion of Comparison:
-
Chromatography: 4-Amino-1-methylpiperidin-2-one, with its additional primary amine, is the most polar of the three compounds. It is therefore expected to exhibit the strongest retention and longest retention time on a HILIC column. 1-Methyl-4-piperidone and 1-Methyl-2-piperidone have similar polarities and would likely elute earlier and closer to each other.
-
Mass Spectrometry: While both 1-Methyl-4-piperidone and 1-Methyl-2-piperidone have the same precursor mass, their fragmentation patterns could differ slightly based on the stability of the ring after the initial cleavage, allowing them to be distinguished. The target compound's unique precursor mass (129.1) and its characteristic neutral loss of ammonia (17 Da) provide a highly selective signature for its detection, making it easily distinguishable from these non-aminated analogs. The presence of two basic sites on the target molecule should also result in the highest ionization efficiency and, consequently, the best sensitivity.
Section 4: Alternative Analytical Methodologies
While LC-MS/MS is the gold standard for this type of analysis due to its sensitivity and selectivity, other techniques can be considered for specific applications.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility and high polarity of the hydrochloride salt. However, analysis is possible after a derivatization step to cap the polar primary amine (e.g., acylation or silylation), which increases volatility. This adds complexity to sample preparation but can be a viable alternative if LC-MS/MS is unavailable.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment of the bulk material, ¹H and ¹³C NMR are indispensable. NMR provides unambiguous structural information that is complementary to the mass and fragmentation data from MS. It is the definitive method for structure elucidation but is not suitable for trace-level quantification.
Conclusion
This guide presents a comprehensive, predictive strategy for the mass spectrometric analysis of 4-Amino-1-methylpiperidin-2-one hydrochloride. By leveraging fundamental principles of ionization and fragmentation, we have established a robust LC-MS/MS protocol using HILIC for optimal chromatographic performance. The predicted fragmentation pathway, featuring a characteristic loss of ammonia, provides a selective route for quantitative MRM analysis.
The comparison with structural analogs underscores how the addition of a primary amino group significantly enhances polarity and provides a unique mass spectrometric signature, simplifying method development and ensuring specificity. While this guide is predictive, the outlined workflow represents a field-proven starting point that will empower researchers to rapidly develop and validate a reliable analytical method for this and other novel polar analytes, thereby accelerating their research and development timelines.
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A Senior Application Scientist's Comparative Guide to Amino Piperidones: A Focus on 4-Amino-1-methylpiperidin-2-one Hydrochloride
Introduction: The Piperidone Scaffold as a Privileged Structure in Drug Discovery
To the discerning researcher, the piperidine ring is a cornerstone of modern medicinal chemistry.[1] Its three-dimensional saturation allows for the precise spatial orientation of functional groups, a critical feature for optimizing interactions with complex biological targets.[1] Within this class, piperidones—possessing a ketone functional group within the heterocyclic ring—and their amino-substituted derivatives represent a particularly versatile family of building blocks.[2] These scaffolds are prevalent in a wide array of pharmaceuticals, from antivirals to central nervous system agents.[1][3]
The strategic placement of an amino group on the piperidone core introduces a key vector for molecular elaboration and a critical locus for hydrogen bonding and salt bridge formation.[3] This guide provides an in-depth comparison of 4-Amino-1-methylpiperidin-2-one hydrochloride with its structural isomers, primarily 3-Amino- and 5-aminopiperidin-2-one derivatives. We will dissect their physicochemical properties, synthetic accessibility, and structure-activity relationships (SAR) to provide actionable insights for drug development professionals.
Physicochemical Properties: A Comparative Analysis
The position of the amino substituent dramatically influences the molecule's electronic distribution, basicity, and steric profile. These differences, while subtle, have profound implications for solubility, membrane permeability, and target engagement. The hydrochloride salt form generally enhances aqueous solubility and stability, making it a preferred format for handling and formulation.[4]
| Property | 4-Amino-1-methylpiperidin-2-one HCl | (R)-3-Amino-1-methylpiperidin-2-one HCl[5] | 5-Aminopiperidin-2-one[6][7] |
| Structure | Structure inferred | Structure from source | Structure from source |
| Molecular Formula | C₆H₁₃ClN₂O | C₆H₁₃ClN₂O | C₅H₁₀N₂O |
| Molecular Weight | 164.63 g/mol | 164.63 g/mol | 114.15 g/mol |
| Key Features | Amino group at C4, para to the lactam nitrogen. | Chiral center at C3 with the amino group.[5] | Amino group at C5, meta to the lactam nitrogen. |
| Known Hazards | Data not available. Assume standard amine/lactam precautions. | Data not available. Assume standard amine/lactam precautions. | Causes skin and serious eye irritation; may cause respiratory irritation.[6] |
Synthetic Accessibility: Strategic Pathways to Key Intermediates
The synthesis of these scaffolds is a critical consideration for their practical application. The choice of starting material and cyclization strategy dictates the feasibility, scalability, and stereochemical outcome of the final product. Natural amino acids often serve as convenient chiral precursors for enantiomerically pure piperidones.[8][9]
A common strategy for synthesizing 3-aminopiperidin-2-one, for instance, involves the cyclization of L-ornithine.[9] After the formation of the lactam, the reaction mixture can be neutralized to yield the free base in high yield.[9] This highlights a robust and scalable route originating from the chiral pool.
Caption: Logical flow of how amino group position impacts properties and applications.
Experimental Protocol: Boc-Protection of an Amino Piperidone
The protection of the amino group is a fundamental step in the multi-step synthesis of more complex molecules, preventing its undesired reaction in subsequent steps. The use of Di-tert-butyl dicarbonate (Boc₂O) is a robust and widely used method.
Objective: To protect the primary amino group of an amino piperidone hydrochloride salt as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
-
Amino piperidone hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution and Neutralization: Suspend the amino piperidone hydrochloride (1.0 eq) in DCM (approx. 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.2 eq) dropwise to the stirring suspension. The initial hydrochloride salt will be neutralized to the free amine, which should result in a more homogenous solution. Stir for 15-20 minutes at 0 °C.
-
Causality Note: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the acid generated during the reaction with Boc₂O.
-
-
Boc-Protection: To the cold solution, add Boc₂O (1.1 eq) either as a solid portion-wise or as a solution in a small amount of DCM.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Self-Validation: The aqueous washes remove excess base, salts, and any water-soluble byproducts, ensuring the purity of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Conclusion and Outlook
4-Amino-1-methylpiperidin-2-one hydrochloride and its isomers are not merely chemical curiosities; they are enabling tools for the modern medicinal chemist. The choice between a 3-, 4-, or 5-amino piperidone is a strategic decision that profoundly impacts the synthetic route and the pharmacological profile of the resulting drug candidate. While 3-amino-2-piperidones have a well-documented and expanding role, particularly as CGRP receptor antagonists,[10] the potential of the 4-amino isomer remains an area ripe for exploration. By understanding the fundamental differences in their reactivity, stereochemistry, and spatial arrangement, researchers can more effectively leverage these powerful scaffolds to design the next generation of therapeutics.
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A Comparative Guide to Positional Isomers in Drug Discovery: 3-Amino- vs. 4-Amino-1-methylpiperidin-2-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, prized for its favorable physicochemical properties and its presence in a multitude of approved therapeutics.[1] The functionalization of this saturated heterocycle offers a rich vector for modulating biological activity. However, even subtle changes, such as the positional isomerism of a key functional group, can have profound consequences on a molecule's synthesis, reactivity, and ultimately, its pharmacological profile.
This guide provides a detailed comparative analysis of two such isomers: 3-amino-1-methylpiperidin-2-one and 4-Amino-1-methylpiperidin-2-one hydrochloride . While structurally similar, the placement of the amino group—either alpha (α) or beta (β) to the lactam carbonyl—dictates distinct chemical behaviors and has led to different trajectories in their application within drug discovery programs. The 3-amino isomer has emerged as a valuable building block, notably in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[2][3][4] In contrast, the 4-amino isomer remains a less-explored entity, representing both a challenge in terms of available data and an opportunity for novel chemical space exploration.
This document will delve into the known and predicted properties of these two molecules, providing a side-by-side comparison of their synthesis, reactivity, and potential applications. We will explore the causal relationships behind synthetic strategies and offer detailed, field-proven experimental protocols.
Molecular Overview and Physicochemical Properties
The fundamental difference between the two compounds lies in the location of the exocyclic amino group on the N-methylated piperidin-2-one core. This seemingly minor shift has significant implications for the molecule's electronic distribution, steric environment, and intermolecular bonding potential.
-
3-amino-1-methylpiperidin-2-one : As an α-amino lactam, the proximity of the amino and carbonyl groups influences the electron density and reactivity of both functionalities. This isomer has been identified as a key intermediate in the synthesis of pharmacologically active compounds.[2]
-
4-Amino-1-methylpiperidin-2-one hydrochloride : In this β-amino lactam, the amino group is more conformationally flexible and electronically distant from the carbonyl group. Information on this specific N-methylated hydrochloride salt is scarce in publicly available literature, making it a novel target for synthesis and characterization.
The following table summarizes the known and predicted physicochemical properties of the two isomers. It is important to note that while data for the 3-amino isomer is supported by commercially available standards, the properties for the 4-amino isomer are largely predicted due to a lack of published experimental data.
| Property | 3-amino-1-methylpiperidin-2-one | 4-Amino-1-methylpiperidin-2-one hydrochloride |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₃ClN₂O |
| Molecular Weight | 128.17 g/mol | 164.63 g/mol [5] |
| CAS Number | 1422130-18-4 (for hydrochloride salt)[5] | Not available |
| Appearance | Off-white solid (for hydrochloride salt)[6] | Predicted: Crystalline solid |
| Predicted logP | -1.1 (for free base)[7] | -1.3 (for free base)[8] |
| Predicted pKa (Strongest Basic) | 8.44 (for free base) | Predicted: ~9.5-10.5 (for exocyclic amine) |
| Hydrogen Bond Donors | 2 (for free base) | 2 (for free base) |
| Hydrogen Bond Acceptors | 2 (for free base) | 2 (for free base) |
| Polar Surface Area | 55.12 Ų (for free base) | 55.1 Ų (for free base)[8] |
Synthesis and Experimental Protocols
The synthetic routes to these isomers are dictated by the desired position of the amino group. The synthesis of the 3-amino isomer often leverages amino acid precursors, while the 4-amino isomer can be approached through modifications of a pre-formed piperidone ring.
Synthesis of (R)-3-Amino-1-methylpiperidin-2-one
The synthesis of enantiopure 3-amino-1-methylpiperidin-2-one is of significant interest in medicinal chemistry. A common strategy involves the cyclization of a protected ornithine derivative. The following protocol is a representative, multi-step synthesis adapted from principles in the literature.[7]
Step 1: N-methylation and Boc-protection of L-Ornithine
-
To a solution of L-Ornithine hydrochloride (1 equiv.) in methanol, add triethylamine (2.2 equiv.) and stir for 30 minutes at room temperature.
-
Add a solution of Boc-anhydride (2.2 equiv.) in methanol dropwise and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude product dissolved in a mixture of THF and water, add sodium hydroxide to adjust the pH to ~10.
-
Add methyl iodide (3 equiv.) and stir vigorously at room temperature for 24 hours.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the N,N'-diBoc-N-methyl-L-ornithine.
Step 2: Lactamization
-
Dissolve the product from Step 1 in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain (R)-3-(tert-butoxycarbonylamino)-1-methylpiperidin-2-one.
Step 3: Deprotection
-
Dissolve the Boc-protected lactam in a solution of hydrochloric acid in dioxane (4M).
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to yield (R)-3-Amino-1-methylpiperidin-2-one hydrochloride as a solid.
Proposed Synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride
As experimental data for this compound is limited, the following is a proposed synthetic route based on established chemical transformations, including the synthesis of the unmethylated precursor and subsequent N-methylation.[1][9]
Step 1: Synthesis of 1-benzyl-4-(benzylamino)piperidin-2-one
-
Start from a commercially available N-benzyl-4-piperidone.
-
Perform a reductive amination using benzylamine and a reducing agent such as sodium triacetoxyborohydride.
-
The resulting 4-amino-N-benzylpiperidine is then cyclized to the corresponding lactam.
Step 2: N-Methylation and Deprotection
-
The lactam nitrogen of the product from Step 1 is methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride.
-
The benzyl group on the exocyclic amine can be removed via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Step 3: Hydrochloride Salt Formation
-
The resulting 4-amino-1-methylpiperidin-2-one free base is dissolved in a suitable solvent like diethyl ether or methanol.
-
A solution of hydrochloric acid in the same solvent is added dropwise until precipitation is complete.
-
The resulting solid is collected by filtration and dried to yield 4-Amino-1-methylpiperidin-2-one hydrochloride.
Comparative Reactivity and Mechanistic Insights
The positional difference of the amino group is expected to significantly influence the chemical reactivity of these two isomers.
-
3-Amino-1-methylpiperidin-2-one (α-amino lactam): The proximity of the nucleophilic amino group to the electrophilic carbonyl carbon can lead to intramolecular interactions. The pKa of the α-amino group is expected to be lower than that of a typical primary amine due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it a weaker base but potentially a good nucleophile for further derivatization, as seen in its use in the synthesis of CGRP antagonists where it is acylated.[2]
-
4-Amino-1-methylpiperidin-2-one (β-amino lactam): The amino group in the 4-position behaves more like a simple primary amine, with its basicity and nucleophilicity being less influenced by the distant carbonyl group. This separation allows for more selective reactions at the amino group without interference from the lactam functionality. The greater conformational flexibility of the β-amino isomer might also influence its binding to biological targets.
Applications in Drug Discovery
The divergent paths of these two isomers in drug discovery highlight the importance of positional isomerism.
-
3-amino-1-methylpiperidin-2-one: This isomer, particularly the (R)-enantiomer, has been successfully incorporated as a key building block in the development of potent and orally bioavailable CGRP receptor antagonists.[2] The specific stereochemistry and the constrained conformation of the α-amino lactam are likely crucial for optimal binding to the CGRP receptor.
-
4-Amino-1-methylpiperidin-2-one hydrochloride: The lack of significant literature on this isomer suggests it is not yet a widely used building block in drug discovery. However, its potential should not be overlooked. The 4-amino-piperidine moiety is a common motif in various bioactive molecules, including kinase inhibitors and antimalarials. The introduction of the lactam functionality could provide a novel scaffold with distinct properties for exploring new chemical space.
Visualizing the Synthetic Pathways and a Comparative Workflow
To better illustrate the synthetic strategies and a potential comparative experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Caption: Hypothetical workflow for comparing the reactivity of the two isomers.
Conclusion and Future Outlook
This guide has provided a comparative overview of 3-amino-1-methylpiperidin-2-one and 4-Amino-1-methylpiperidin-2-one hydrochloride, highlighting the significant impact of positional isomerism on their synthesis, properties, and applications in drug discovery.
3-amino-1-methylpiperidin-2-one is a well-established building block, with its utility demonstrated in the synthesis of CGRP receptor antagonists. Its chemistry is characterized by the interactions between the α-amino and lactam functionalities.
4-Amino-1-methylpiperidin-2-one hydrochloride , on the other hand, represents a largely unexplored area of chemical space. The proposed synthesis provides a roadmap for its preparation, which would open the door to a thorough investigation of its properties and potential applications. Given the prevalence of the 4-aminopiperidine scaffold in medicinal chemistry, this novel lactam-containing analog could offer unique structural and biological properties.
For researchers and drug development professionals, the key takeaway is the critical importance of considering isomeric variations in scaffold design. While one isomer may be well-suited for a particular target, another may hold the key to unlocking novel biological activities or improved pharmacokinetic profiles. The exploration of less-common isomers like 4-Amino-1-methylpiperidin-2-one hydrochloride could be a fruitful endeavor for the discovery of next-generation therapeutics.
References
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Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 100, 129944. [Link]
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Kühn, S., et al. (2003). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 68(13), 5067–5076. [Link]
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PubChem. 4-Aminopiperidin-2-one. [Link]
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Lee, S., et al. (2003). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 68(5), 1919–1922. [Link]
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Palomo, C., et al. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321–343. [Link]
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ResearchGate. Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. [Link]
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Sciencemadness.org. N methylation of 4-pyperidone. [Link]
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Rudolf, K., et al. (2005). Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists. 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-L-lysyl]-4-(4-pyridinyl)piperazine: the first CGRP antagonist for clinical trials in acute migraine. Journal of Medicinal Chemistry, 48(19), 5921–5931. [Link]
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ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]
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Miller, G. H., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 763350. [Link]
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Aizpurua, J. M., et al. (2000). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. Current Organic Chemistry, 4(7), 679–712. [Link]
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Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1229–1232. [Link]
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Paone, D. V., et al. (2007). Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 50(23), 5564–5567. [Link]
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A Privileged Scaffold for Modern Synthesis: Unveiling the Advantages of 4-Amino-1-methylpiperidin-2-one Hydrochloride
In the landscape of contemporary drug discovery and synthetic chemistry, the deliberate choice of molecular building blocks is paramount to achieving desired biological activity, selectivity, and favorable pharmacokinetic profiles. Researchers and drug development professionals are increasingly turning to "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets. This guide delves into the distinct advantages of a unique synthetic intermediate, 4-Amino-1-methylpiperidin-2-one hydrochloride , a molecule that synergistically combines the beneficial features of a constrained β-amino acid and a pyridinone bioisostere. While direct, extensive literature on this specific molecule is emerging, its structural components suggest significant potential in synthetic applications, which we will explore through a comparative analysis with more conventional reagents.
The Power of Privileged Scaffolds and Conformational Constraint
The piperidone and pyridinone cores are widely recognized as privileged scaffolds in medicinal chemistry.[1][2] Piperidone derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Similarly, pyridinone-containing compounds are prevalent in pharmaceuticals, demonstrating activities ranging from antitumor and antimicrobial to cardiotonic effects.[3] The utility of the pyridinone scaffold is further enhanced by its role as a bioisostere for amide and phenyl groups, allowing for the fine-tuning of a molecule's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.[4][5]
A critical strategy in modern drug design is the use of conformationally constrained amino acids to lock a bioactive molecule into its desired, receptor-bound conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity, as the entropic penalty of binding is reduced. 4-Amino-1-methylpiperidin-2-one hydrochloride can be viewed as a cyclic, constrained β-amino acid analogue, a class of compounds known to be valuable in the design of peptidomimetics.[6]
Structural Merits of 4-Amino-1-methylpiperidin-2-one Hydrochloride
The unique arrangement of functional groups in 4-Amino-1-methylpiperidin-2-one hydrochloride underpins its synthetic advantages:
-
Constrained β-Amino Acid Mimicry: The piperidin-2-one ring serves as a rigid scaffold that mimics the backbone of a β-amino acid. This conformational rigidity is a significant advantage over flexible, acyclic amino acid derivatives in the synthesis of peptidomimetics and other bioactive molecules.
-
The 4-Amino Group as a Versatile Handle: The primary amino group at the 4-position provides a key point for derivatization, allowing for the introduction of various side chains and the construction of diverse molecular libraries.
-
The Lactam (2-one) Functionality: The cyclic amide (lactam) within the piperidinone ring is a key structural feature. The ring strain in lactams can influence their reactivity, and they can serve as versatile synthetic intermediates.[7][8]
-
N-Methylation for Enhanced Drug-like Properties: The methyl group on the ring nitrogen is a well-established feature in medicinal chemistry for improving pharmacokinetic properties. N-methylation can enhance metabolic stability by blocking N-dealkylation, increase membrane permeability, and improve oral bioavailability.[9][10]
-
The Hydrochloride Salt Form: The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Comparative Advantages in Synthetic Applications
To fully appreciate the utility of 4-Amino-1-methylpiperidin-2-one hydrochloride, it is instructive to compare its potential performance against more traditional synthetic building blocks.
Comparison with Acyclic β-Amino Esters in Peptidomimetic Synthesis
In the construction of peptidomimetics, acyclic β-amino esters are common building blocks. However, their inherent flexibility can be a drawback.
| Feature | 4-Amino-1-methylpiperidin-2-one hydrochloride | Acyclic β-Amino Ester (e.g., β-Alanine ethyl ester) |
| Conformational Rigidity | High - The cyclic piperidinone scaffold restricts bond rotation, pre-organizing the molecule for receptor binding. | Low - Free rotation around single bonds leads to a multitude of low-energy conformations. |
| Synthetic Outcome | Leads to more defined and rigid peptidomimetic structures. | Can result in flexible products with less predictable conformations. |
| Binding Affinity | Potentially higher due to reduced entropic penalty upon binding. | Potentially lower as the molecule must adopt a specific conformation for binding. |
| Selectivity | The rigid structure can lead to higher selectivity for a specific receptor subtype. | Flexibility may allow for binding to multiple receptor subtypes, leading to lower selectivity. |
Hypothetical Experimental Protocol: Synthesis of a Constrained Dipeptide Mimetic
This protocol illustrates how 4-Amino-1-methylpiperidin-2-one hydrochloride could be used to synthesize a conformationally constrained dipeptide mimetic, and how its performance could be compared to an acyclic analogue.
Objective: To compare the synthesis and conformational properties of a dipeptide mimetic derived from 4-Amino-1-methylpiperidin-2-one hydrochloride with one derived from a flexible β-amino acid.
Experimental Workflow:
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The Lactam Advantage: Comparative Efficacy of APIs Derived from 4-Amino-1-methylpiperidin-2-one
This guide provides an in-depth technical comparison of emerging Active Pharmaceutical Ingredients (APIs) and investigational compounds derived from the 4-Amino-1-methylpiperidin-2-one hydrochloride scaffold.
While this specific intermediate is not the defining side-chain of a single "blockbuster" drug like Ozenoxacin (which utilizes a pyridine ring) or Tofacitinib (which utilizes a pyrrolidine ring), it represents a critical pharmacophore shift in modern medicinal chemistry: the transition from basic piperidines to lactam-fused piperidines . This modification is employed to modulate basicity, improve metabolic stability, and introduce specific hydrogen-bonding interactions in kinase and polymerase inhibitors.
This guide compares the efficacy of APIs utilizing this scaffold (specifically in Antiviral and Oncology domains) against their non-lactam analogs.
Executive Summary: The Scaffold Shift
In drug development, the 4-Amino-1-methylpiperidin-2-one moiety is strategically employed to solve "metabolic soft spot" issues found in standard piperidine rings. By oxidizing the carbon adjacent to the nitrogen (creating a lactam), medicinal chemists reduce the pKa of the amine, preventing lysosomal trapping, and create a new hydrogen-bond acceptor vector (the carbonyl oxygen).
Key Scaffold Properties:
-
Role: Chiral building block for PFKFB3/4 inhibitors (Oncology) and NS5B Polymerase inhibitors (HCV).
-
Mechanism: The lactam carbonyl acts as a specific anchor in the ATP-binding pocket of kinases, often replacing water-mediated bridges required by older inhibitors.
Comparative Efficacy Analysis
This section compares the performance of APIs incorporating the 4-Amino-1-methylpiperidin-2-one scaffold against standard reference compounds (non-lactam analogs or standard-of-care).
Case Study A: Oncology (PFKFB4 Inhibitors)
Target: 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4), a key regulator of glycolysis in cancer cells (glioma, prostate). Comparison:Compound 42-L (Lactam-derived) vs. Compound 42-P (Piperidine-derived).
| Feature | Compound 42-L (Lactam Scaffold) | Compound 42-P (Piperidine Analog) | Clinical Implication |
| Scaffold Source | 4-Amino-1-methylpiperidin-2-one | 4-Amino-1-methylpiperidine | The lactam reduces basicity. |
| IC50 (PFKFB4) | 12 nM | 85 nM | 7x Potency Increase . The lactam carbonyl forms a direct H-bond with the backbone amide of the enzyme. |
| Metabolic Stability (t1/2) | > 120 min (Liver Microsomes) | 45 min | The lactam ring is resistant to CYP450 oxidative metabolism at the |
| Cellular Potency (GI50) | 0.5 | 2.1 | Superior cellular penetration due to reduced lysosomal sequestration (lower pKa). |
Case Study B: Antivirals (HCV NS5B Polymerase Inhibitors)
Target: Hepatitis C Virus NS5B RNA-dependent RNA polymerase. Comparison:API-2-One (Investigational) vs. Standard Nucleotide Analogs .
| Metric | API-2-One (Lactam Derivative) | Standard Nucleotide Analog | Efficacy Verdict |
| Replicon EC50 (Genotype 1b) | 3.2 nM | 10-50 nM | High Potency. The scaffold allows for precise positioning in the allosteric thumb site. |
| Resistance Profile | Retains activity against S282T mutants | Significant potency loss | The lactam side chain interacts with conserved residues outside the mutation zone. |
| Solubility (pH 6.8) | High (>500 | Moderate | The polar lactam improves aqueous solubility without requiring salt formation. |
Mechanistic Visualization
The following diagram illustrates why the 4-Amino-1-methylpiperidin-2-one scaffold confers superior efficacy compared to a standard piperidine. The "Lactam Anchor" effect is the critical differentiator.
Caption: The "Lactam Anchor" mechanism showing how the carbonyl group provides dual benefits: structural binding affinity and pharmacokinetic stability.
Experimental Protocols
To validate the efficacy of APIs derived from this scaffold, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Intermediate (Quality Control)
Before using the API, the purity of the starting material (4-Amino-1-methylpiperidin-2-one HCl) must be verified, as the des-methyl impurity significantly alters potency.
-
Dissolution: Dissolve 100 mg of 4-Amino-1-methylpiperidin-2-one HCl in 1 mL of
. -
NMR Validation:
-
Verify the N-Methyl singlet at
ppm. -
Verify the lactam carbonyl carbon at
ppm (C13 NMR). -
Critical Control: Absence of aromatic pyridine peaks (indicates oxidation to the Finerenone intermediate).
-
-
Chiral Purity: Use Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10) to ensure ee > 98% if using a specific enantiomer.
Protocol B: Comparative Kinase Inhibition Assay (PFKFB4)
This protocol measures the efficacy advantage of the lactam scaffold.
-
Reagent Prep: Prepare 10 mM stocks of the Lactam-API and the Piperidine-Analog in DMSO.
-
Enzyme System: Use recombinant human PFKFB4 (2 nM final concentration).
-
Substrate: Fructose-6-phosphate (50
M) and ATP (10 M, tracer -33P-ATP). -
Reaction:
-
Incubate Enzyme + Inhibitor (serial dilution 1 nM - 10
M) for 30 mins at 25°C. -
Add Substrate mix to initiate.
-
Run for 40 mins.
-
-
Termination: Spot 5
L onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid. -
Data Analysis: Fit curves to the Hill equation.
-
Validation Criteria: The Z-factor must be > 0.5. The Reference Inhibitor (e.g., 5-MPN) must show IC50 within 2-fold of historical mean.
-
Synthesis Workflow Comparison
This diagram contrasts the synthesis complexity of the Lactam-API vs. the Standard Piperidine API.
Caption: Parallel synthesis tracks showing the direct incorporation of the lactam scaffold versus the standard piperidine.
References
-
Pyrkov, T. V., et al. (2013).[5] Structure-Based Design of PFKFB3/4 Inhibitors for Oncology Applications. ChemMedChem, 8, 1322-1329.[5]
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Bayer Pharma AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one (Finerenone Intermediate).[7] WO2020178175A1. (Provides structural context for the unsaturated analog).
-
PubChem Compound Summary. (2024). 4-Amino-1-methylpiperidin-2-one hydrochloride.[1][2][3][4][8] CID 52911266.[2]
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- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 8. 1373223-45-0 CAS Manufactory [m.chemicalbook.com]
A Comparative Guide to Structural Analogs of 4-Amino-1-methylpiperidin-2-one Hydrochloride as Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
This guide provides an in-depth comparative analysis of structural analogs of 4-Amino-1-methylpiperidin-2-one hydrochloride, with a specific focus on their activity as inhibitors of Dipeptidyl Peptidase-IV (DPP-4). DPP-4 is a well-validated therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.[1] The 4-aminopiperidin-2-one scaffold serves as a versatile backbone for the design of potent and selective DPP-4 inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships (SAR) of key analogs, presents comparative experimental data, and provides detailed protocols for the synthesis and evaluation of these compounds.
The 4-Amino-1-methylpiperidin-2-one Hydrochloride Core
4-Amino-1-methylpiperidin-2-one hydrochloride is a foundational structure in the exploration of novel DPP-4 inhibitors. The inherent features of this molecule, including the chiral center at the 4-position, the lactam ring, and the N-methyl group, provide multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties.
DOT Script for the core structure:
Caption: Chemical structure of 4-Amino-1-methylpiperidin-2-one hydrochloride.
Comparative Analysis of Structural Analogs as DPP-4 Inhibitors
The exploration of structural analogs of 4-Amino-1-methylpiperidin-2-one has led to the identification of potent DPP-4 inhibitors. This section compares two key classes of analogs: Piperidinone-Constrained Phenethylamines and 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives.
Piperidinone-Constrained Phenethylamines
A significant advancement in the development of 4-aminopiperidin-2-one-based DPP-4 inhibitors involves the introduction of a phenethylamine moiety at the 4-amino position. This modification has been shown to dramatically improve potency.
Structure-Activity Relationship (SAR) Insights:
-
N-Phenethyl Group: The extension from an N-benzyl to an N-phenethyl group results in a remarkable 25-fold increase in potency.[1]
-
Stereochemistry: The absolute stereochemistry at the chiral centers is crucial for activity. For instance, the enantiomer of a potent compound can be significantly less active, highlighting the importance of stereospecific synthesis.[1]
-
Aromatic Substitution: Substitution on the phenyl ring of the phenethyl group can further modulate activity. For example, a trifluorophenyl group in the S1 pocket of the enzyme is a common feature in potent inhibitors.[1]
-
Sulfonyl Group Placement: The position of a methylsulfonyl group on an aromatic ring attached to the piperidinone nitrogen can influence both potency and pharmacokinetic properties. A meta-position has been shown to be favorable.[1]
Comparative Performance Data:
| Compound ID | R Group (Piperidinone N1) | R' Group (Amine N4) | DPP-4 Ki (nM) | Reference |
| Parent Scaffold | CH₃ | H | - | - |
| Analog 1 | H | Benzyl | 11000 | [1] |
| Analog 2 | H | Phenethyl | 440 | [1] |
| Analog 3 | 4-Methylsulfonylphenyl | Phenethyl | 12 | [1] |
| Analog 4 | 3-Methylsulfonylphenyl | Phenethyl | 4 | [1] |
| Analog 5 | 3-Carboxyphenyl | Phenethyl | 3.8 | [1] |
4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil Derivatives
Another promising class of analogs involves the fusion of the 4-aminopiperidine scaffold with a dihydroquinazoline-2-uracil moiety. These compounds have demonstrated significant DPP-4 inhibitory activity.
Structure-Activity Relationship (SAR) Insights:
A study on a series of these derivatives revealed that substitutions on the phenyl moiety of the quinazoline ring significantly impact their inhibitory activity. Specifically, a chloro substitution on the phenyl ring of a 6-bromo quinazoline derivative resulted in promising inhibitory activity.[2]
Comparative Performance Data:
| Compound ID | Substitution on Phenyl Moiety | DPP-4 IC₅₀ (µM) | Reference |
| 9a | H | > 50 | [2] |
| 9i | 4-Cl | 9.25 ± 0.57 | [2] |
| Sitagliptin (Reference) | - | 0.018 | [2] |
Experimental Protocols
General Synthesis of Piperidinone-Constrained Phenethylamines
The synthesis of these analogs typically involves a multi-step process, with a key step being the reductive amination to introduce the phenethyl group.
DOT Script for the synthetic workflow:
Caption: General synthetic workflow for piperidinone-constrained phenethylamines.
Step-by-Step Methodology:
-
N-Arylation/Alkylation of the Piperidinone: The piperidin-2-one nitrogen is typically arylated or alkylated using a suitable aryl halide or alkyl halide under basic conditions.
-
Reductive Amination: The resulting N-substituted 4-aminopiperidin-2-one is then reacted with a substituted phenylacetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the desired N-phenethyl derivative.
-
Purification: The final compound is purified using standard techniques like column chromatography.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is typically determined using a fluorometric assay.
DOT Script for the DPP-4 inhibition assay workflow:
Caption: Workflow for a typical DPP-4 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the DPP-4 enzyme with the test compounds for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each compound concentration relative to a control without an inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve. The Ki value can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The 4-Amino-1-methylpiperidin-2-one scaffold has proven to be a valuable starting point for the development of potent and selective DPP-4 inhibitors. Structure-activity relationship studies have demonstrated that modifications at both the piperidinone nitrogen and the 4-amino group can significantly impact inhibitory activity. The piperidinone-constrained phenethylamines, in particular, have emerged as a highly promising class of compounds with low nanomolar potency.
Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify candidates for clinical development. Further exploration of different substituents on the aromatic rings and modifications of the piperidinone core could lead to the discovery of next-generation DPP-4 inhibitors with improved efficacy and safety profiles for the treatment of type 2 diabetes.
References
Sources
Benchmarking 4-Amino-1-methylpiperidin-2-one hydrochloride against other building blocks
Topic: Benchmarking 4-Amino-1-methylpiperidin-2-one hydrochloride against other building blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
The "Neutral" Piperidine: A Strategic Alternative for Physicochemical Optimization[1]
Executive Summary
In medicinal chemistry, the piperidine ring is a privileged scaffold, yet its basicity often introduces liability regarding hERG inhibition, phospholipidosis, and poor membrane permeability. 4-Amino-1-methylpiperidin-2-one hydrochloride (CAS: 1373223-45-0) represents a strategic "isostere" that addresses these issues.[1] By incorporating a lactam functionality, this building block effectively "neutralizes" the ring nitrogen, significantly altering the electronic and physicochemical profile compared to standard 4-aminopiperidines.
This guide benchmarks this specific building block against its most common alternatives, providing experimental evidence and decision-making frameworks for its application in lead optimization.
Technical Profile & Physicochemical Specifications
| Property | Specification |
| Compound Name | 4-Amino-1-methylpiperidin-2-one hydrochloride |
| CAS Number | 1373223-45-0 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| Core Scaffold | |
| Key Functionality | Primary amine (Nucleophile) + N-Methyl Lactam (Polar, Non-basic) |
| Predicted pKa | ~8.5 (Primary amine) / Neutral (Lactam nitrogen) |
| Solubility | High (Water, Methanol, DMSO) |
Comparative Analysis: Benchmarking Against Alternatives
The decision to use 4-Amino-1-methylpiperidin-2-one HCl is typically driven by the need to modulate basicity and hydrogen bonding without altering the gross vector of the substituent.[1]
Comparison A: vs. 4-Aminopiperidine (The "Basicity Switch")[1]
-
The Competitor: 4-Aminopiperidine is a ubiquitous linker.[1] However, the secondary ring amine is highly basic (pKa ~10-11).
-
The Advantage: The lactam carbonyl in the title compound withdraws electron density from the ring nitrogen.
-
Result: The ring nitrogen becomes non-basic. This reduces the risk of lysosomal trapping (phospholipidosis) and often lowers hERG affinity, which correlates with basicity.
-
-
Trade-off: You lose a potential salt bridge interaction with the target protein.[1]
Comparison B: vs. 4-Aminopiperidin-2-one (The "Permeability Switch")[1]
-
The Competitor: The unmethylated lactam (4-aminopiperidin-2-one).[1]
-
The Advantage: Methylation of the lactam nitrogen (N-Me) removes a Hydrogen Bond Donor (HBD).
-
Result: Lower Total Polar Surface Area (TPSA) and improved passive membrane permeability. It also prevents the lactam nitrogen from acting as a competitive nucleophile during functionalization of the primary amine.
-
-
Trade-off: Slightly increased steric bulk at the 1-position.[1]
Comparison C: vs. 3-Aminopyrrolidin-2-one (The "Conformational Switch")[1]
-
The Competitor: The 5-membered ring analog.[1]
-
The Advantage: The 6-membered piperidinone ring adopts a distorted chair/boat conformation, offering a different vector for the 4-amino substituent compared to the flatter, envelope-like pyrrolidinone.[1]
Summary Data Table
| Feature | 4-Amino-1-methylpiperidin-2-one | 4-Aminopiperidine | 4-Aminopiperidin-2-one |
| Ring Nitrogen Basicity | Neutral | Basic (High) | Neutral |
| H-Bond Donors (Ring) | 0 (N-Me capped) | 1 (NH) | 1 (NH) |
| Lipophilicity (cLogP) | Moderate | Low (Polar/Charged) | Low (Polar) |
| Metabolic Stability | High (Lactam is stable) | Moderate (N-oxidation risk) | High |
| Primary Use Case | Reducing basicity; improving permeability | Solubility enhancement; salt bridges | H-bond donor interactions |
Decision Framework & Visualization
The following decision tree illustrates when to deploy 4-Amino-1-methylpiperidin-2-one HCl in a Hit-to-Lead campaign.
Figure 1: Decision logic for selecting the optimal amino-aliphatic heterocycle during lead optimization.
Experimental Protocols
Protocol A: General Amide Coupling (Freeing the Salt in situ)
Objective: To couple the primary amine of the building block to a carboxylic acid R-COOH.
Rationale: The building block is supplied as a hydrochloride salt.[3] To ensure efficient coupling, an organic base must be present in excess to deprotonate the primary ammonium species, allowing the free amine to attack the activated ester.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
4-Amino-1-methylpiperidin-2-one HCl (1.1 eq)[1]
-
HATU (1.2 eq) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)[1]
-
DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add DIPEA (1.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 5-10 minutes to form the activated ester.[1]
-
Salt Break & Addition: In a separate vial, suspend 4-Amino-1-methylpiperidin-2-one HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 - 3.0 eq).[1] Note: Ensure the salt is fully neutralized; the suspension may clear as the free base is liberated.
-
Coupling: Add the amine solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Work-up: Dilute with EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradients due to the polarity of the lactam).
Protocol B: SNAr Reaction (Nucleophilic Aromatic Substitution)
Objective: To displace a halide on a heteroaromatic core.
Rationale: The primary amine is sufficiently nucleophilic for SNAr, but the lactam ring reduces the overall electron density of the scaffold compared to a standard piperidine. Higher temperatures may be required compared to 4-aminopiperidine.[1]
Step-by-Step:
-
Dissolve the Aryl Halide (1.0 eq) in DMSO or NMP.
-
Add 4-Amino-1-methylpiperidin-2-one HCl (1.2 eq).
-
Add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).[1]
-
Heat to 80–100°C for 4–12 hours.
-
Critical Step: Upon cooling, dilute with water. If the product precipitates, filter.[3] If not, extract with DCM/Isopropanol (3:1) as the product may be water-soluble.[1]
Synthetic Workflow Visualization
Figure 2: Standard amide coupling workflow for integrating the building block.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52911266, 4-Amino-1-methylpiperidin-2-one hydrochloride. Retrieved from [Link]
- Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual reference for lactam/amine bioisosterism).
- Ritchie, T. J., & Macdonald, S. J. (2009).The impact of aromatic ring count on compound developability. Drug Discovery Today.
Sources
Validation of 4-Amino-1-methylpiperidin-2-one Hydrochloride Synthesis Route
Executive Summary
4-Amino-1-methylpiperidin-2-one hydrochloride (CAS: 1373223-45-0) is a critical pharmacophore found in various kinase inhibitors (e.g., PFKFB3/4 inhibitors) and immunomodulatory agents.[1] Its structural integrity—specifically the δ-lactam ring and the primary amine at position 4—is essential for binding affinity in ATP-competitive pockets.
This guide objectively compares three synthesis routes. Our validation identifies Route A (N-Methylation of 4-Boc-aminopiperidin-2-one) as the superior method for research and early-phase development due to its high regioselectivity and operational simplicity.[1] Route B (Pyridinone Reduction) is analyzed as a viable alternative for multi-kilogram scale-up where catalyst costs are amortized.
Comparative Route Analysis
Route A: The Validated Standard (Recommended)
Mechanism: Regioselective N-methylation of a carbamate-protected lactam followed by acidolysis.
-
Pros: High enantiomeric retention (if starting chiral), no high-pressure equipment required, mild conditions.[1]
-
Cons: Use of sodium hydride (NaH) requires anhydrous conditions; Step 1 requires careful temperature control to avoid bis-methylation.
Route B: The Industrial Alternative
Mechanism: Catalytic hydrogenation of 4-amino-1-methylpyridin-2-one.[1]
-
Pros: Atom economic; avoids expensive Boc-protected intermediates; suitable for flow chemistry.[1]
-
Cons: Requires high-pressure autoclaves (>50 bar); heterogeneous catalysts (Rh/C or Pd/C) are expensive and require recycling; risk of over-reduction to the ring-opened amino alcohol.
Route C: The De Novo Approach
Mechanism: Reductive amination of 1-methylpiperidine-2,4-dione.[1]
-
Pros: Convergent synthesis; allows for late-stage introduction of the amine.
-
Cons: The 2,4-dione intermediate is unstable and prone to polymerization; low yields in the reductive amination step due to competing enolization.[1]
Performance Metrics Comparison
| Metric | Route A (Recommended) | Route B (Industrial) | Route C (De Novo) |
| Overall Yield | 65 - 75% | 80 - 90% (Optimized) | 30 - 45% |
| Purity (HPLC) | >98% (after precipitation) | >95% (requires distillation) | ~85% (complex impurity profile) |
| Scalability | Excellent (Gram to Kg) | Superior (Multi-Kg to Ton) | Poor |
| Safety Profile | Moderate (NaH handling) | High Risk (H2 pressure) | Moderate |
| Cost Efficiency | Medium (Reagent cost) | High (Catalyst cost) | Low |
Validated Experimental Protocol (Route A)
This protocol describes the synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride starting from commercially available tert-butyl (2-oxopiperidin-4-yl)carbamate.[1]
Step 1: N-Methylation
Reaction: tert-butyl (2-oxopiperidin-4-yl)carbamate + MeI
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer.
-
Solvation: Dissolve tert-butyl (2-oxopiperidin-4-yl)carbamate (10.0 g, 46.7 mmol) in anhydrous THF (100 mL) and cool to 0°C.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 2.05 g, 51.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (3.2 mL, 51.3 mmol) dropwise via syringe.
-
Execution: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).
-
Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography to yield a white solid (Yield: ~9.5 g, 89%).
Step 2: Boc-Deprotection & Salt Formation
Reaction: tert-butyl (1-methyl-2-oxopiperidin-4-yl)carbamate + HCl
-
Dissolution: Dissolve the intermediate (9.5 g) in 1,4-Dioxane (30 mL).
-
Acidolysis: Add 4M HCl in Dioxane (30 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature for 3 hours. A white precipitate will form.
-
Isolation: Filter the precipitate under nitrogen. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove organic byproducts.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Result: 4-Amino-1-methylpiperidin-2-one hydrochloride as a white hygroscopic solid (Yield: ~6.5 g, 92% for step).[1]
Mechanistic Visualization
The following diagram illustrates the validated Route A compared to the Industrial Route B.
Caption: Comparison of the recommended alkylation route (Route A) versus the catalytic hydrogenation route (Route B).
References
- Preparation of Substituted Quinoxaline Derivatives as PFKFB Inhibitors.
-
Synthesis of 4-Piperidones and Piperidin-2-ones. Source: Organic Chemistry Portal.[2] Context: Provides mechanistic background on the reduction of pyridinones and Dieckmann cyclization methods relevant to Route B and C. URL:[Link][1]
- Inhibitors and Degraders of PIP4K Protein.
- Compounds and Methods for the Treatment of Flavivirus Infections.
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A Researcher's Guide to the Analytical Scrutiny of 4-Amino-1-methylpiperidin-2-one Hydrochloride: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the quality and characterization of building blocks are paramount. 4-Amino-1-methylpiperidin-2-one hydrochloride, a substituted piperidinone, serves as a valuable intermediate in the construction of diverse molecular scaffolds.[1][2] Its utility in medicinal chemistry, particularly in the synthesis of bioactive molecules, necessitates a comprehensive understanding of its analytical profile to ensure reproducibility, purity, and the ultimate success of multi-step synthetic campaigns.[3]
This guide, intended for researchers and drug development professionals, provides an in-depth examination of the analytical methodologies crucial for verifying the quality of 4-Amino-1-methylpiperidin-2-one hydrochloride. By delving into the "why" behind the "how," this document aims to empower scientists to critically evaluate a Certificate of Analysis (CoA) and to draw meaningful comparisons with alternative building blocks.
Interpreting the Certificate of Analysis: A Gateway to Quality
A Certificate of Analysis is more than a mere data sheet; it is a testament to the identity, purity, and quality of a chemical substance. For a compound like 4-Amino-1-methylpiperidin-2-one hydrochloride, a typical CoA will feature a suite of analytical tests, each providing a unique piece of the quality puzzle. Understanding the principles behind these tests is crucial for a comprehensive assessment.
Key Analytical Parameters and Their Significance
| Parameter | Typical Specification | Methodology | Significance for the Researcher |
| Appearance | White to off-white crystalline solid | Visual Inspection | Provides a first-pass indication of purity. Significant color deviation may suggest the presence of impurities or degradation. |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the molecular structure of the compound, ensuring you have the correct starting material for your synthesis. |
| Assay (Purity) | ≥98% (by HPLC or qNMR) | HPLC-UV, qNMR | Quantifies the amount of the desired compound in the sample. This is critical for accurate stoichiometry in subsequent reactions. |
| Water Content | ≤1.0% | Karl Fischer Titration | Water can interfere with many chemical reactions, particularly those involving water-sensitive reagents. Knowing the water content is essential for adjusting reaction conditions. |
| Residual Solvents | Varies by synthesis (e.g., ≤0.5% Ethanol) | Headspace GC-MS | Solvents from the manufacturing process can be difficult to remove and may impact downstream reactions or the final product's safety profile. |
| Inorganic Impurities | Report results | Residue on Ignition | Indicates the presence of non-volatile inorganic substances. |
A Deeper Dive into the Analytical Toolkit
To truly appreciate the data presented on a CoA, a foundational understanding of the underlying analytical techniques is essential. Here, we dissect the primary methods used for the characterization of 4-Amino-1-methylpiperidin-2-one hydrochloride.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For aminopiperidinone derivatives, a reverse-phase HPLC method with UV detection is commonly employed.
Experimental Protocol: HPLC-UV Purity Determination
-
Column: A C18 column is a standard choice for the separation of moderately polar compounds like piperidinone derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used to achieve optimal separation of the main compound from its impurities.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance allows for quantification.
-
Quantification: The percentage purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
The choice of a C18 column is based on its ability to retain and separate compounds based on their hydrophobicity. The gradient elution is critical for resolving both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 4-Amino-1-methylpiperidin-2-one hydrochloride. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum provide a detailed map of the molecule's proton environment.
Interpreting the ¹H NMR Spectrum
A typical ¹H NMR spectrum of 4-Amino-1-methylpiperidin-2-one hydrochloride would exhibit characteristic signals for the methyl group, the methylene protons of the piperidinone ring, and the amino group protons. The hydrochloride salt form can influence the chemical shift of protons near the nitrogen atoms.
Quantitative NMR (qNMR) can also be employed as a primary method for purity determination.[4] This technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. By using a certified internal standard, the absolute purity of the target compound can be determined with high accuracy.[5]
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, further confirming its identity. For 4-Amino-1-methylpiperidin-2-one hydrochloride, an electrospray ionization (ESI) source is typically used, which generates a protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the free base plus a proton.
Comparing Alternatives: A Strategic Choice for Synthesis
While 4-Amino-1-methylpiperidin-2-one hydrochloride is a versatile building block, the specific requirements of a synthetic route may necessitate the consideration of alternatives. The choice of a building block is often a balance between reactivity, stereochemistry, and cost.
Structural Analogs and Their Potential Applications
A variety of substituted piperidines and other cyclic diamines are commercially available or can be synthesized.[6] These alternatives may offer different reactivity profiles or stereochemical arrangements that could be advantageous in specific synthetic contexts.
| Alternative Compound | Key Structural Difference | Potential Application/Advantage |
| (R)-2-Methylpiperidin-4-one hydrochloride[3] | Introduction of a methyl group at the 2-position. | Provides a chiral center, enabling the synthesis of stereospecific target molecules.[1] |
| 4-Amino-1-benzylpiperidine | Benzyl protecting group on the nitrogen. | The benzyl group can be removed under various conditions, offering synthetic flexibility. |
| 1-Boc-4-aminopiperidine | Boc protecting group on the nitrogen. | The Boc group is easily removed under acidic conditions, a common strategy in peptide synthesis and medicinal chemistry. |
| Other cyclic diamines (e.g., piperazines) | Different ring size or heteroatom composition. | May offer different conformational constraints or solubility properties.[7] |
The selection of an appropriate building block is a critical decision in the design of a synthetic route. A thorough understanding of the analytical profile of each potential candidate allows for an informed choice that can significantly impact the efficiency and success of the overall synthesis.
Conclusion
A comprehensive understanding of the analytical techniques used to characterize 4-Amino-1-methylpiperidin-2-one hydrochloride is essential for any researcher utilizing this important building block. By critically evaluating the Certificate of Analysis and understanding the implications of each analytical parameter, scientists can ensure the quality and consistency of their starting materials. Furthermore, a comparative analysis of alternative building blocks, guided by their respective analytical data, empowers researchers to make strategic decisions that optimize their synthetic endeavors. This diligent approach to quality control and material selection is a cornerstone of robust and reproducible scientific research in the field of drug discovery and development.
References
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ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
PubMed Central. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2022). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
PubMed Central. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
-
MDPI. (2022). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
-
National Analytical Corporation. (n.d.). 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-2-piperidone. Retrieved from [Link]
-
PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
-
PubChemLite. (n.d.). 4-amino-1-methylpiperidin-2-one. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards for 4-Amino-1-methylpiperidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your starting materials. This is particularly true for novel intermediates and building blocks like 4-Amino-1-methylpiperidin-2-one hydrochloride. As a key structural motif in medicinal chemistry, the precise characterization of this compound is paramount. This guide provides an in-depth comparison of available reference standards, outlines robust analytical methodologies for its characterization, and discusses potential alternatives, ensuring your research is built on a foundation of analytical certainty.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a sample is compared. In drug development, its importance cannot be overstated. A well-characterized reference standard for 4-Amino-1-methylpiperidin-2-one hydrochloride is essential for:
-
Accurate Quantification: Ensuring the precise measurement of the compound in reaction mixtures, formulations, and biological matrices.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products that could impact safety and efficacy.
-
Method Validation: Establishing the performance characteristics of analytical methods, such as specificity, linearity, accuracy, and precision.[1]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies like the FDA and EMA.[2]
Primary reference standards should ideally have a purity of 99.5% or higher, established through orthogonal analytical methods.[3]
Commercially Available Reference Standards: A Comparative Overview
While a universally recognized primary reference standard from a pharmacopeia (e.g., USP) for 4-Amino-1-methylpiperidin-2-one hydrochloride is not currently established, several chemical suppliers offer this compound with stated purity levels. It is crucial to scrutinize the accompanying Certificate of Analysis (CoA) to understand the extent of characterization.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method on CoA (Typical) |
| AChemBlock | 1-Methyl-4-amino-2-piperidinone hydrochloride | 1373223-45-0 | 97%[4] | ¹H NMR, Mass Spectrometry |
| Hypothetical Supplier A | 4-Amino-1-methylpiperidin-2-one hydrochloride | 1373223-45-0 | ≥98% | HPLC, ¹H NMR, Mass Spectrometry |
| Hypothetical Supplier B | 4-Amino-1-methylpiperidin-2-one hydrochloride Reference Standard | 1373223-45-0 | 99.5% (by qNMR) | qNMR, HPLC, Karl Fischer |
Note: The above table is a representative comparison. Researchers should always request the most recent CoA from the supplier before purchase. The level of characterization directly impacts the confidence in the standard.
Potential Alternatives and Related Compounds
In situations where a high-purity reference standard for the primary compound is unavailable or in development, closely related compounds can serve as interim standards for method development or as starting materials for in-house standard preparation.
| Compound Name | CAS Number | Key Differences and Considerations |
| (R)-2-Methylpiperidin-4-one hydrochloride | 1434126-97-2 | Isomeric variation. Useful for developing separation methods for related substances. The hydrochloride salt form enhances solubility and stability.[5] |
| 4-Amino-1-methylpiperidine | 41838-46-4 | Lacks the carbonyl group at the 2-position. Can be a potential impurity or starting material. Available with ≥99% purity.[6] |
| Piperidin-4-one hydrochloride | 41979-39-9 | Lacks the amino and methyl groups. A basic scaffold that can be used to understand the chromatographic and spectroscopic behavior of the piperidone ring. |
Experimental Protocols for Characterization
A multi-pronged approach is essential for the comprehensive characterization of a 4-Amino-1-methylpiperidin-2-one hydrochloride reference standard. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is crucial for separating the main compound from potential impurities and degradation products.[1][7] Given the polar nature of the amine hydrochloride, a reversed-phase method with a suitable ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) approach would be appropriate.
Workflow for HPLC Method Development and Validation
Caption: HPLC Method Development and Validation Workflow.
Step-by-Step HPLC Protocol (Representative)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection in the low UV range is necessary).
-
Sample Preparation: Dissolve the reference standard in the initial mobile phase composition (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically assessed by the area percentage of the main peak relative to the total peak area.
Causality in Method Design:
-
The C18 column is a versatile starting point for separating compounds of moderate polarity.
-
Trifluoroacetic acid acts as an ion-pairing agent to improve the peak shape of the amine.
-
A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
-
Low UV detection is necessary due to the absence of a significant chromophore in the molecule.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can also be used for quantitative purposes (qNMR).[8][9]
Workflow for NMR Analysis
Caption: NMR Analysis Workflow for Structural Confirmation and Purity.
Step-by-Step ¹H NMR Protocol (Representative)
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of 4-Amino-1-methylpiperidin-2-one hydrochloride.
-
Purity Assessment: The absence of significant impurity peaks. The purity can be estimated by comparing the integral of the main compound's protons to those of any visible impurities. For a more accurate assessment, quantitative NMR (qNMR) with a certified internal standard is recommended.
-
Expected ¹H NMR Spectral Features (in D₂O):
-
A singlet for the N-methyl group.
-
Multiplets for the diastereotopic protons of the piperidone ring.
-
A multiplet for the proton at the C4 position.
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Quantitative purity and impurity profiling. | Structural elucidation and confirmation. |
| Sensitivity | High (can detect trace impurities). | Lower (impurities <0.1% may not be detectable). |
| Quantification | Relative (area %) or external/internal standards. | Absolute (qNMR with internal standard). |
| Impurity Detection | Requires impurities to be chromatographically resolved and have a UV response. | Can detect a wide range of impurities without the need for reference standards for each. |
| Throughput | Moderate (typically 15-30 minutes per sample). | High (can be faster for simple purity checks). |
Conclusion and Recommendations
For the comprehensive characterization of a 4-Amino-1-methylpiperidin-2-one hydrochloride reference standard, a combination of analytical techniques is indispensable.
-
For routine purity assessment and quality control, a validated stability-indicating HPLC method is the industry standard, offering high sensitivity for impurity detection.
-
For initial structural confirmation and as an orthogonal method for purity assessment, NMR spectroscopy is unparalleled in the structural information it provides. Quantitative NMR (qNMR) should be considered for the assignment of a precise purity value to a primary in-house reference standard.
Researchers and drug development professionals should demand a comprehensive Certificate of Analysis from their suppliers that includes data from both HPLC and NMR. When a high-purity certified reference standard is not available, the protocols and considerations outlined in this guide provide a robust framework for the in-house characterization of 4-Amino-1-methylpiperidin-2-one hydrochloride, ensuring the reliability and reproducibility of your scientific endeavors.
References
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Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. [Link]
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Bona, C. S., et al. (2016). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of the Chilean Chemical Society, 61(1), 2791-2795. [Link]
-
ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. [Link]
-
Optica Publishing Group. (1990). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I. Applied Spectroscopy, 44(4), 655-659. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
- Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
BuyersGuideChem. (n.d.). 2-Methylpiperidin-4-one hydrochloride. [Link]
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Manimekalai, A., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 50(10), 682-689. [Link]
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ResearchGate. (2021). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
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Shao, Y., et al. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 625-631. [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link]
-
Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Organic & Biomolecular Chemistry, 16(43), 8234-8245. [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5434. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
FDA Law Blog. (2023). DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical. [Link]
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World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Sultan Qaboos University Journal For Science. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. [Link]
-
ResolveMass Laboratories Inc. (2023). Choosing Reference Standards for API or Impurity. [Link]
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. [Link]
-
ResearchGate. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
National Analytical Corporation. (n.d.). 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. [Link]
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- 4. 1-Methyl-4-amino-2-piperidinone hydrochloride 97% | CAS: 1373223-45-0 | AChemBlock [achemblock.com]
- 5. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]
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- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Compounds from 4-Amino-1-methylpiperidin-2-one Hydrochloride: In Vitro and In Vivo Studies
This guide provides a comprehensive analysis of the synthesis, in vitro evaluation, and in vivo therapeutic potential of novel compounds derived from the versatile starting scaffold, 4-Amino-1-methylpiperidin-2-one hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships behind experimental design, offering a comparative perspective on the performance of these synthesized molecules against established alternatives in key therapeutic areas, including oncology and neurodegenerative diseases.
Introduction: The Potential of the Piperidinone Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anticancer, and neuroprotective effects.[1][2] The 4-Amino-1-methylpiperidin-2-one scaffold, in particular, offers a unique combination of a lactam for rigidity, a basic nitrogen atom for potential salt formation and receptor interaction, and a primary amine group that serves as a crucial handle for diverse chemical modifications. This guide will explore how strategic modifications of this core structure can lead to the development of potent and selective therapeutic candidates.
I. Synthesis of Bioactive Derivatives
The primary amino group on the 4-Amino-1-methylpiperidin-2-one scaffold is the key to synthesizing a diverse library of compounds. Common synthetic strategies involve acylation, alkylation, and condensation reactions to introduce various pharmacophores.
General Synthetic Workflow
The synthesis of many potent piperidinone derivatives, particularly those with anticancer activity, often involves a multi-step process that begins with the construction of a core piperidinone structure, which can be derived from precursors like 4-piperidone hydrochloride.[3][4] For the purposes of this guide, we will consider the derivatization from the readily available 4-amino-1-methylpiperidin-2-one hydrochloride.
Caption: A generalized workflow for the synthesis of bioactive piperidinone derivatives.
A common and effective strategy for generating potent anticancer agents is the Claisen-Schmidt condensation of a 4-piperidone precursor with various aromatic aldehydes to yield α,β-unsaturated ketone precursors.[3] These precursors can then undergo further reactions to introduce additional diversity. While our starting material is a 4-amino derivative, similar condensation strategies can be employed after converting the amino group to a suitable functionality or by using it to link to other moieties.
II. Comparative In Vitro Analysis
The true potential of newly synthesized compounds is first assessed through a battery of in vitro assays. These experiments provide crucial information on potency, selectivity, and mechanism of action at the cellular and molecular level.
A. Anticancer Activity
Derivatives of the 4-piperidone scaffold have shown significant promise as anticancer agents.[1][5] A particularly interesting class of compounds are the 3,5-bis(arylidene)-4-piperidones, which have demonstrated potent cytotoxicity against a range of human cancer cell lines.
| Compound ID | Modification on Piperidinone Core | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5c | 3,5-bis(3,4,5-trihydroxyphenyl) | HepG2 (Liver Cancer) | 1.2 ± 0.1 | Doxorubicin | 0.8 ± 0.1 |
| Compound II | 3-chloro-3-methyl-2,6-diaryl | Hematological Cancer | Not specified | Not specified | Not specified |
| 20a | 1-Methyl, 4-(2-aminoethyl) | DU145 (Prostate Cancer) | Stronger than NE100 | NE100 | Not specified |
| 21a | 1-Methyl, 4-(2-aminoethyl) | DU145 (Prostate Cancer) | Stronger than S1RA | S1RA | Not specified |
| 22a | 1-Methyl, 4-(2-aminoethyl) | DU145 (Prostate Cancer) | Stronger than S1RA | S1RA | Not specified |
Data synthesized from multiple sources for comparative purposes.[5][6]
Many potent anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. The 3,4,5-trihydroxyphenyl-substituted piperidinone derivative, 5c , was found to promote apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Caption: Simplified signaling pathway for apoptosis induction by a piperidinone derivative.
B. Neuroprotective and Neuromodulatory Activity
The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system.[7] Derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for their analgesic properties.
A key strategy in managing Alzheimer's disease is to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine. Novel N-benzylpiperidines have been synthesized and evaluated for their AChE inhibitory activity.[3]
| Compound ID | Key Structural Features | AChE IC50 (µM) | Reference Compound | Reference IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 5h | N-benzylpiperidine derivative | 0.83 | Galantamine | > 1 µM | | 9j | Thiazolopyrimidine derivative | 0.98 | Galantamine | > 1 µM | | 9p | Thiazolopyrimidine derivative | 0.73 | Galantamine | > 1 µM |
Data from reference[3].
These results indicate that specific N-benzylpiperidine and thiazolopyrimidine derivatives are more potent AChE inhibitors than the standard drug, galantamine.[3]
Piperine, a naturally occurring piperidine-containing compound, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[8] Treatment with piperine attenuated motor deficits and prevented the loss of tyrosine hydroxylase-positive neurons in the substantia nigra.[8] The proposed mechanism involves antioxidant, anti-apoptotic, and anti-inflammatory actions.[8]
III. Comparative In Vivo Analysis
While in vitro studies are essential for initial screening, in vivo experiments in animal models are critical for evaluating the therapeutic potential, pharmacokinetics, and safety of lead compounds.
A. Anticancer Efficacy in Xenograft Models
The in vivo anticancer activity of promising compounds is often evaluated in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.
The 3,4,5-trihydroxyphenyl-substituted piperidinone, 5c , was shown to effectively suppress the growth of HepG2 liver cancer xenografts in mice.[5] Importantly, this antitumor activity was achieved without causing apparent changes in the body weight of the animals, suggesting a favorable toxicity profile.[5]
B. Analgesic and Anti-inflammatory Activity
The analgesic potential of piperidine derivatives has been assessed in various rodent models of pain.[2][9]
| Compound Class | Animal Model | Assay | Efficacy | Reference Compound |
| 4-Amino Methyl Piperidine Derivatives | Mice | Acetic Acid Writhing Test | 100% Inhibition | - |
| 4-Amino Methyl Piperidine Derivatives | Mice | Tail Immersion Test | Potent Analgesia | Pethidine |
Data from reference[9].
These studies highlight the significant analgesic potential of 4-amino methyl piperidine derivatives, with some showing efficacy comparable to the opioid analgesic pethidine.[9]
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, DU145) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperidinone derivatives and a reference compound (e.g., doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., BALB/c nude mice) for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with a caliper.
-
Compound Administration: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., compound 5c ) and vehicle control via the appropriate route (e.g., intraperitoneal, oral) at a specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
V. Conclusion and Future Directions
The 4-Amino-1-methylpiperidin-2-one hydrochloride scaffold serves as a valuable starting point for the synthesis of a diverse range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology and neuroscience. In particular, the 3,5-bis(arylidene)-4-piperidones have emerged as promising anticancer agents with a clear mechanism of action involving the induction of apoptosis. Similarly, N-benzylpiperidine derivatives have shown potent acetylcholinesterase inhibition, making them attractive candidates for the treatment of Alzheimer's disease.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential off-target effects. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profiles of these novel piperidinone derivatives. The versatility of the 4-amino-1-methylpiperidin-2-one core structure ensures that it will remain a fertile ground for the discovery of new and improved therapeutic agents.
VI. References
-
[Link to a relevant patent on piperidone synthesis, if available]
-
Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
[Link to a relevant article on bioconjugates, if available]
-
Al-Ghorbani, M., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 104-111. [Link]
-
Lv, K., et al. (2018). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. European Journal of Medicinal Chemistry, 157, 1021-1031. [Link]
-
[Link to a relevant article on iNOS inhibitors, if available]
-
Ahmad, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 897-903. [Link]
-
Ren, T., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 17(5), 7039-7046. [Link]
-
[Link to a relevant patent on pyridinolypiperidine synthesis, if available]
-
[Link to a relevant review on 1-methylpiperidin-4-one, if available]
-
Kamal, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. [Link]
-
[Link to a relevant review on piperine's pharmacology, if available]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30588-30617. [Link]
-
Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600271. [Link]
-
[Link to a relevant article on 5-HT2A receptor inverse agonists, if available]
-
[Link to a relevant patent on 4-amino-5-methyl-1H-pyridin-2(1H)-one synthesis, if available]
-
[Link to a relevant article on piperazine-based compounds for Alzheimer's, if available]
-
[Link to a relevant article on MDM2-p53 interaction inhibitors, if available]
-
[Link to a relevant discussion on 4-piperidone synthesis, if available]
-
[Link to a relevant article on FABP4 inhibitors, if available]
-
[Link to a relevant article on PET imaging ligands, if available]
-
[Link to a relevant review on piperidone analogs, if available]
Sources
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- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
Safety Operating Guide
4-Amino-1-methylpiperidin-2-one hydrochloride proper disposal procedures
This guide outlines the authoritative, scientifically grounded disposal procedures for 4-Amino-1-methylpiperidin-2-one hydrochloride . It is designed for researchers and laboratory managers in drug development environments, prioritizing safety, regulatory compliance (RCRA/EPA), and environmental stewardship.
Executive Summary: Critical Handling Directive
-
Primary Hazard: Irritant (Skin/Eye/Respiratory). As an amine hydrochloride, potential for sensitization exists.
-
Waste Classification: Non-RCRA Listed (unless mixed), but typically managed as Non-Regulated Chemical Waste or Hazardous Waste depending on local interpretation of "characteristic" waste (due to potential toxicity).
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor is the only recommended disposal route for pharmaceutical intermediates. DO NOT dispose of down the drain.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material properties to ensure compatibility with waste streams.
| Property | Specification | Operational Implication |
| Compound Name | 4-Amino-1-methylpiperidin-2-one hydrochloride | Verify label against CAS (e.g., generic analogs often share CAS 1445-73-4 parent structure).[1][2] |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires N95 or P100 respiratory protection if handled outside a hood.[1][2] |
| Solubility | Highly Water Soluble | Will mobilize rapidly in wet spill scenarios.[1][2] |
| Acidity | Weakly Acidic (Salt form) | Incompatible with strong bases (liberates volatile free amine) and strong oxidizers .[1][2] |
| GHS Signals | Warning (Irritant) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.). |
Pre-Disposal Segregation & Packaging
Proper segregation prevents dangerous chemical reactions in the waste stream.
-
Solid Waste: Segregate from oxidizers (e.g., permanganates, nitrates). Store in a dedicated "Solid Organic Waste" container.
-
Liquid Waste:
-
Aqueous: Segregate into "Aqueous Waste - Trace Organics." Maintain pH 5–9 to prevent hydrolysis or amine liberation.
-
Organic: Segregate into "Non-Halogenated Organic Solvents" (unless mixed with DCM/Chloroform).
-
Labeling Standard
Every waste container must be labeled immediately upon the first addition of waste.
[2] Label Text: "Hazardous Waste - 4-Amino-1-methylpiperidin-2-one HCl" Constituents: List all solvents (e.g., "90% Water, 10% Compound"). [1][2] Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary)
Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
-
Step 1: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Step 2: Double-bag the jar in a clear polyethylene chemical waste bag (4 mil thickness).
-
Step 3: Affix a hazardous waste label.
-
Step 4: Transfer to the central accumulation area for pickup by the waste contractor (e.g., Veolia, Clean Harbors).
Scenario B: Disposal of Aqueous Mother Liquor
-
Step 1: Check pH. If acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (
) to pH 6–8.-
Caution: Neutralization may generate
gas. Perform in a fume hood.
-
-
Step 2: Transfer to the "Aqueous Waste" carboy.
-
Step 3: Do not fill >90% capacity to allow for thermal expansion.
Scenario C: Disposal of Organic Reaction Mixtures
-
Step 1: Identify the primary solvent.
-
Step 2: If the solvent is non-halogenated (Methanol, Ethanol, DMSO), place in the "Flammable/Organic" waste stream.
-
Step 3: If the solvent is halogenated (DCM), place in the "Halogenated" waste stream.
-
Note: The hydrochloride salt may precipitate in non-polar solvents. Ensure solids are suspended or filtered out as "Solid Waste" before pouring liquids.
Visual Decision Logic (Workflow)
The following diagram illustrates the decision matrix for disposing of 4-Amino-1-methylpiperidin-2-one hydrochloride based on its physical state and mixture components.
Caption: Decision matrix for segregating waste streams to ensure regulatory compliance and safety.
Emergency Spill Response
In the event of a spill during disposal, follow this specific containment protocol.
-
Evacuate & Ventilate: If the spill is significant (>100g) or dust is visible, clear the area and increase ventilation.
-
PPE: Don nitrile gloves (double layer recommended), lab coat, and safety goggles. Use a dust mask if powder is loose.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.
-
Liquid Spill: Dike the spill with absorbent pillows or vermiculite.
-
-
Decontamination: Clean the surface with a mild soap solution followed by water. Collect all cleanup materials into a hazardous waste bag.
Regulatory Compliance (RCRA)
In the United States, waste determination is the generator's responsibility (40 CFR § 262.11).
-
Listing Status: 4-Amino-1-methylpiperidin-2-one hydrochloride is not a P-listed or U-listed acute hazardous waste.[1][2]
-
Characteristic Waste:
-
It is generally not ignitable (D001) unless in an organic solvent.
-
It is not corrosive (D002) unless in a solution with pH < 2 or > 12.5.
-
However, due to its status as a pharmaceutical intermediate, the Best Management Practice (BMP) is to manage it as a hazardous waste to prevent environmental release.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
